Oxamic hydrazide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45889. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Aldehydic - Glyoxylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-hydrazinyl-2-oxoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N3O2/c3-1(6)2(7)5-4/h4H2,(H2,3,6)(H,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKRDWKSHLLYKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)NN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199483 | |
| Record name | Semioxamazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
515-96-8 | |
| Record name | 2-Amino-2-oxoacetic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=515-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Semioxamazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxamic hydrazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45889 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Semioxamazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aminooxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.468 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SEMIOXAMAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BET2UBD6NV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Oxamic Hydrazide from Diethyl Oxalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of oxamic hydrazide, a valuable building block in medicinal chemistry and drug development, from the readily available starting material, diethyl oxalate (B1200264). This document details the experimental protocol, presents key quantitative data, and visualizes the synthetic workflow.
Introduction
This compound and its derivatives are of significant interest in the pharmaceutical industry due to their wide range of biological activities, including antimicrobial, and anti-inflammatory properties. The synthesis of this compound from diethyl oxalate and hydrazine (B178648) hydrate (B1144303) is an efficient and high-yielding method, making it a preferred route for laboratory and potential industrial-scale production. This guide will focus on the core chemical synthesis, providing the necessary technical details for its successful replication.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 515-96-8 | [1][2] |
| Molecular Formula | C₂H₅N₃O₂ | [1][2] |
| Molecular Weight | 103.08 g/mol | [1][2] |
| Melting Point | 221 °C | [1] |
| Appearance | White powder | [2] |
Synthesis of this compound from Diethyl Oxalate
The synthesis of this compound from diethyl oxalate proceeds via the hydrazinolysis of the ester. This reaction is typically carried out by treating diethyl oxalate with hydrazine hydrate. The general reaction scheme is depicted below:
C₂H₅OOC-COOC₂H₅ + 2 N₂H₄·H₂O → H₂N-NH-CO-CO-NH-NH₂ + 2 C₂H₅OH + 2 H₂O
While this illustrates the formation of oxalyl dihydrazide, the synthesis of this compound (semioxamazide) involves the reaction of one equivalent of hydrazine with diethyl oxalate, followed by ammonolysis or careful control of stoichiometry. However, a more direct and high-yielding synthesis of hydrazides from esters is outlined in the detailed protocol below, adapted from established methodologies for hydrazide synthesis.[3]
Experimental Protocol
This protocol is based on a general method for the synthesis of hydrazides from esters and hydrazine hydrate, which has been shown to be high-yielding.[3]
Materials:
-
Diethyl oxalate
-
Hydrazine hydrate (80% solution or other available concentration)
-
Reactor equipped with a magnetic stirrer, heating mantle, thermometer, and a distillation or fractionation column.
-
Vacuum source for distillation.
Procedure:
-
Charging the Reactor: In a clean and dry reactor, charge diethyl oxalate and hydrazine hydrate. The recommended molar ratio of diethyl oxalate to hydrazine hydrate is 1:(1-1.5).[3]
-
Reaction: Begin stirring the mixture and heat it to reflux. The reflux is maintained for a period of 0.5 to 2 hours.[3]
-
Byproduct Removal: After the initial reflux period, configure the apparatus for reactive fractionation or reactive rectification. Control the distillation to remove the ethanol (B145695) and water byproducts. The temperature at the top of the column should be maintained to selectively remove these lower-boiling components.[3]
-
Reaction Completion: Continue the reaction until the removal of ethanol and water is complete, indicating the reaction has gone to completion.
-
Isolation of Product: Once the reaction is complete, cool the reactor. The desired product, this compound, is then isolated by distillation under reduced pressure.[3]
Expected Yield:
This general method for the synthesis of hydrazides from esters is reported to have a yield of over 90%.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound from diethyl oxalate.
| Parameter | Value | Reference(s) |
| Molar Ratio (Diethyl Oxalate:Hydrazine Hydrate) | 1 : (1 - 1.5) | [3] |
| Reaction Time | 0.5 - 2 hours (reflux) | [3] |
| Yield | > 90% | [3] |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound from diethyl oxalate.
References
An In-depth Technical Guide to the Mechanism of Oxamic Hydrazide Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation of oxamic hydrazide, a molecule of interest in medicinal chemistry and drug development. This document details the reaction mechanism, experimental protocols for its synthesis, and relevant biological pathways.
Introduction
This compound is a derivative of oxamic acid characterized by the presence of a hydrazide functional group (-CONHNH₂). This functional group is a key structural motif in many biologically active compounds, conferring properties that are relevant for drug design and development. Hydrazides are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Understanding the mechanism of this compound formation is crucial for the efficient synthesis of this and related compounds, enabling the exploration of their therapeutic potential.
Mechanism of this compound Formation
The formation of this compound from an appropriate precursor, such as diethyl oxalate (B1200264), proceeds via a nucleophilic acyl substitution reaction. This is a two-step addition-elimination mechanism.
Step 1: Nucleophilic Attack The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of hydrazine (B178648) on one of the electrophilic carbonyl carbons of diethyl oxalate. The lone pair of electrons on the hydrazine's nitrogen atom forms a new bond with the carbonyl carbon, leading to the breaking of the carbon-oxygen pi bond. This results in the formation of a tetrahedral intermediate where the oxygen atom carries a negative charge.
Step 2: Elimination of the Leaving Group The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the negatively charged oxygen atom reforms the carbon-oxygen double bond. Concurrently, the ethoxide group (-OCH₂CH₃) is eliminated as a leaving group.
Step 3: Deprotonation The positively charged nitrogen atom in the resulting intermediate is then deprotonated, typically by another hydrazine molecule or the ethoxide leaving group, to yield the stable this compound product and regenerate the neutral nucleophile or form ethanol (B145695).
The overall reaction can be summarized as the substitution of an ethoxy group with a hydrazinyl group.
Caption: General workflow for the nucleophilic acyl substitution mechanism of this compound formation.
Experimental Protocols
The synthesis of this compound is typically achieved through the reaction of a dialkyl oxalate, such as diethyl oxalate, with hydrazine hydrate (B1144303).
Synthesis of this compound from Diethyl Oxalate
Materials:
-
Diethyl oxalate
-
Hydrazine hydrate (80% solution in water)
-
Absolute ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve diethyl oxalate in absolute ethanol.
-
Add hydrazine hydrate dropwise to the stirred solution. A 1:1 to 1:1.2 molar ratio of diethyl oxalate to hydrazine hydrate is typically used.
-
Heat the reaction mixture to reflux (approximately 75-85°C) and maintain for 1 to 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature, which should result in the precipitation of the crude product.
-
Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol to remove unreacted starting materials.
-
Purify the crude product by recrystallization from an ethanol/water mixture to obtain pure this compound.
Characterization
The synthesized this compound can be characterized using various spectroscopic techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the amine and amide groups (around 3300 cm⁻¹), the C=O stretching of the amide and hydrazide groups (around 1650-1660 cm⁻¹), and N-H bending vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would show signals corresponding to the NH and NH₂ protons. The chemical shifts of these protons can be broad and their position can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the two carbonyl carbons. According to spectral data from PubChem, the 13C NMR spectrum of oxamic acid hydrazide shows peaks around 157.3 and 161.4 ppm.[1]
-
Quantitative Data
The yield of this compound synthesis is influenced by reaction conditions such as temperature, reaction time, and the stoichiometry of the reactants. While a general yield of 60-85% is reported for the synthesis from oxamic acid and hydrazine hydrate, optimizing the conditions for the reaction of diethyl oxalate with hydrazine can lead to high yields.[2] For a similar reaction involving the formation of succinic dihydrazide from diethyl succinate (B1194679) and hydrazine hydrate, a yield of 89% has been reported.[3]
| Starting Material | Reactants | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Diethyl Succinate | Hydrazine Hydrate | None | 6 | 95-115 | 89 | CN103408454A[3] |
| Oxamic Acid | Hydrazine Hydrate | Aqueous | Reflux | - | 60-85 | Vulcanchem[2] |
| Diethyl Oxalate | Hydrazine Hydrate | Ethanol | 1-2 | 75-85 | - | General protocol based on similar reactions |
Biological Relevance: Inhibition of Inflammatory Pathways
Hydrazide-containing compounds have been investigated for their anti-inflammatory properties, with some demonstrating inhibitory activity against key enzymes in the inflammatory cascade, namely cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
The arachidonic acid cascade is a major pathway in the inflammatory response. Arachidonic acid, released from cell membranes, is metabolized by two main enzymatic pathways:
-
Cyclooxygenase (COX) pathway: This pathway, mediated by COX-1 and COX-2 enzymes, leads to the production of prostaglandins (B1171923) (PGs), which are potent mediators of inflammation, pain, and fever.
-
Lipoxygenase (LOX) pathway: The 5-LOX enzyme converts arachidonic acid into leukotrienes (LTs), which are involved in various inflammatory processes, including leukocyte chemotaxis and increased vascular permeability.
Dual inhibitors that target both COX-2 and 5-LOX are of significant interest as they may offer a broader spectrum of anti-inflammatory activity with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily inhibit the COX pathway.[4] The hydrazide moiety can play a crucial role in the binding of these inhibitors to the active sites of the target enzymes.
Caption: Simplified diagram of the COX-2 and 5-LOX inflammatory pathways and the potential site of action for hydrazide-based inhibitors.
Conclusion
The synthesis of this compound via nucleophilic acyl substitution is a fundamental reaction for accessing a versatile building block in medicinal chemistry. The straightforward nature of this transformation, coupled with the potential for hydrazide-containing molecules to interact with key biological targets such as COX-2 and 5-LOX, underscores the importance of understanding its underlying mechanism and synthetic protocols. This guide provides a foundational resource for researchers and professionals in drug development to facilitate the synthesis and exploration of this compound and its derivatives for therapeutic applications.
References
- 1. Oxamic acid hydrazide | C2H5N3O2 | CID 68200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 4. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Oxamic Hydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of oxamic hydrazide (also known as semioxamazide), a molecule of interest in medicinal chemistry and drug development. This document compiles key spectroscopic data from nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR) spectroscopy, mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy. Detailed experimental protocols for these techniques are also provided to facilitate the replication and validation of these findings.
Core Spectroscopic Data
The following sections present quantitative data for the spectroscopic analysis of this compound. This information is crucial for the identification, purity assessment, and structural elucidation of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.
¹³C NMR Data
The ¹³C NMR spectrum of this compound shows two distinct signals corresponding to the two carbonyl carbons in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 158.0 | C=O (amide) |
| 162.5 | C=O (hydrazide) |
¹H NMR Data
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound, typically recorded as a KBr pellet, exhibits characteristic absorption bands.[1]
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3430 | N-H stretching (amide & hydrazide) | Strong, Broad |
| 3320 | N-H stretching (amide & hydrazide) | Strong, Broad |
| 1680 | C=O stretching (amide I band) | Strong |
| 1640 | C=O stretching (hydrazide) | Strong |
| 1600 | N-H bending (amide II band) | Medium |
| 1400 - 1200 | C-N stretching | Medium |
| 780 | N-H out-of-plane bending | Medium, Broad |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) reveals the molecular ion peak and characteristic fragmentation patterns.[1]
| Mass-to-Charge Ratio (m/z) | Assignment | Relative Abundance |
| 103 | [M]⁺ (Molecular Ion) | High |
| 59 | [H₂NCO-NH]⁺ | Medium |
| 44 | [H₂NCO]⁺ | High |
| 43 | [HNCO]⁺ | High |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The UV-Vis spectrum of this compound in a suitable solvent shows a characteristic absorption maximum (λmax).[1]
| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent |
| ~210 nm | Not reported | Not specified |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide. These protocols are based on standard laboratory practices for the analysis of small organic molecules.
Sample Preparation and General Workflow
The general workflow for the spectroscopic characterization of a solid sample like this compound is outlined below.
Caption: General workflow for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation:
-
For ¹H and ¹³C NMR, accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum, typically using a single pulse experiment. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra and reference them to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Identify the chemical shifts of the peaks in both ¹H and ¹³C spectra.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry both the this compound sample and high-purity KBr powder in an oven to remove any moisture.
-
In an agate mortar, grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the positions and intensities of the major absorption bands.
-
Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.
-
Ensure the solution is free of any particulate matter by filtration if necessary.
-
Transfer the solution to a GC autosampler vial.
-
-
Instrumental Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.
-
The sample is vaporized in the heated injection port and separated on a capillary GC column (e.g., a nonpolar column like DB-5ms). A suitable temperature program is used to elute the compound.
-
The eluent from the GC column is introduced into the mass spectrometer's ion source (typically electron ionization at 70 eV).
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and the detector records their abundance.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Analyze the mass spectrum associated with this peak to identify the molecular ion and major fragment ions.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy Protocol
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol or water).
-
Perform serial dilutions to obtain a series of solutions with concentrations that will result in absorbance values within the linear range of the instrument (typically 0.1-1.0).
-
-
Data Acquisition:
-
Fill a quartz cuvette with the solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Rinse the cuvette with the sample solution and then fill it with the sample.
-
Acquire the absorption spectrum of the sample over the desired wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
If quantitative analysis is required, use the Beer-Lambert law (A = εbc) to determine the molar absorptivity or the concentration of an unknown sample by comparing its absorbance to a calibration curve.
-
Signaling Pathways and Logical Relationships
The spectroscopic data obtained from these methods are interconnected and provide complementary information for the structural confirmation of this compound. The logical flow of this process is depicted below.
Caption: Interrelation of spectroscopic data for structural elucidation.
References
Crystal Structure of Oxamic Hydrazide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of oxamic hydrazide derivatives, a class of compounds attracting significant interest in medicinal chemistry due to their diverse biological activities. This document summarizes key crystallographic data, details common experimental protocols for their synthesis and structural determination, and explores a relevant biological signaling pathway influenced by these derivatives.
Introduction
This compound and its derivatives are characterized by a core structure featuring an oxamide (B166460) and a hydrazide moiety. This structural motif provides a versatile scaffold for the development of novel therapeutic agents. The arrangement of atoms in the crystalline state, determined through X-ray crystallography, is crucial for understanding their chemical properties, stability, and structure-activity relationships (SAR), which are fundamental to rational drug design. This guide will delve into the crystallographic details of several this compound derivatives, offering a comparative analysis of their structural parameters.
Crystal Structure Data of this compound Derivatives
The following tables summarize the crystallographic data for selected this compound derivatives, providing a comparative overview of their unit cell parameters and space groups.
Table 1: Crystallographic Data for this compound Derivatives
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
| (E)-2-amino-N'-(1-(2-hydroxyphenyl)ethylidene)-2-oxoacetohydrazide | C₁₀H₁₁N₃O₃ | Triclinic | P-1 | 7.0399(5) | 8.6252(8) | 9.5474(9) | 81.730(3) | 72.738(3) | 67.450(3) | 510.99(8) | 2 | [1] |
| Bis{2-amino-2-oxo-N-[(1E)-1-(pyridin-2-yl)ethylidene]acetohydrazidato}nickel(II) | [Ni(C₉H₉N₄O₂)₂] | Monoclinic | C2/c | 16.703(3) | 17.878(4) | 8.929(2) | 90 | 114.915(5) | 90 | 2418.2(9) | 4 | [2] |
| 2-Hydroxyamino-2-oxoacetohydrazide | C₂H₅N₃O₃ | Monoclinic | P2₁/c | 9.3968(7) | 3.6728(2) | 12.7510(8) | 90 | 95.598(5) | 90 | 437.97(5) | 4 | [3] |
| N-phenyl oxamic acid thiohydrazide complex | [Ni(C₁₅H₁₁N₃O₂S)(C₅H₅N)] | Monoclinic | C2/c | 41.91(2) | 3.952(3) | 28.840(13) | 90 | 126.87(4) | 90 | 3821(4) | 8 | [4] |
Experimental Protocols
The synthesis and structural characterization of this compound derivatives typically follow established chemical and crystallographic methodologies.
Synthesis of this compound Derivatives
A common synthetic route to Schiff base derivatives of this compound involves the condensation reaction of this compound with a substituted aldehyde or ketone.[1]
Workflow for the Synthesis of (E)-2-amino-N'-(1-(2-hydroxyphenyl)ethylidene)-2-oxoacetohydrazide:
Caption: Synthetic workflow for an this compound derivative.
General Procedure:
-
Dissolution: this compound is suspended in a suitable solvent, such as ethanol.
-
Addition: The corresponding aldehyde or ketone (e.g., 2-hydroxyacetophenone) is added to the suspension, typically in a 1:1 molar ratio.[1]
-
Reaction: The mixture is heated under reflux for several hours.
-
Isolation: After cooling, the resulting precipitate is filtered, washed with a solvent like ethanol, and dried.
-
Purification: The crude product is often purified by recrystallization from an appropriate solvent (e.g., dimethylformamide) to yield crystals suitable for X-ray diffraction.[1]
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of crystalline solids.
Workflow for Single-Crystal X-ray Diffraction:
Caption: General workflow for X-ray crystal structure determination.
Key Experimental Steps:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer (e.g., a Bruker Kappa APEXII CCD). Data is collected at a specific temperature, often low temperatures like 173 K, to minimize thermal vibrations.[1]
-
Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using direct methods or Patterson methods, often with software like SHELXS.
-
Structure Refinement: The atomic model is refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL).[2] This process refines atomic coordinates, and thermal parameters.
-
Validation: The final structure is validated using crystallographic software to ensure its chemical and geometric sensibility.
Biological Activity and Signaling Pathways
This compound derivatives have been reported to exhibit a range of biological activities, including anticancer properties. Some derivatives have been shown to induce cell cycle arrest, a critical mechanism for controlling cell proliferation.
p53-Mediated Cell Cycle Arrest at the G1/S Checkpoint
The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity by inducing cell cycle arrest or apoptosis in response to cellular stress, such as DNA damage. One of the key mechanisms of p53-mediated tumor suppression is the induction of G1 phase arrest, preventing the replication of damaged DNA. This is primarily achieved through the transcriptional activation of the cyclin-dependent kinase inhibitor 1 (CDKN1A), also known as p21.[5]
p21 inhibits the activity of cyclin E-CDK2 and cyclin D-CDK4/6 complexes.[5] The inhibition of these kinases prevents the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, thereby repressing the transcription of genes required for S-phase entry and DNA synthesis.[6]
Some this compound derivatives have been observed to cause G1/S cell cycle arrest in cancer cell lines. While the precise upstream signaling leading to p53 activation by these compounds requires further investigation, the downstream pathway involving p21 and pRb is a well-established mechanism of G1/S arrest.
Signaling Pathway of p53-Mediated G1/S Cell Cycle Arrest:
References
- 1. Synthesis of Schiff Bases Compounds from this compound: Spectroscopic Characterization, X–ray Diffraction Structure and Antioxidant Activity Study, American Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. Bis{2-amino-2-oxo-N-[(1E)-1-(pyridin-2-yl-κN)ethylidene]acetohydrazidato-κ2 N′,O 1}nickel(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Hydroxyamino-2-oxoacetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxamic acid thiohydrazides and hydrazones based on them as convenient starting compounds for the synthesis of S- and N-containing heterocyclic products. A mini-review - Arabian Journal of Chemistry [arabjchem.org]
- 5. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coordination between Cell Cycle Progression and Cell Fate Decision by the p53 and E2F1 Pathways in Response to DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Conformational Analysis of Oxamic Hydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxamic hydrazide, a small molecule featuring adjacent amide and hydrazide functionalities, possesses a flexible backbone with multiple rotatable bonds. Its conformational landscape is crucial for understanding its chemical reactivity, coordination chemistry, and potential biological activity. As a key fragment in the design of more complex molecules, a thorough understanding of its intrinsic conformational preferences is paramount. This technical guide outlines the theoretical methodologies for investigating the conformational space of this compound. While direct, comprehensive theoretical studies on the parent this compound are not prevalent in the reviewed literature, this document details the established computational protocols required for such an analysis. It presents experimental data from a derivative to serve as a benchmark and leverages theoretical findings from analogous molecules to provide context and expected outcomes.
Introduction to the Conformational Flexibility of this compound
The conformational flexibility of this compound (H₂N-C(O)-C(O)-NHNH₂) is primarily determined by the rotation around three key single bonds:
-
τ₁ (O=C-C=O): Rotation around the central carbon-carbon bond.
-
τ₂ (C-N): Rotation around the carbon-nitrogen bond of the hydrazide group.
-
τ₃ (N-N): Rotation around the nitrogen-nitrogen bond.
Each of these rotations leads to different conformers with distinct energies, geometries, and dipole moments. The interplay of steric hindrance, hyperconjugation, and intramolecular hydrogen bonding dictates the relative stability of these conformers and the energy barriers that separate them. Theoretical chemistry provides a powerful toolkit to explore this potential energy surface (PES) in detail.
Theoretical Protocols for Conformational Analysis
A rigorous theoretical study of this compound's conformation involves a systematic workflow. This protocol is designed to identify all stable conformers (local minima on the PES) and the transition states that connect them.
Computational Methods
A combination of quantum mechanical methods is typically employed. Density Functional Theory (DFT) is a popular choice due to its balance of computational cost and accuracy.
-
Recommended Functionals: B3LYP, M06-2X, or ωB97X-D are robust choices for studying conformational energies and rotational barriers.
-
Basis Sets: A Pople-style basis set such as 6-311++G(d,p) is recommended to accurately describe the electronic structure, including lone pairs and potential diffuse electron density.
Methodological Workflow
The following diagram, generated using DOT language, illustrates the standard workflow for a comprehensive conformational analysis.
An In-depth Technical Guide to the Chemical Properties and Reactivity of Oxamic Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxamic hydrazide, a small, bifunctional organic molecule, has garnered significant interest in medicinal chemistry and drug development due to its versatile reactivity and potential as a scaffold for novel therapeutic agents. This technical guide provides a comprehensive overview of the core chemical properties and reactivity of this compound, with a focus on its application in the synthesis of bioactive compounds. This document adheres to stringent data presentation and visualization standards to facilitate understanding and further research.
Chemical Properties of this compound
This compound, with the systematic IUPAC name 2-hydrazinyl-2-oxoacetamide, is a simple derivative of oxalic acid. Its chemical structure features both an amide and a hydrazide functional group, rendering it a versatile building block in organic synthesis. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂H₅N₃O₂ | - |
| Molecular Weight | 103.08 g/mol | - |
| CAS Number | 515-96-8 | - |
| Appearance | White crystalline powder | - |
| Melting Point | 221-223 °C (decomposes) | - |
| Boiling Point | ~193.27 °C (estimated) | - |
| pKa (predicted) | 10.72 ± 0.20 | - |
| Solubility | Soluble in water, acids, and alkalis. Specific quantitative data in g/100mL for water, DMSO, and ethanol (B145695) are not readily available in the literature. | [1] |
Synthesis of this compound
The primary synthetic route to this compound involves the reaction of an oxalic acid ester, such as diethyl oxalate (B1200264), with hydrazine (B178648) hydrate (B1144303). This nucleophilic acyl substitution reaction is a common method for the preparation of hydrazides.
Experimental Protocol: Synthesis of this compound from Diethyl Oxalate and Hydrazine Hydrate
While a specific, detailed protocol for the synthesis of this compound is not extensively documented in readily available literature, the following general procedure for the synthesis of a hydrazide from an ester and hydrazine hydrate can be adapted.[2]
Materials:
-
Diethyl oxalate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (absolute)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl oxalate (1 equivalent) in absolute ethanol.
-
To this solution, add hydrazine hydrate (2.2 equivalents) dropwise with stirring. The molar ratio is crucial to ensure the reaction of both ester groups.
-
After the addition is complete, heat the reaction mixture to reflux and maintain it for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, which should result in the precipitation of this compound.
-
The solid product is collected by vacuum filtration and washed with cold ethanol to remove any unreacted starting materials and by-products.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a water-ethanol mixture.
-
The final product should be dried under vacuum to yield a white crystalline solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Reactivity of this compound
The reactivity of this compound is dominated by its nucleophilic hydrazine moiety, which readily reacts with electrophiles, most notably the carbonyl group of aldehydes and ketones. This reaction forms the basis for the synthesis of a wide array of hydrazone derivatives.
Reaction with Carbonyl Compounds: Hydrazone Formation
This compound serves as a reagent for the characterization and derivatization of aldehydes and ketones through the formation of stable hydrazones.[3] This reaction is a condensation reaction where a molecule of water is eliminated.
Experimental Protocol: Reaction of this compound with Acetone (B3395972)
The following is a general protocol for the formation of a hydrazone from a hydrazide and a ketone, which can be specifically applied to the reaction of this compound with acetone.[4]
Materials:
-
This compound
-
Acetone
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask. Gentle heating may be required to achieve complete dissolution.
-
Add acetone (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (a few drops) to the reaction mixture.
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC. The formation of the hydrazone is often indicated by the formation of a precipitate.
-
If the reaction is slow at room temperature, it can be gently heated to reflux for 1-2 hours.
-
After the reaction is complete, cool the mixture in an ice bath to maximize the precipitation of the product.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
The product can be purified by recrystallization from a suitable solvent.
Reaction Workflow Diagram
Caption: Reaction of this compound with acetone.
Role in Drug Development and Signaling Pathways
Hydrazide and hydrazone moieties are prevalent in many biologically active compounds and are considered "privileged structures" in medicinal chemistry.[5] While direct studies on the effect of this compound on specific signaling pathways are limited, the broader class of small molecule hydrazides and their derivatives have been shown to modulate key cellular signaling cascades implicated in diseases such as cancer.
Derivatives of hydrazides have been investigated as inhibitors of various enzymes, including histone deacetylases (HDACs), which play a crucial role in epigenetic regulation and are important targets in cancer therapy. Furthermore, some hydrazone-containing compounds have been shown to influence critical signaling pathways such as the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer and inflammatory diseases.[6][7]
Hypothetical Inhibition of a Kinase Signaling Pathway
The following diagram illustrates a generalized kinase signaling pathway and indicates a potential point of inhibition by a small molecule inhibitor, which could conceptually be a derivative of this compound. This serves as a representative model for how such compounds might exert their therapeutic effects.
References
A Technical Guide to the Synthesis and Evaluation of Novel Oxamic Hydrazide Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxamic hydrazide and its derivatives represent a versatile class of compounds with significant potential in medicinal chemistry and drug development. Possessing a unique structural motif, these analogs have been explored for a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties.[1][2][3] This guide provides an in-depth overview of the core synthetic methodologies for creating novel this compound analogs, detailed experimental protocols for their synthesis and characterization, and a summary of their biological evaluation. Quantitative data are presented in structured tables for comparative analysis, and key experimental and biological pathways are illustrated using standardized diagrams to facilitate understanding and further research in this promising area.
Core Synthesis and Key Analogs
The foundation for developing novel analogs is the synthesis of the this compound core, which is typically followed by diversification through reactions targeting the hydrazide functional group.
Synthesis of the this compound Core
The parent compound, this compound, is generally synthesized via a straightforward condensation reaction between an oxamic acid derivative (like an ester) or oxamic acid itself and hydrazine (B178648) hydrate (B1144303).[1] The reaction typically proceeds under reflux conditions.
A common synthetic route involves the reaction of oxamic acid with hydrazine hydrate in an aqueous medium, often under reflux, with yields generally ranging from 60% to 85%.[1] The mechanism involves a nucleophilic attack by the hydrazine on the carbonyl carbon of the oxamic acid, resulting in a condensation reaction.[1]
Synthesis of Schiff Base (Hydrazone) Analogs
One of the most common and effective methods for creating a diverse library of analogs is the condensation of this compound with various aromatic and unsaturated aldehydes or ketones.[2][4] This reaction forms Schiff bases, also known as hydrazones, which contain the characteristic azometine (–NHN=CH–) group and are widely studied for their broad spectrum of biological activities.[3]
Synthesis of Heterocyclic Analogs
The this compound scaffold is a valuable precursor for synthesizing various heterocyclic compounds.
-
1,3,4-Oxadiazoles: Acyl hydrazide derivatives can be cyclized to form 1,3,4-oxadiazoles. A typical method involves treating N,N'-diacylhydrazines with a dehydrating agent like phosphoryl chloride.[5] These heterocyclic compounds are known for their antibacterial, antifungal, and anti-inflammatory activities.[5][6]
-
1,3,4-Thiadiazoles: Thiohydrazide analogs of oxamic acid are used to synthesize 1,3,4-thiadiazole (B1197879) derivatives.[7] These sulfur-containing heterocycles are also of significant interest for their biological properties.[7]
Experimental Workflows and Protocols
General Workflow for Synthesis and Evaluation
The development of novel this compound analogs follows a logical progression from synthesis to biological screening. This process involves the initial synthesis of the core hydrazide, its diversification into a library of analogs, and subsequent evaluation of their therapeutic potential.
Caption: General workflow from synthesis to biological evaluation.
Detailed Experimental Protocols
Protocol 1: Synthesis of (E)-2-amino-N'-(substituted-benzylidene)-2-oxoacetohydrazide (Schiff Base Analog)
This protocol is adapted from the synthesis of Schiff bases derived from this compound.[4]
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol (B145695) or methanol.
-
Addition of Aldehyde: To the solution, add the desired substituted aromatic aldehyde (1.0 eq).
-
Catalysis (Optional): Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the crude product with cold ethanol and then recrystallize from a suitable solvent (e.g., ethanol or DMF) to obtain the pure Schiff base derivative.
-
Characterization: Confirm the structure using FTIR, 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazole Analogs
This protocol is a general procedure based on the cyclization of N,N'-diacylhydrazine precursors.[5][6]
-
Starting Material: Begin with the appropriate N,N'-diacylhydrazine derivative (1.0 eq).
-
Reaction Setup: Suspend the diacylhydrazine in a solvent like toluene.
-
Cyclization/Dehydration: Add phosphoryl chloride (POCl3) (2-3 eq) dropwise to the mixture at 0 °C.
-
Reflux: After addition, allow the mixture to warm to room temperature and then reflux for 6-8 hours until the reaction is complete (monitored by TLC).
-
Workup: Cool the mixture and carefully pour it onto crushed ice or into a cold 5% sodium hydroxide (B78521) solution to neutralize the excess POCl3.
-
Extraction: Extract the product into an organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Purification: Wash the organic layer with saturated NaCl solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting solid by recrystallization from ethanol.
-
Characterization: Analyze the final product using spectroscopic methods to confirm the formation of the 1,3,4-oxadiazole (B1194373) ring.
Data Presentation: Physicochemical and Biological
Quantitative data from the synthesis and biological evaluation of various this compound analogs are summarized below.
Table 1: Physicochemical and Yield Data for Selected Hydrazide Analogs
| Compound ID | Molecular Formula | Method | Yield (%) | m.p. (°C) | Reference |
| 5d | C20H12Br2N4O2 | Grinding | - | 241-243 | [8] |
| 7a | C36H28Cl2N6O8 | Grinding | - | >300 | [8] |
| 11 | C26H20N6O2 | Grinding | - | 211-213 | [8] |
| Compound I | C10H11N3O3 | Condensation | - | - | [4] |
Table 2: Spectroscopic Data for Selected Hydrazide Analogs
| Compound ID | IR (KBr, cm⁻¹) | 1H-NMR (DMSO-d₆, δ ppm) | MS m/z (%) | Reference |
| 5d | 3279 (NH), 2218 (CN), 1652 (C=O) | 7.29–7.99 (m, 8H, Ar-H), 8.24 (s, 2H, 2CH=), 10.78 (s, 2H, 2NH) | 411 (M⁺, 29) | [8] |
| 5e | 3271 (NH), 2221 (CN), 1677 (C=O) | 8.13–8.39 (m, 8H, Ar-H), 8.82 (s, 2H, 2CH=), 10.96 (s, 2H, 2NH) | 432 (M⁺, 48) | [8] |
| 11 | 3248 (NH), 2216 (CN), 1660 (C=O) | 2.32 (s, 6H, 2CH₃), 6.98–7.96 (m, 8H, Ar-H), 11.32 (s, 2H, 2NH) | 528 (M⁺, 27) | [8] |
| Compound I | - | - | - | [4] |
Table 3: Biological Activity Data for Selected Hydrazide-Hydrazone Analogs
| Compound ID | Target | Assay | Activity (IC₅₀ / MIC) | Reference |
| 3h | PC-3 (Prostate Cancer) | MTT Assay | IC₅₀ = 1.32 µM | [9] |
| 3h | MCF-7 (Breast Cancer) | MTT Assay | IC₅₀ = 2.99 µM | [9] |
| 3h | HT-29 (Colon Cancer) | MTT Assay | IC₅₀ = 1.71 µM | [9] |
| 1k-n | M. tuberculosis H37Ra | - | MIC = 8 µg/mL | [10] |
| Two derivatives | Pyrazinamide-resistant M. tb | - | MIC = 4 µg/mL | [10] |
Biological Significance and Signaling Pathways
Hydrazide-hydrazone derivatives have demonstrated significant potential as anticancer agents.[9] Certain analogs have been shown to induce apoptosis, a form of programmed cell death, which is a key mechanism for eliminating cancerous cells.
Apoptosis Induction Pathway
Studies on potent hydrazide-hydrazone derivatives, such as compound 3h , have shown that they can increase the activation of caspase-3, a critical executioner enzyme in the apoptotic cascade.[9] This suggests a mechanism of action that involves triggering the intrinsic or extrinsic apoptotic pathways, leading to cancer cell death.
Caption: Simplified signaling pathway for apoptosis induction.
Conclusion
The synthesis of novel this compound analogs provides a fertile ground for the discovery of new therapeutic agents. The straightforward and versatile chemistry of the this compound core allows for the creation of large, diverse libraries of compounds, including Schiff bases and various heterocycles. As demonstrated, many of these derivatives exhibit potent and specific biological activities, particularly as anticancer and antimicrobial agents. The methodologies and data presented in this guide serve as a comprehensive resource for researchers aiming to design, synthesize, and evaluate the next generation of this compound-based drugs. Further exploration, including in vivo studies and mechanism-of-action elucidation, is critical to translating these promising findings into clinical applications.
References
- 1. This compound (515-96-8) for sale [vulcanchem.com]
- 2. hygeiajournal.com [hygeiajournal.com]
- 3. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Schiff Bases Compounds from this compound: Spectroscopic Characterization, X–ray Diffraction Structure and Antioxidant Activity Study, American Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 5. Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxamic acid thiohydrazides and hydrazones based on them as convenient starting compounds for the synthesis of S- and N-containing heterocyclic products. A mini-review - Arabian Journal of Chemistry [arabjchem.org]
- 8. Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies [mdpi.com]
- 9. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Core Biological Activities of Oxamic Hydrazide Scaffolds: A Technical Guide for Drug Discovery Professionals
Introduction: The quest for novel therapeutic agents has led researchers to explore a multitude of chemical scaffolds. Among these, the oxamic hydrazide core has emerged as a privileged structure in medicinal chemistry. Characterized by a hydrazine (B178648) functional group attached to an oxamic acid moiety, this scaffold serves as a versatile building block for the synthesis of derivatives with a wide spectrum of biological activities.[1][2][3] These activities range from anticancer and antimicrobial to enzyme inhibition, making this compound derivatives promising candidates for drug development.[4][5] This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of this compound scaffolds, tailored for researchers, scientists, and drug development professionals.
General Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives is typically straightforward and cost-effective.[4] The foundational this compound can be prepared through the condensation reaction of oxamic acid and hydrazine hydrate.[1] This core scaffold is then commonly reacted with various aldehydes and ketones to produce a diverse library of this compound-hydrazone derivatives. This reaction is a conventional Schiff base formation.[6][7]
Caption: General synthesis workflow for this compound-hydrazone derivatives.
Anticancer Activity
This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[4][8] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[8]
Quantitative Anticancer Data
The antiproliferative activity of various this compound-hydrazone derivatives has been quantified, with several compounds showing potent activity, sometimes exceeding that of standard chemotherapeutic drugs.[8][9][10]
| Compound/Derivative | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Compound 7k (2-hydroxybenzylidene) | MDA-MB-231 (Breast) | IC50 (72h) | 7.73 ± 1.05 | [8] |
| Compound 7k (2-hydroxybenzylidene) | 4T1 (Breast) | IC50 (72h) | 1.82 ± 1.14 | [8] |
| Compound 3h (pyrrole ring) | PC-3 (Prostate) | IC50 | 1.32 | [10] |
| Compound 3h (pyrrole ring) | MCF-7 (Breast) | IC50 | 2.99 | [10] |
| Compound 3h (pyrrole ring) | HT-29 (Colon) | IC50 | 1.71 | [10] |
| Compound 3e | HepG2 (Liver) | IC50 | 2.82 | [9] |
| Compound 3f | HepG2 (Liver) | IC50 | 3.13 | [9] |
| Compound 4a | Jurkat (Leukemia) | IC50 | 3.14 | [9] |
| Compound 4c | HepG2 (Liver) | IC50 | 4.39 | [9] |
| Compound 4e | HepG2 (Liver) | IC50 | 7.61 | [9] |
| Quinoline (B57606) Hydrazide 19 | Neuroblastoma Cells | - | Micromolar Potency | [11] |
| Quinoline Hydrazide 22 | Neuroblastoma Cells | - | Micromolar Potency | [11] |
Mechanism of Action: Apoptosis Induction
Several studies indicate that the anticancer effects of these compounds are mediated through the induction of apoptosis. For instance, compound 3h was shown to increase caspase-3 activation, a key executioner caspase in the apoptotic pathway.[10] Similarly, compound 7k was found to induce cell death in MDA-MB-231 cells.[8] The quinoline hydrazide 22 was observed to cause G1 cell cycle arrest and upregulate the p27kip1 cell cycle regulating protein.[11]
Caption: Simplified signaling pathway for anticancer activity.
Antimicrobial Activity
Hydrazide-hydrazones are well-documented for their broad-spectrum antimicrobial properties, including antibacterial and antifungal activities.[4][5][12] The core scaffold can be modified to enhance potency against various pathogens, including drug-resistant strains.[5]
Quantitative Antimicrobial Data
The effectiveness of these compounds is typically measured by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| Compound 8 | Gram-positive bacteria | MIC | 0.002 - 0.98 | [5] |
| Compound 9 | Gram-positive bacteria | MIC | 0.002 - 0.98 | [5] |
| Compound 10 | Gram-positive bacteria | MIC | 0.002 - 0.98 | [5] |
| Compound 15 | Gram-positive bacteria | MIC | 1.95 - 7.81 | [5] |
| Compound 19 | E. coli | MIC | 12.5 | [5][12] |
| Compound 19 | S. aureus | MIC | 6.25 | [5][12] |
| Compound 19 | MRSA1 | MIC | 3.125 | [5][12] |
Enzyme Inhibition
The this compound scaffold has also been investigated for its ability to inhibit various enzymes, a common strategy in drug development. Aromatic hydrazides have been identified as potent inhibitors of prostaglandin (B15479496) H2 synthase-2 (PGHS-2) peroxidase activity, with IC50 values in the micromolar range.[13] Additionally, oxamic acid analogues are known competitive inhibitors of lactate (B86563) dehydrogenase (LDH) isozymes.[14] More recently, a hydrazide-based compound was reported as the first highly selective HDAC6 inhibitor.[15]
Quantitative Enzyme Inhibition Data
| Compound/Derivative Class | Target Enzyme | Activity Metric | Value Range (µM) | Reference |
| Aromatic Hydrazides | PGHS-2 Peroxidase | IC50 | 6 - 100 | [13] |
| Imidazo[1,2-a]pyridine 3h | Ribonucleotide Reductase | IC50 | 0.1 (MCF7 cells) | [4] |
| Thiohydrazone IIIa | Ribonucleotide Reductase | IC50 | 1.51 | [4] |
| Thiohydrazone IIIe | Ribonucleotide Reductase | IC50 | 2.41 | [4] |
| Thiohydrazone IIIh | Ribonucleotide Reductase | IC50 | 2.85 | [4] |
Experimental Protocols
Protocol 1: Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[8][16][17] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HepG2, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[8]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[8]
-
MTT Addition: Remove the medium and add fresh medium containing MTT solution to each well. Incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using dose-response curve analysis.
Caption: A typical experimental workflow for the MTT cell viability assay.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.[18][19][20]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard)
-
Positive control (growth control, no compound) and negative control (sterility control, no inoculum)
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound directly in the wells of a 96-well plate using the broth medium.[18]
-
Inoculation: Inoculate each well (except the negative control) with a standardized suspension of the test microorganism to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.[21]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[19] A microplate reader can also be used for a more quantitative assessment.[18]
Protocol 3: Enzyme Inhibition Assay (General Protocol)
This protocol outlines the general steps for determining the inhibitory effect of a compound on enzyme activity.[22][23]
Materials:
-
Purified enzyme
-
Enzyme-specific substrate
-
Assay buffer
-
Test compounds (inhibitors)
-
96-well plates (UV-transparent or opaque, depending on the detection method)
-
Detection instrument (e.g., spectrophotometer, fluorometer)
Procedure:
-
Experiment Design: Choose the optimal reaction conditions, including buffer pH, temperature, and concentrations of the enzyme and substrate.[22]
-
Reaction Mixture Preparation: In each well of a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme.
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period to allow for binding.
-
Initiate Reaction: Initiate the enzymatic reaction by adding the substrate.
-
Monitor Reaction: Monitor the rate of the reaction (either product formation or substrate depletion) over time using an appropriate detection method (e.g., absorbance, fluorescence).[23]
-
Data Analysis: Plot the initial reaction velocity against the inhibitor concentration. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Further kinetic studies can determine the mechanism of inhibition (e.g., competitive, non-competitive).[22]
References
- 1. This compound (515-96-8) for sale [vulcanchem.com]
- 2. hygeiajournal.com [hygeiajournal.com]
- 3. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Schiff Bases Compounds from this compound: Spectroscopic Characterization, X–ray Diffraction Structure and Antioxidant Activity Study, American Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 7. Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Anti-Cancer Activity of Some New N′-(2-Oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Aromatic hydroxamic acids and hydrazides as inhibitors of the peroxidase activity of prostaglandin H2 synthase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oxamic acid analogues as LDH-C4-specific competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. First-in-Class Hydrazide-Based HDAC6 Selective Inhibitor with Potent Oral Anti-Inflammatory Activity by Attenuating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]
- 18. integra-biosciences.com [integra-biosciences.com]
- 19. apec.org [apec.org]
- 20. Modification of antimicrobial susceptibility testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Coordination Chemistry of Oxamic Hydrazide: A Technical Guide for Researchers
Introduction
Oxamic hydrazide, a fascinating molecule incorporating both amide and hydrazide functionalities, presents a rich and underexplored landscape in the field of coordination chemistry. Its potential as a versatile chelating agent for a variety of metal ions positions it as a compound of significant interest for researchers, particularly in the realms of drug development, catalysis, and materials science. The presence of multiple donor sites—specifically the carbonyl oxygen atoms and the nitrogen atoms of the hydrazide group—allows for diverse coordination modes, leading to the formation of metal complexes with varied structural and electronic properties. This technical guide provides a comprehensive overview of the current understanding of the coordination chemistry of this compound, focusing on its synthesis, structural characterization, and the properties of its metal complexes. While direct studies on this compound complexes are somewhat limited, this guide draws upon the broader knowledge of related hydrazone and thiohydrazide systems to present a cohesive picture and highlight areas for future investigation.
Synthesis and Properties of this compound
This compound (2-hydrazinyl-2-oxoacetamide) is a white crystalline solid that is soluble in water and some organic solvents.[1] Its synthesis is typically achieved through the reaction of an oxamic acid derivative with hydrazine. A common laboratory-scale synthesis involves the reaction of acetyl chloride with hydrazine.[2] The resulting this compound is a stable compound at room temperature.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂H₅N₃O₂ | [3] |
| Molecular Weight | 103.08 g/mol | [3] |
| Melting Point | 216-218 °C (decomposes) | [4] |
| Appearance | White powder | [5] |
| IUPAC Name | 2-hydrazinyl-2-oxoacetamide | [3] |
| CAS Number | 515-96-8 | [4] |
Coordination Modes of this compound
The multifunctionality of this compound allows for several potential coordination modes with metal ions. The ligand can act as a neutral molecule or be deprotonated to form anionic species, leading to the formation of mononuclear or polynuclear complexes. The primary donor atoms are the two carbonyl oxygen atoms and the nitrogen atoms of the hydrazide moiety. Based on studies of related hydrazone and hydroxamic acid ligands, the following coordination modes can be proposed for this compound:
-
Bidentate Chelation: The most common coordination mode for similar ligands involves the formation of a five-membered chelate ring. This can occur through:
-
(O, N) Coordination: Involving one of the carbonyl oxygen atoms and the terminal nitrogen atom of the hydrazide group.
-
(O, O) Coordination: Involving both carbonyl oxygen atoms, which would lead to a larger chelate ring.
-
-
Bridging Ligand: The this compound molecule can bridge two or more metal centers, leading to the formation of polynuclear complexes. This can occur through the utilization of different donor atoms to coordinate to different metal ions.
The specific coordination mode adopted will depend on several factors, including the nature of the metal ion, the reaction conditions (pH, solvent), and the presence of other coordinating ligands.
Caption: Possible coordination modes of the this compound ligand with metal ions.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes of this compound and its derivatives typically involves the reaction of a metal salt with the ligand in a suitable solvent. The stoichiometry of the reactants and the reaction conditions can be varied to obtain complexes with different metal-to-ligand ratios and coordination geometries.
Experimental Protocol: Synthesis of a Schiff Base of this compound
The following protocol is adapted from the synthesis of (E)-2-amino-N'-(1-(2-hydroxyphenyl)ethylidene)-2-oxoacetohydrazide[6]:
-
Dissolution of Reactants: Dissolve this compound (1 mmol) in a suitable solvent (e.g., ethanol). In a separate flask, dissolve 2-hydroxyacetophenone (B1195853) (1 mmol) in the same solvent.
-
Reaction Mixture: Add the solution of 2-hydroxyacetophenone dropwise to the solution of this compound with constant stirring.
-
Reflux: Heat the resulting mixture to reflux for a specified period (e.g., 2-4 hours).
-
Isolation of Product: Cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration, washed with cold solvent, and dried in a desiccator over anhydrous CaCl₂.
-
Characterization: The synthesized Schiff base can be characterized by elemental analysis, FTIR, ¹H NMR, and ¹³C NMR spectroscopy.
Spectroscopic Characterization
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the this compound ligand. The key vibrational bands to monitor are those of the C=O (carbonyl) and N-H (amide and hydrazide) groups. Upon coordination to a metal ion, a shift in the frequency of the ν(C=O) band to a lower wavenumber is typically observed, indicating the involvement of the carbonyl oxygen in coordination. Similarly, changes in the N-H stretching and bending vibrations can provide insights into the coordination of the hydrazide nitrogen atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes. The chemical shifts of the protons and carbons in the vicinity of the coordination sites will be affected upon complexation. For instance, the resonance of the N-H protons of the hydrazide group is expected to shift upon coordination of the nitrogen atom to a metal center.
Table 2: Key IR Spectral Data for an this compound Schiff Base and Related Complexes
| Compound/Complex | ν(C=O) (cm⁻¹) | ν(C=N) (cm⁻¹) | ν(N-H) (cm⁻¹) | Reference |
| (E)-2-amino-N'-(1-(2-hydroxyphenyl)ethylidene)-2-oxoacetohydrazide | 1660 | 1617 | ~3200-3400 | [6][7] |
| Metal complexes of the above Schiff base | Shifted to lower frequency | Shifted | Shifted | [7] |
Structural Analysis: X-ray Diffraction
Single-crystal X-ray diffraction provides the most definitive structural information for coordination compounds. For the Schiff base derivative, (E)-2-amino-N'-(1-(2-hydroxyphenyl)ethylidene)-2-oxoacetohydrazide, a crystal structure has been reported.[6]
Table 3: Selected Crystallographic Data for (E)-2-amino-N'-(1-(2-hydroxyphenyl)ethylidene)-2-oxoacetohydrazide
| Parameter | Value | Reference |
| Crystal System | Triclinic | [6] |
| Space Group | P-1 | [6] |
| a (Å) | 7.0399 (5) | [6] |
| b (Å) | 8.6252 (8) | [6] |
| c (Å) | 9.5474 (9) | [6] |
| α (°) | 81.730 (3) | [6] |
| β (°) | 72.738 (3) | [6] |
| γ (°) | 67.450 (3) | [6] |
| V (ų) | 510.99 (8) | [6] |
| Z | 2 | [6] |
The this compound moiety in this molecule is slightly twisted.[6] This structural information provides valuable insight into the conformational flexibility of the this compound backbone.
Thermal Analysis
Biological Activities and Potential Applications
Hydrazone derivatives and their metal complexes are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[9][10][11] The biological activity is often enhanced upon coordination to a metal ion. This enhancement is sometimes explained by Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing its lipophilicity and facilitating its transport across the cell membrane. While the biological activities of this compound complexes are not extensively studied, the known bioactivities of related compounds suggest that this is a promising area for future research. The ability of this compound to chelate metal ions also suggests potential applications in areas such as catalysis and as precursors for the synthesis of novel materials.
Caption: A general experimental workflow for the study of this compound complexes.
Future Outlook
The coordination chemistry of this compound remains a largely untapped field with considerable potential. Future research should focus on the systematic synthesis and characterization of a wide range of metal complexes with the parent this compound ligand. Detailed structural studies, including single-crystal X-ray diffraction, are crucial to unambiguously determine the coordination modes and geometries of these complexes. A thorough investigation of their spectroscopic, magnetic, and thermal properties will provide a deeper understanding of their structure-property relationships. Furthermore, comprehensive screening of the biological activities of these complexes could lead to the discovery of new therapeutic agents. The exploration of their catalytic potential in various organic transformations also represents a promising avenue for future research.
References
- 1. Synthesis of Hydroxamic Ligands with Transition Metal Complexes, their Biological Activities and Characterization Through Spectroscopic Techniques | Al-Nahrain Journal of Science [anjs.edu.iq]
- 2. Oxamic acid hydrazide [chembk.com]
- 3. Oxamic acid hydrazide | C2H5N3O2 | CID 68200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 515-96-8 | FO01230 | Biosynth [biosynth.com]
- 5. echemi.com [echemi.com]
- 6. Synthesis of Schiff Bases Compounds from this compound: Spectroscopic Characterization, X–ray Diffraction Structure and Antioxidant Activity Study, American Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
An In-depth Technical Guide to the Reaction of Oxamic Hydrazide with Aldehydes: Synthesis, Characterization, and Biological Applications
Audience: Researchers, scientists, and drug development professionals.
Abstract
The condensation reaction between oxamic hydrazide and various aldehydes yields a versatile class of compounds known as hydrazones or Schiff bases. These molecules, characterized by an azomethine group (–NH–N=CH–), are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1] The synthetic accessibility of the hydrazide-hydrazone scaffold allows for extensive structural modifications, making it an attractive framework for the development of novel therapeutic agents.[2] This technical guide provides a comprehensive overview of the core reaction, detailed experimental protocols for synthesis and characterization, a summary of quantitative data, and an exploration of the biological potential of these compounds.
Core Reaction: Synthesis of N'-Alkylideneoxamohydrazides
The fundamental reaction involves the acid-catalyzed condensation of this compound with an aldehyde.[3][4] The mechanism proceeds via a nucleophilic addition of the terminal nitrogen atom of the hydrazide to the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the stable hydrazone product, which contains the characteristic imine (C=N) bond.[5][6]
The reaction is generally high-yielding and can be performed under mild conditions, typically by refluxing the reactants in an alcoholic solvent.[1][7] The versatility of this reaction allows for the creation of large libraries of hydrazone derivatives by varying the aldehyde component.
Caption: General mechanism for the formation of hydrazones from this compound.
Experimental Protocols
General Protocol for the Synthesis of Hydrazide-Hydrazones
This protocol is a generalized procedure based on common methodologies for the synthesis of hydrazide-hydrazone derivatives.[3][7][8]
Materials:
-
This compound (1.0 eq)
-
Substituted aldehyde (1.0-1.1 eq)
-
Absolute Ethanol (B145695) (or Methanol)
-
Glacial Acetic Acid (catalytic amount, 2-3 drops)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Thin Layer Chromatography (TLC) plate and chamber
Procedure:
-
Reaction Setup: Suspend this compound (1.0 eq) in absolute ethanol (20-30 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Reactants: To this suspension, add the corresponding aldehyde (1.0-1.1 eq).
-
Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux with continuous stirring.
-
Monitoring: Monitor the reaction progress using TLC until the starting materials are consumed (typically 3-6 hours).[7]
-
Isolation: After completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.
-
Filtration: Collect the resulting solid precipitate by vacuum filtration.
-
Washing: Wash the crude product with cold ethanol and then water to remove any unreacted starting materials and catalyst.[3]
-
Drying & Purification: Dry the solid product. If necessary, purify the compound by recrystallization from a suitable solvent (e.g., ethanol or DMF) to obtain the pure hydrazone derivative.[9]
Caption: A typical experimental workflow for hydrazone synthesis and purification.
Characterization of Synthesized Hydrazones
Confirmation of the hydrazone structure is achieved using standard spectroscopic techniques.[10][11]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Successful synthesis is indicated by the disappearance of the aldehyde C-H stretch and the appearance of a characteristic imine (C=N) stretching vibration around 1550-1650 cm⁻¹. The N-H stretching (around 3050-3300 cm⁻¹) and carbonyl (C=O) stretching (around 1650 cm⁻¹) bands from the this compound backbone will remain.[10]
-
¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: The most definitive evidence is the appearance of a singlet for the azomethine proton (–N=CH–) typically in the range of δ 8.0-9.0 ppm.[3] Concurrently, the signal for the aldehyde proton (–CHO) around δ 9.0-10.0 ppm will disappear.
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming the successful condensation and elimination of water.[11]
Quantitative Data Summary
The reaction of hydrazides with aldehydes is generally efficient. The biological activity of the resulting hydrazones can be potent, often evaluated by determining the Minimum Inhibitory Concentration (MIC) for antimicrobial agents or by in vivo models for other activities.
Table 1: Antibacterial Activity of Selected Hydrazide-Hydrazone Derivatives
| Compound ID | Aldehyde Precursor | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| S4 | Not Specified | S. aureus | 18 | Not Reported | [11] |
| S5 | Not Specified | E. coli | 12 | Not Reported | [11] |
| 9 | 2-(4-substituted-phenoxymethyl)-benzoic acid related | M. tuberculosis | Not Applicable | 6.25 | [12] |
| 5c | 4-Chlorobenzaldehyde | B. subtilis | Not Reported | 2.5 | [7] |
| 5f | 4-Nitrobenzaldehyde | E. coli | 20.4 | 2.5 | [7] |
| 5f | 4-Nitrobenzaldehyde | K. pneumoniae | 19.8 | 2.5 | [7] |
Table 2: Anticonvulsant Activity of Selected Hydrazone Derivatives
| Compound ID | Aldehyde Precursor | Test Model | Activity Relative to Standard | Reference |
| 4d | o-Methoxybenzaldehyde | Penthylenetetrazole (PTZ) | More active than Phenytoin (B1677684) | [13] |
| 4g | o-Methylbenzaldehyde | Penthylenetetrazole (PTZ) | More active than Phenytoin | [13] |
| 4h | p-Methylbenzaldehyde | Penthylenetetrazole (PTZ) | More active than Phenytoin | [13] |
| 4m | p-Nitrobenzaldehyde | Penthylenetetrazole (PTZ) | More active than Phenytoin | [13] |
| 4n | p-Dimethylaminobenzaldehyde | Penthylenetetrazole (PTZ) | More active than Phenytoin | [13] |
Biological Activities and Drug Development Potential
Hydrazones derived from this compound are recognized for a wide array of biological activities, making them valuable scaffolds in drug discovery.[1][14] The pharmacophore –CO–NH–N= group is crucial for these properties.[1]
-
Antimicrobial Activity: Hydrazones have shown significant activity against various strains of bacteria and fungi, including M. tuberculosis.[7][12][14]
-
Anticonvulsant Activity: Numerous studies have reported the potent anticonvulsant effects of hydrazone derivatives, with some compounds showing greater efficacy than standard drugs like phenytoin in animal models.[13][15]
-
Anti-inflammatory and Analgesic Activity: The hydrazone scaffold is present in compounds that exhibit anti-inflammatory and pain-reducing properties.[2][3]
-
Anticancer Activity: Certain hydrazone derivatives have been investigated for their antitumor properties, showing potential as novel anticancer agents.[1][16]
The synthesis of a diverse library of hydrazones from various aldehydes allows for extensive structure-activity relationship (SAR) studies, which are fundamental to the drug development process.
Caption: Drug discovery workflow utilizing this compound-aldehyde reactions.
Conclusion
The reaction of this compound with aldehydes is a robust and efficient method for generating structurally diverse hydrazones. These compounds serve as privileged scaffolds in medicinal chemistry, consistently demonstrating a wide range of significant biological activities. The straightforward synthesis, coupled with the potential for potent pharmacological effects, ensures that this class of compounds will remain an important focus for researchers and drug development professionals aiming to discover novel therapeutic agents. Future research will likely focus on optimizing these structures to enhance potency and selectivity for specific biological targets.
References
- 1. researchgate.net [researchgate.net]
- 2. hygeiajournal.com [hygeiajournal.com]
- 3. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Khan Academy [khanacademy.org]
- 7. psecommunity.org [psecommunity.org]
- 8. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Anti-Microbial Activity of Novel Hydrazide Schiff Bases [wisdomlib.org]
- 15. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oxamic acid thiohydrazides and hydrazones based on them as convenient starting compounds for the synthesis of S- and N-containing heterocyclic products. A mini-review - Arabian Journal of Chemistry [arabjchem.org]
An In-depth Technical Guide to the Fundamental Properties of Oxamic Acid Thiohydrazides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxamic acid thiohydrazides are a class of organic compounds characterized by a core structure containing both a thioamide and a hydrazide moiety linked to an oxamic acid backbone. This unique arrangement of functional groups imparts a high degree of chemical reactivity and a versatile pharmacological profile, making them attractive scaffolds in medicinal chemistry and drug discovery. Their polyfunctional nature allows for a wide range of chemical transformations, leading to the synthesis of diverse heterocyclic compounds with significant biological activities. This guide provides a comprehensive overview of the fundamental properties of oxamic acid thiohydrazides, including their synthesis, physicochemical characteristics, and their promising role as precursors to potent therapeutic agents.
Physicochemical and Spectral Properties
Oxamic acid thiohydrazides are typically crystalline solids with moderate to good stability. Their solubility is dependent on the nature of the substituents on the aryl ring. The structural features of these compounds have been elucidated using various spectroscopic techniques.
Table 1: Physicochemical and Spectral Data of Representative Oxamic Acid Thiohydrazides
| Compound | Molecular Formula | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| N-(4-chlorophenyl)-2-hydrazinyl-2-thioxoacetamide | C₈H₈ClN₃OS | 169 - 170 | 10.34 (br. s, 1H, NH), 7.77 (d, 2H, J = 8.80 Hz, Ar), 7.55 (d, 2H, J = 8.80 Hz, Ar) | 167.5 (C=S), 158.3 (C=O), 136.9 (C, Ar), 131.6 (2 × CH, Ar), 122.2 (2 × CH, Ar), 116.4 (C, Ar) |
| N-(p-tolyl)-2-hydrazinyl-2-thioxoacetamide | C₉H₁₁N₃OS | 161 - 163 | 10.1 (s, 1H, NH), 7.5 (d, 2H, J=8.4 Hz, Ar-H), 7.1 (d, 2H, J=8.4 Hz, Ar-H), 4.8 (br s, 2H, NH₂), 2.2 (s, 3H, CH₃) | - |
| N-(4-methoxyphenyl)-2-hydrazinyl-2-thioxoacetamide | C₉H₁₁N₃O₂S | 159 - 160 | - | - |
Note: NMR data can vary based on the solvent and instrument used.
X-ray diffraction studies have confirmed the molecular structure of some oxamic acid thiohydrazide derivatives. For instance, the crystal structure of N-(4-chlorophenyl)-2-hydrazinyl-2-thioxoacetamide reveals a monoclinic system with specific unit cell parameters. Such studies are crucial for understanding the three-dimensional arrangement of the atoms and the intermolecular interactions within the crystal lattice.[1]
Synthesis of Oxamic Acid Thiohydrazides
A convenient and widely used method for the synthesis of oxamic acid thiohydrazides involves the reaction of α-chloroacetamides with elemental sulfur and hydrazine (B178648).[2] This method, a modification of the Willgerodt-Kindler reaction, provides good yields of the target compounds.
General Experimental Protocol for the Synthesis of N-Aryl-2-hydrazinyl-2-thioxoacetamides
-
Preparation of the Thioacylating Agent: To a stirred suspension of elemental sulfur in a suitable solvent such as dimethylformamide (DMF), an amine (e.g., morpholine (B109124) or triethylamine) is added dropwise. The mixture is stirred for a short period to form the reactive sulfur species.
-
Reaction with α-Chloroacetamide: The corresponding N-aryl-α-chloroacetamide is then added to the reaction mixture. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Formation of the Thiohydrazide: Without isolation of the intermediate, hydrazine hydrate (B1144303) is added to the reaction mixture. The mixture is stirred until the thiohydrazide precipitates.
-
Isolation and Purification: The precipitated product is collected by filtration, washed with a suitable solvent (e.g., ethanol), and can be further purified by recrystallization to afford the pure N-aryl-2-hydrazinyl-2-thioxoacetamide.
Biological Activities and Therapeutic Potential
Oxamic acid thiohydrazides serve as valuable precursors for the synthesis of a wide array of heterocyclic compounds that exhibit significant biological activities, including anticancer, antimicrobial, and antiviral properties.[1]
Anticancer Activity
Numerous derivatives of oxamic acid thiohydrazides, particularly 1,3,4-thiadiazoles, pyrazolines, and steroidal hybrids, have demonstrated potent cytotoxic activity against various cancer cell lines.[3]
Table 2: Anticancer Activity of Oxamic Acid Thiohydrazide Derivatives
| Derivative Class | Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiosemicarbazone | Compound 5 | A549 (Lung) | 10.67 ± 1.53 | [4] |
| Thiosemicarbazone | Compound 5 | C6 (Glioma) | 4.33 ± 1.04 | [4] |
| 1,3-Thiazole | T1 | MCF-7 (Breast) | 2.21 (µg/mL) | [5] |
| 1,3-Thiazole | T38 | HepG2 (Liver) | 1.11 (µg/mL) | [5] |
| Steroidal 1,3,4-Thiadiazine | III | 22Rv1 (Prostate) | Micromolar range | [6] |
Antimicrobial Activity
Certain heterocyclic derivatives synthesized from oxamic acid thiohydrazides have shown promising activity against bacterial and fungal pathogens.
Table 3: Antimicrobial Activity of Oxamic Acid Thiohydrazide Derivatives
| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |
| 1,2,4-Oxadiazole | 10g | Escherichia coli | 5 | [7] |
| 1,2,4-Oxadiazole | 10g | Bacillus subtilis | 5 | [7] |
| 1,2,4-Oxadiazole | 10h | Escherichia coli | 10 | [7] |
| 1,2,4-Oxadiazole | 10h | Bacillus subtilis | 10 | [7] |
Experimental Protocols for Biological Assays
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (dissolved in a suitable solvent like DMSO) and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mechanism of Action and Signaling Pathways
The anticancer activity of oxamic acid thiohydrazide derivatives is often attributed to their ability to induce apoptosis and cell cycle arrest in cancer cells. Several signaling pathways have been implicated in their mechanism of action. For instance, steroidal 1,3,4-thiadiazine derivatives have been shown to modulate the Androgen Receptor (AR), ERK 1/2, NF-κB, and PARP pathways in prostate cancer cells.[6]
A plausible mechanism for the anticancer effect of certain oxamic acid thiohydrazide derivatives involves the inhibition of key signaling pathways that promote cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway, and the activation of pro-apoptotic pathways.
Conclusion
Oxamic acid thiohydrazides represent a promising class of compounds with significant potential in drug discovery. Their straightforward synthesis, coupled with their ability to be transformed into a wide variety of biologically active heterocyclic derivatives, makes them an attractive starting point for the development of novel therapeutic agents. The data presented in this guide highlight their potent anticancer and antimicrobial activities, and ongoing research continues to unravel their mechanisms of action and explore their full therapeutic potential. Further investigation into the structure-activity relationships and optimization of lead compounds derived from oxamic acid thiohydrazides are warranted to advance these promising scaffolds towards clinical applications.
References
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. 1,3,4-Thiadiazolo (3,2-Α) Pyrimidine-6-Carbonitrile Scaffold as PARP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxamic acid thiohydrazides and hydrazones based on them as convenient starting compounds for the synthesis of S- and N-containing heterocyclic products. A mini-review - Arabian Journal of Chemistry [arabjchem.org]
- 4. texaschildrens.org [texaschildrens.org]
- 5. mdpi.com [mdpi.com]
- 6. Thiohydrazides in the Synthesis of Functionalized Extranuclear Heterosteroids [mdpi.com]
- 7. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
solubility of oxamic hydrazide in different solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxamic hydrazide (CAS 515-96-8), also known as oxamic acid hydrazide or semioxamazide, is a chemical compound with the molecular formula C₂H₅N₃O₂.[1][2] It presents as a white powder with a melting point of approximately 216-218 °C (with decomposition).[1][3] This guide provides a comprehensive overview of the solubility characteristics of this compound in various solvents, outlines a detailed experimental protocol for solubility determination, and offers visualizations to aid in understanding the experimental workflow. While qualitative solubility information is available, this guide also highlights the current gap in publicly accessible quantitative data.
Qualitative Solubility Profile
Based on available literature, this compound exhibits solubility in polar solvents. General observations indicate that it is:
-
Soluble in:
-
Moderately soluble in:
-
Polar organic solvents such as ethanol (B145695) and dimethylformamide (DMF).
-
-
Slightly soluble in:
-
Water.
-
It is important to note that these descriptions are qualitative and do not provide specific concentration limits at various temperatures. The solubility of hydrazide derivatives, in general, is influenced by the presence of the hydrazide functional group, which can participate in hydrogen bonding, and the overall polarity of the molecule.
Quantitative Solubility Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various solvents (e.g., in g/100 mL or mg/L at specified temperatures). The absence of this data in publicly accessible sources presents a knowledge gap for researchers and professionals working with this compound. The following table summarizes the lack of available quantitative data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | Not Reported | Data Not Available |
| Ethanol | Not Reported | Data Not Available |
| Methanol | Not Reported | Data Not Available |
| Dimethyl Sulfoxide (DMSO) | Not Reported | Data Not Available |
| Dimethylformamide (DMF) | Not Reported | Data Not Available |
To address this, a detailed, standardized experimental protocol is provided below to enable researchers to determine the solubility of this compound in their specific solvents of interest.
Experimental Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method
The following protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in a given solvent.
1. Materials and Equipment:
-
This compound (high purity)
-
Solvent of interest (e.g., water, ethanol, DMSO, DMF)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical instrumentation.
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The exact time should be determined by preliminary experiments, ensuring that the concentration of the dissolved solid does not change over subsequent time points.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, either:
-
Centrifuge the vials at a high speed.
-
Filter an aliquot of the supernatant through a syringe filter. It is critical to ensure that the filter does not adsorb the solute; this can be checked by passing a solution of known concentration through the filter and analyzing the filtrate.
-
-
-
Sample Analysis:
-
Carefully transfer a known volume of the clear, saturated solution to a volumetric flask and dilute with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mg/L, or mol/L.
-
3. Visualization of the Experimental Workflow:
The following diagram illustrates the key steps in the determination of this compound solubility using the shake-flask method.
Caption: Workflow for determining the solubility of this compound.
Logical Relationship for Solubility Determination
The logical flow for a comprehensive solubility study is depicted in the diagram below. This involves initial qualitative assessments followed by quantitative measurements at various conditions.
Caption: Logical flow for a comprehensive solubility study.
Conclusion
While this compound is qualitatively known to be soluble in polar solvents, a significant gap exists in the scientific literature regarding its quantitative solubility in various media. This guide provides a framework for researchers and drug development professionals to address this gap by presenting a detailed, standardized experimental protocol for determining the equilibrium solubility of this compound. The provided visualizations of the experimental workflow and logical study design are intended to facilitate the practical implementation of these methods. The generation of precise solubility data is crucial for the effective formulation, development, and application of this compound in various scientific and pharmaceutical contexts.
References
Thermal Stability of Oxamic Hydrazide and Its Salts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxamic hydrazide and its derivatives are of significant interest in medicinal chemistry and materials science due to their versatile coordination capabilities and potential biological activities. A thorough understanding of their thermal stability is paramount for defining storage conditions, processing parameters, and predicting shelf-life, particularly in pharmaceutical applications. This technical guide provides a comprehensive overview of the thermal stability of this compound and its salts, drawing from available data and the established thermal behavior of related compounds. It includes a review of common thermal analysis techniques, a compilation of available thermal decomposition data, and a proposed decomposition pathway for this compound.
Introduction
This compound (H₂NCOCONHNH₂), a simple yet functionally rich molecule, serves as a valuable building block in the synthesis of a wide array of derivatives, including Schiff bases and metal complexes. The presence of both an amide and a hydrazide functional group imparts unique chemical properties and allows for diverse coordination modes with metal ions. The thermal stability of these compounds is a critical parameter influencing their practical applications. Thermal decomposition is a process where a substance breaks down into simpler substances upon heating. For pharmaceuticals, understanding this process is crucial as it can affect the drug's efficacy and safety.
This guide will delve into the thermal analysis of this compound and its salts, primarily focusing on data obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information on related hydrazide and amide compounds to provide a robust understanding of their expected thermal behavior.
Experimental Protocols for Thermal Analysis
The thermal stability of this compound and its salts is typically investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide valuable information about mass loss and thermal events as a function of temperature.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a constant rate. This technique is used to determine the decomposition temperatures and quantify the mass loss at each stage of decomposition.
Typical Experimental Protocol:
-
Sample Preparation: A small amount of the sample (typically 2-10 mg) is accurately weighed into a TGA crucible (commonly alumina (B75360) or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The instrument records the sample's mass as a function of temperature. The resulting data is typically plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.
Typical Experimental Protocol:
-
Sample Preparation: A small amount of the sample (typically 1-5 mg) is hermetically sealed in a DSC pan (commonly aluminum). An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Heating Program: The sample and reference are heated from a low temperature to a final temperature at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The instrument records the differential heat flow. The resulting DSC curve shows endothermic (heat absorbing) and exothermic (heat releasing) peaks corresponding to thermal events.
The following diagram illustrates a general workflow for the thermal analysis of a chemical compound.
Thermal Stability Data
This compound
This compound is reported to have a melting point with decomposition in the range of 216-221 °C.[1][2][3] This indicates that the compound is relatively stable at room temperature but decomposes upon melting. The decomposition is expected to be an exothermic process, which would be observable in a DSC thermogram. When heated to decomposition, it is reported to emit toxic vapors of nitrogen oxides (NOx).[1]
Metal Salts and Complexes of this compound Derivatives
Studies on metal complexes of ligands derived from this compound (often Schiff bases) show that their thermal stability is influenced by the metal ion and the overall structure of the complex. The thermal decomposition of these complexes is often a multi-step process. Typically, the initial weight loss corresponds to the removal of lattice or coordinated water molecules, followed by the decomposition of the organic ligand at higher temperatures. The final residue at high temperatures is usually the metal oxide.
Table 1: Summary of Thermal Decomposition Data for this compound and Related Compounds
| Compound/Complex | Technique | Decomposition Step(s) | Temperature Range (°C) | Weight Loss (%) | Final Residue | Reference(s) |
| This compound | Melting Point | Decomposition | 216-221 | - | - | [1][2][3] |
| Hypothetical Data | TGA | 1. Initial Decomposition | 220-300 | ~40-50 | - | - |
| 2. Further Decomposition | >300 | ~50-60 | Carbonaceous residue | - | ||
| Hypothetical Data | DSC | 1. Endotherm (Melting) | ~220 | - | - | - |
| 2. Exotherm (Decomposition) | >220 | - | - | - | ||
| Metal Complexes of Hydrazide Derivatives | TGA/DTA | Dehydration | 100-200 | Varies | - | General Observation |
| Ligand Decomposition | 200-600 | Varies | Metal Oxide | General Observation |
Note: The data for this compound in the table is largely based on its reported melting point with decomposition. The stepwise decomposition data is hypothetical and based on the expected behavior of similar organic hydrazides.
Proposed Thermal Decomposition Pathway of this compound
In the absence of detailed experimental studies on the decomposition products of this compound, a plausible decomposition pathway can be proposed based on the known chemistry of amides, hydrazides, and related compounds like oxamide. The decomposition is likely to be a complex process involving multiple competing reactions.
Upon heating, this compound is expected to undergo a series of reactions including intramolecular cyclization, fragmentation, and rearrangement. The initial steps may involve the elimination of small molecules such as ammonia (B1221849) (NH₃), water (H₂O), and nitrogen (N₂).
The following diagram illustrates a plausible initial fragmentation pathway for the thermal decomposition of this compound.
A more detailed, though speculative, pathway could involve the following steps:
-
Initial N-N bond cleavage: The weakest bond in the molecule is likely the N-N bond of the hydrazide group, which could lead to the formation of radical species.
-
Intramolecular cyclization: The molecule could undergo cyclization to form a five-membered ring with the elimination of water.
-
Fragmentation: The C-C and C-N bonds can break, leading to the formation of smaller gaseous molecules.
The following diagram outlines a logical relationship for a possible multi-step decomposition.
References
Quantum Chemical Calculations for Oxamic Hydrazide: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the application of quantum chemical calculations to the study of oxamic hydrazide, a molecule of interest in medicinal chemistry. Recognizing the growing importance of computational methods in modern drug discovery, this document outlines the theoretical framework and practical application of Density Functional Theory (DFT) to elucidate the structural, electronic, and reactive properties of this compound and its derivatives. Due to the limited availability of published quantum chemical data for this compound, this guide utilizes acetohydrazide as a representative model to illustrate the nature and interpretation of the calculated parameters. Detailed protocols for both the synthesis of this compound and the computational methodologies are provided. Furthermore, this guide explores the correlation between quantum chemical descriptors—such as frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis—and the potential biological activity of this class of compounds.
Introduction
This compound (C₂H₅N₃O₂) is a small organic molecule featuring both an amide and a hydrazide functional group. Hydrazide and its derivatives, particularly hydrazones, are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The therapeutic potential of these compounds is often linked to their ability to form stable complexes with metal ions in biological systems and their capacity to act as antioxidants.
Quantum chemical calculations have emerged as a powerful tool in drug discovery and design, offering insights into molecular properties at the electronic level. By employing methods like Density Functional Theory (DFT), researchers can predict molecular geometry, vibrational frequencies, electronic structure, and reactivity. These calculated parameters are invaluable for understanding structure-activity relationships (SAR), designing novel derivatives with enhanced biological activity, and elucidating potential mechanisms of action. This guide will detail the application of these computational techniques to this compound, providing a foundational understanding for its further investigation and development in a pharmaceutical context.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of an oxamic acid ester, such as ethyl oxamate (B1226882), with hydrazine (B178648) hydrate (B1144303).
Materials:
-
Ethyl oxamate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (absolute)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl oxamate in absolute ethanol.
-
Slowly add a molar excess of hydrazine hydrate to the ethanolic solution of ethyl oxamate while stirring.
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product, this compound, will precipitate out of the solution as a white solid.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the purified this compound in a desiccator. The final product is a white crystalline powder.
Quantum Chemical Calculation Methodology
The following protocol outlines a standard procedure for performing DFT calculations on hydrazide molecules, exemplified by acetohydrazide.
Software: Gaussian 09/16, GaussView 6, or other suitable quantum chemistry software packages.
Methodology:
-
Geometry Optimization:
-
The initial molecular structure of the compound is drawn using a molecular visualization program like GaussView.
-
A full geometry optimization is performed using DFT with the Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional.
-
A high-level basis set, such as 6-311++G(d,p), is employed to ensure accurate description of the electronic structure, including polarization and diffuse functions.
-
The optimization is carried out in the gas phase to obtain the equilibrium geometry corresponding to a minimum on the potential energy surface.
-
-
Vibrational Frequency Analysis:
-
Following geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).
-
The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
The calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra for validation of the computational model. A scaling factor is often applied to the calculated frequencies to better match experimental values.
-
-
Electronic Property Calculations:
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are calculated. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface of the molecule. The MEP provides a visual representation of the charge distribution and is used to identify electrophilic (positive potential) and nucleophilic (negative potential) sites.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge delocalization, and hyperconjugative interactions. This provides insights into the stability of the molecule arising from electron delocalization.
-
Mulliken Atomic Charges: The distribution of charge on each atom in the molecule is calculated to understand the local electronic environment.
-
Data Presentation: A Representative Analysis of Acetohydrazide
As a structurally similar and well-studied hydrazide, acetohydrazide (CH₃CONHNH₂) serves as an illustrative example for the types of quantitative data obtained from quantum chemical calculations. The following tables summarize representative data calculated at the B3LYP/6-311++G(d,p) level of theory.
Table 1: Optimized Geometric Parameters of Acetohydrazide
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | ||
| C1-C2 | 1.512 | |
| C2=O1 | 1.225 | |
| C2-N1 | 1.365 | |
| N1-N2 | 1.401 | |
| Bond Angles (°) | ||
| O1=C2-N1 | 122.5 | |
| C2-N1-N2 | 119.8 | |
| C1-C2-N1 | 115.7 | |
| Dihedral Angles (°) | ||
| O1=C2-N1-N2 | 179.8 | |
| C1-C2-N1-N2 | -0.5 |
Table 2: Calculated Vibrational Frequencies of Acetohydrazide
| Mode | Assignment | Calculated Frequency (cm⁻¹) |
| ν1 | N-H Stretch (NH₂) | 3450 |
| ν2 | N-H Stretch (NH₂) | 3380 |
| ν3 | N-H Stretch (NH) | 3320 |
| ν4 | C-H Stretch (CH₃) | 3010 |
| ν5 | C=O Stretch | 1725 |
| ν6 | NH₂ Scissoring | 1630 |
| ν7 | N-H Bending | 1540 |
| ν8 | C-N Stretch | 1280 |
| ν9 | N-N Stretch | 1050 |
Table 3: Key Electronic Properties of Acetohydrazide
| Property | Calculated Value |
| EHOMO | -6.8 eV |
| ELUMO | -0.5 eV |
| HOMO-LUMO Energy Gap (ΔE) | 6.3 eV |
| Dipole Moment | 3.8 D |
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships relevant to the quantum chemical study of this compound.
Interpretation and Relevance in Drug Development
The data derived from quantum chemical calculations provide a powerful lens through which to assess the therapeutic potential of this compound and its analogues.
-
Optimized Geometry: The calculated bond lengths, angles, and dihedral angles define the most stable three-dimensional conformation of the molecule. This information is crucial for understanding how the molecule might fit into the active site of a biological target, a foundational aspect of structure-based drug design.
-
Vibrational Analysis: By correlating calculated vibrational frequencies with experimental spectra, the structural integrity of the synthesized compound can be confirmed. Furthermore, shifts in vibrational frequencies upon interaction with a target molecule can provide evidence of binding.
-
Frontier Molecular Orbitals (HOMO-LUMO): The HOMO-LUMO energy gap is a critical descriptor of a molecule's chemical reactivity and stability. A smaller energy gap suggests that the molecule is more readily polarized and can more easily participate in chemical reactions, which can be correlated with higher biological activity, including antioxidant potential through electron or hydrogen atom donation.
-
Molecular Electrostatic Potential (MEP): The MEP map highlights the electron-rich and electron-deficient regions of a molecule. For hydrazides, the lone pairs on the oxygen and nitrogen atoms create regions of negative electrostatic potential, which are likely sites for hydrogen bonding and coordination with metal ions. This is particularly relevant for the inhibition of metalloenzymes, where chelation of the active site metal ion is a common mechanism of action.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can reveal the delocalization of electron density within the molecule. For hydrazide derivatives, delocalization can stabilize the molecule and any radical species formed during antioxidant activity, thereby enhancing their radical scavenging capabilities.
Conclusion
Quantum chemical calculations offer a robust and insightful approach to characterizing molecules like this compound for drug development purposes. By providing detailed information on molecular structure, stability, and reactivity, these computational methods enable a more rational and efficient design of new therapeutic agents. While experimental validation remains indispensable, the integration of in silico techniques, as outlined in this guide, can significantly accelerate the early stages of drug discovery by prioritizing candidates with desirable electronic and structural properties. The continued application of these methods to this compound and its derivatives holds promise for the development of novel drugs targeting a range of diseases.
Methodological & Application
Application Notes and Protocols for the Synthesis of Schiff Bases Using Oxamic Hydrazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Schiff bases derived from oxamic hydrazide. This class of compounds is of significant interest in medicinal chemistry due to their potential biological activities.
Introduction
Schiff bases are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (azomethine group). They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. This compound, with its dual reactive sites—a hydrazide and an amide group—serves as a versatile building block for the synthesis of novel Schiff bases. The resulting compounds have garnered attention for their coordination chemistry and a range of biological applications, including antioxidant, antimicrobial, and anticancer activities.
General Reaction Scheme
The synthesis of Schiff bases from this compound proceeds via a nucleophilic addition-elimination reaction. The more nucleophilic terminal nitrogen of the hydrazide group attacks the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the imine linkage.
Caption: General reaction for Schiff base synthesis from this compound.
Experimental Protocols
This section provides detailed experimental protocols for the synthesis, purification, and characterization of Schiff bases derived from this compound.
Protocol 1: General Synthesis of Schiff Bases from this compound
This protocol describes a general method for the synthesis of Schiff bases by reacting this compound with an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., 2-hydroxyacetophenone, o-vanillin)
-
Ethanol (B145695) or Methanol (B129727) (solvent)
-
Glacial acetic acid (catalyst, optional)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable volume of ethanol or methanol. In a separate beaker, dissolve the aldehyde or ketone (1.0 eq.) in the same solvent.
-
Reaction Setup: Add the solution of the aldehyde or ketone dropwise to the stirred solution of this compound at room temperature.
-
Catalyst Addition (Optional): Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If no precipitate forms, the solvent volume can be reduced by rotary evaporation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol or methanol to remove any unreacted starting materials.
-
Drying: Dry the purified Schiff base in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Characterization of Synthesized Schiff Bases
1. Melting Point Determination:
-
Determine the melting point of the dried product using a melting point apparatus to assess its purity. A sharp melting point range is indicative of a pure compound.
2. Spectroscopic Analysis:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Record the FT-IR spectrum of the compound (typically using KBr pellets).
-
Confirm the formation of the Schiff base by identifying the characteristic C=N (imine) stretching vibration, typically in the range of 1600-1650 cm⁻¹.
-
Look for the disappearance of the C=O stretch of the aldehyde/ketone and the N-H stretch of the primary amine.
-
Identify other key functional groups present in the molecule.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Record ¹H NMR and ¹³C NMR spectra.
-
In the ¹H NMR spectrum, identify the azomethine proton (-N=CH-) signal, which typically appears as a singlet in the range of δ 8-10 ppm.
-
Confirm the presence of aromatic and other protons.
-
In the ¹³C NMR spectrum, identify the carbon signal of the azomethine group (C=N), typically in the range of δ 140-160 ppm.
-
-
Mass Spectrometry (MS):
-
Determine the molecular weight of the synthesized Schiff base to confirm its identity.
-
Data Presentation
The following tables summarize the physicochemical and spectroscopic data for representative Schiff bases synthesized from this compound.
Table 1: Physicochemical Data of this compound Schiff Bases
| Compound Name | Aldehyde/Ketone Reactant | Molecular Formula | Yield (%) | Melting Point (°C) |
| (E)-2-amino-N'-(1-(2-hydroxyphenyl)ethylidene)-2-oxoacetohydrazide[1] | 2-hydroxyacetophenone | C₁₀H₁₁N₃O₃ | - | - |
| (E)-N'-(2-hydroxy-3-methoxybenzylidene)-2-amino-2-oxoacetohydrazide[1] | o-vanillin | C₁₀H₁₁N₃O₄ | - | - |
Table 2: Key Spectroscopic Data of this compound Schiff Bases
| Compound Name | FT-IR (cm⁻¹) ν(C=N) | ¹H NMR (ppm) δ(CH=N) | ¹³C NMR (ppm) δ(C=N) |
| (E)-2-amino-N'-(1-(2-hydroxyphenyl)ethylidene)-2-oxoacetohydrazide[1] | ~1605 | - | ~157.8 |
| (E)-N'-(2-hydroxy-3-methoxybenzylidene)-2-amino-2-oxoacetohydrazide[1] | ~1612 | ~8.8 | ~150.5 |
Biological Applications
Schiff bases derived from this compound have been investigated for a variety of biological activities.
Antioxidant Activity
The antioxidant potential of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Protocol 3: DPPH Radical Scavenging Assay
-
Preparation of DPPH solution: Prepare a fresh solution of DPPH in methanol.
-
Sample Preparation: Prepare different concentrations of the synthesized Schiff base in methanol.
-
Reaction: Mix the DPPH solution with each concentration of the sample.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.
-
Calculation: Calculate the percentage of radical scavenging activity. The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.
Table 3: Antioxidant Activity of this compound Schiff Bases
| Compound Name | DPPH Radical Scavenging Activity | IC₅₀ (µg/mL) |
| (E)-2-amino-N'-(1-(2-hydroxyphenyl)ethylidene)-2-oxoacetohydrazide[1] | Low | Not reported |
| (E)-N'-(2-hydroxy-3-methoxybenzylidene)-2-amino-2-oxoacetohydrazide[1] | Low | Not reported |
Note: The reported antioxidant activity for these specific compounds was found to be low.[1]
Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and evaluation of this compound-derived Schiff bases.
Caption: Workflow for synthesis and analysis of this compound Schiff bases.
Conclusion
This compound is a readily accessible and versatile starting material for the synthesis of a diverse range of Schiff bases. The straightforward synthetic protocols and the potential for biological activity make these compounds attractive targets for further investigation in the fields of medicinal chemistry and drug discovery. The characterization techniques outlined provide a robust framework for confirming the structure and purity of the synthesized molecules. Further studies are warranted to explore the full potential of this class of compounds and to establish structure-activity relationships that could guide the design of more potent therapeutic agents.
References
Application Note: A Protocol for the Synthesis of 1,3,4-Oxadiazole Derivatives from Hydrazide Precursors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,3,4-oxadiazole (B1194373) ring is a crucial heterocyclic motif frequently found in medicinally important compounds due to its favorable pharmacological properties.[1] Molecules containing this scaffold have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and antiviral effects.[2] The 1,3,4-oxadiazole ring is often considered a bioisostere for amide and ester groups, enhancing properties like metabolic stability and lipophilicity.[1][3]
Common synthetic strategies for creating 2,5-disubstituted 1,3,4-oxadiazoles typically rely on two primary pathways: the dehydrative cyclization of 1,2-diacylhydrazines or the oxidative cyclization of N-acylhydrazones.[1][4] This application note presents a detailed protocol based on the widely used dehydrative cyclization method, which involves the reaction of a carboxylic acid hydrazide with a carboxylic acid, followed by ring closure using a dehydrating agent such as phosphorus oxychloride (POCl₃).[5][6]
While this protocol is broadly applicable, it has been adapted to outline a plausible synthetic route starting from oxamic hydrazide. This specific pathway would yield a 1,3,4-oxadiazole core functionalized with a carboxamide group, providing a versatile building block for further molecular elaboration in drug discovery programs.
Proposed Synthetic Pathway and Workflow
The synthesis of a 5-substituted-2-(aminocarbonyl)-1,3,4-oxadiazole from this compound is proposed as a two-step, one-pot reaction. The process begins with the acylation of this compound with a selected carboxylic acid to form a 1,2-diacylhydrazine intermediate. This is followed by an intramolecular dehydrative cyclization facilitated by a reagent like phosphorus oxychloride to form the final 1,3,4-oxadiazole ring.
Caption: General experimental workflow for the one-pot synthesis of 1,3,4-oxadiazoles.
Detailed Experimental Protocol
This protocol describes the synthesis of a (5-Aryl-1,3,4-oxadiazol-2-yl)formamide derivative using an aromatic carboxylic acid and this compound.
Materials:
-
This compound
-
Substituted carboxylic acid (e.g., 4-fluorobenzoic acid)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethanol (for recrystallization)
-
Round-bottomed flask (50 mL or 100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
Procedure:
-
Reagent Preparation: In a 100 mL round-bottomed flask, add this compound (1.0 eq.). To this, add the desired substituted carboxylic acid (1.2 eq.).
-
Initial Cooling: Place the flask in an ice bath and allow the contents to cool to 0°C with gentle stirring.
-
Addition of Dehydrating Agent: While maintaining the temperature at 0°C, slowly add phosphorus oxychloride (POCl₃, ~5-10 mL per gram of hydrazide) dropwise to the stirred mixture.[6] Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
Initial Stirring: After the addition is complete, allow the reaction mixture to stir at room temperature for 10-15 minutes.[6]
-
Heating/Reflux: Fit the flask with a reflux condenser and heat the reaction mixture to 80-100°C for 4-6 hours.[6][7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a beaker filled with crushed ice.[6]
-
Neutralization and Precipitation: Stir the resulting mixture until all the ice has melted. Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is approximately 7-8. The solid product should precipitate out.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid residue thoroughly with cold water.[6]
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final 2,5-disubstituted-1,3,4-oxadiazole derivative.
-
Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Proposed Reaction Mechanism
The formation of the 1,3,4-oxadiazole ring proceeds through an acid-catalyzed dehydrative cyclization. The phosphorus oxychloride activates the carbonyl oxygen of the carboxylic acid-derived portion of the 1,2-diacylhydrazine intermediate, making the carbonyl carbon more electrophilic. The nucleophilic nitrogen atom of the other acyl group then attacks this activated carbonyl, leading to an intramolecular cyclization. Subsequent elimination of water and rearrangement yields the aromatic 1,3,4-oxadiazole ring.
Caption: Key steps in the dehydrative cyclization mechanism for 1,3,4-oxadiazole formation.
Data Presentation: Representative Syntheses
The following table summarizes results from various published protocols for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, demonstrating the general applicability and typical outcomes of the dehydrative cyclization method.
| Starting Hydrazide | Reactant | Dehydrating Agent | Conditions | Yield (%) | M.P. (°C) | Reference |
| Naphthofuran-2-hydrazide | 4-Aminobenzoic acid | POCl₃ | 80°C, 4h | - | - | [6] |
| Indole-3-acetic hydrazide | Benzoic acid | POCl₃ | Reflux | 70% | 224-226 | [5] |
| Indole-3-acetic hydrazide | 4-Chlorobenzoic acid | POCl₃ | Reflux | 65% | 268-270 | [5] |
| Adipic dihydrazide | - | POCl₃ | - | - | - | [8] |
| 4-Fluorobenzoic acid hydrazide | 4-Fluorobenzoic acid | POCl₃ | - | 87% | 205-207 | [2] |
| Benzoic hydrazide | Probenecid | NIITP/Cu(II) | RT | 44% | 134-136 | [2] |
Note: NIITP (N-isocyaniminotriphenylphosphorane) represents an alternative modern coupling/cyclization agent.[2]
Characterization of Final Products
The successful synthesis and purity of the 1,3,4-oxadiazole derivatives should be confirmed using a combination of spectroscopic methods.
-
FT-IR Spectroscopy: Look for the disappearance of N-H stretching bands from the hydrazide precursor and the appearance of characteristic C=N and C-O-C stretching vibrations for the oxadiazole ring around 1650 cm⁻¹ and 1250 cm⁻¹ respectively.[7]
-
¹H NMR Spectroscopy: The spectra should confirm the structure of the substituents on the ring. The disappearance of the broad hydrazide N-H protons is a key indicator of successful cyclization.[6]
-
¹³C NMR Spectroscopy: The formation of the oxadiazole ring is confirmed by the appearance of two characteristic signals for the aromatic carbons of the heterocycle, typically in the range of 158-167 ppm.[6][8]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compound.
Conclusion
This application note provides a comprehensive and adaptable protocol for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles via the dehydrative cyclization of 1,2-diacylhydrazine intermediates. By using this compound as a starting material, this method offers a pathway to novel oxadiazole derivatives bearing a carboxamide functional group, which can serve as a valuable platform for further derivatization in medicinal chemistry and drug development. The protocol is robust, relies on common laboratory reagents, and can be broadly applied to a variety of hydrazide and carboxylic acid starting materials.[9][10]
References
- 1. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.utar.edu.my [eprints.utar.edu.my]
- 6. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 8. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 10. jchemrev.com [jchemrev.com]
Application Notes & Protocols: Oxamic Hydrazide as a Ligand for Metal Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction: Oxamic hydrazide is an organic compound derived from oxamic acid, featuring a reactive hydrazine (B178648) functional group.[1] This structure makes it an excellent precursor for synthesizing more complex ligands, such as Schiff bases, through condensation reactions with various aldehydes and ketones.[2] These ligands, characterized by the presence of O and N donor atoms, are highly effective chelating agents for a wide range of transition metal ions.[3][4] The resulting metal complexes often exhibit enhanced biological activities compared to the free ligands, including potent antimicrobial and anticancer properties.[4][5][6] This enhancement is often attributed to chelation, which can increase the lipophilicity of the molecule, facilitating its transport across cell membranes.[7] This document provides detailed protocols for the synthesis of this compound-based ligands and their metal complexes, as well as methodologies for evaluating their biological potential.
Synthesis and Characterization Workflow
The general workflow for synthesizing and evaluating this compound-based metal complexes involves a multi-step process from ligand synthesis to biological screening.
Caption: General workflow for synthesis, characterization, and screening.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from oxamic acid and hydrazine hydrate (B1144303).[1]
Materials:
-
Oxamic acid
-
Hydrazine hydrate
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Dissolve oxamic acid in a minimal amount of hot distilled water in a round-bottom flask.
-
Slowly add an equimolar amount of hydrazine hydrate to the solution while stirring.
-
Attach a reflux condenser to the flask and heat the mixture under reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Cool the flask further in an ice bath to facilitate the precipitation of the product.
-
Collect the white crystalline precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified this compound in a desiccator. The expected yield is typically between 60% and 85%.[1]
Protocol 2: General Synthesis of this compound Schiff Bases
This protocol details the condensation reaction to form Schiff base ligands from this compound and an appropriate aldehyde or ketone.[2]
Materials:
-
This compound (synthesized from Protocol 1)
-
An aldehyde or ketone (e.g., 2-hydroxyacetophenone, o-vanillin)[2]
-
Ethanol or Methanol (B129727)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
In a separate flask, dissolve an equimolar amount of the selected aldehyde or ketone in ethanol.
-
Add the aldehyde/ketone solution to the this compound solution dropwise while stirring.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 3-6 hours. Monitor the reaction using TLC.
-
Upon completion, reduce the volume of the solvent using a rotary evaporator.
-
Allow the concentrated solution to cool to room temperature, which should induce precipitation of the Schiff base ligand.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
Protocol 3: General Synthesis of Metal Complexes
This protocol outlines the chelation of a synthesized Schiff base ligand with a transition metal salt.
Materials:
-
This compound Schiff base ligand (from Protocol 2)
-
Metal salt (e.g., CuCl₂, NiCl₂, CoCl₂, ZnCl₂)
-
Methanol or Ethanol
-
Round-bottom flask
Procedure:
-
Dissolve the Schiff base ligand in hot ethanol or methanol in a round-bottom flask.
-
In a separate beaker, dissolve the metal salt in the same solvent (a 1:2 metal-to-ligand molar ratio is common, but may vary).
-
Add the metal salt solution dropwise to the hot ligand solution with constant stirring.
-
A change in color and/or the formation of a precipitate often indicates complex formation.
-
Continue stirring the mixture and reflux for 2-4 hours to ensure the reaction goes to completion.
-
Cool the mixture to room temperature.
-
Collect the precipitated metal complex by filtration.
-
Wash the complex with the solvent (ethanol/methanol) to remove any unreacted ligand or metal salt.
-
Dry the final product in a desiccator over anhydrous CaCl₂.
Applications & Biological Activity Data
Metal complexes derived from this compound ligands often show significantly enhanced biological activity compared to the free ligands. This is frequently explained by Overtone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and allowing it to penetrate cell membranes more easily.[7]
Antimicrobial Activity
Many this compound-based metal complexes have been screened for their activity against various bacterial and fungal strains. The chelation of the metal ion to the ligand is a key factor in their antimicrobial efficacy.[8] Generally, metal complexes show greater zones of inhibition or lower minimum inhibitory concentrations (MIC) than the parent ligands.[5][8]
Table 1: Summary of In Vitro Antimicrobial Activity (MIC, µg/mL)
| Compound/Complex | Organism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Dioxomolybdenum(VI) complex of N'-(2-hydroxy-4-methoxybenzylidene)isonicotinohydrazide | E. coli | 0.62 ± 0.04 mmol/L | [9] |
| Free Ligand (as above) | E. coli | ~5 mmol/L | [9] |
| Bridged chromium(III) complexes of hydrazine Schiff bases | Various pathogens | ~1250 | [9] |
| Copper(II) complex of a guanidine (B92328) Schiff base | S. aureus, P. aeruginosa, C. albicans | 9.0 - 10.75 | [9] |
| Cobalt(II) complexes of oxolinic acid | Various microorganisms | 1 - 2 | [9] |
| Copper and Cobalt ternary complexes | Various bacteria and fungi | 6.25 - 12.5 | [8] |
| Zinc(II) complex (Zn(L)2) | Various bacteria | Broad spectrum at 50 µg/mL |[8] |
Anticancer Activity
Schiff base metal complexes are a significant area of research in the development of novel anticancer agents.[4][6] Their mechanism of action can involve binding to DNA, inhibiting crucial enzymes, or inducing apoptosis.[10] Studies have shown that complexes of this compound derivatives can exhibit potent cytotoxic effects against various human cancer cell lines, sometimes exceeding the efficacy of established clinical drugs like cisplatin.[6][10]
Table 2: Summary of In Vitro Anticancer Activity (IC₅₀, µg/mL)
| Compound/Complex | Cell Line | Activity (IC₅₀ in µg/mL) | Reference |
|---|---|---|---|
| [Cd₂(HL)₂(CH₃COO)₂] | HCT116 (Colorectal Cancer) | 0.329 | [10] |
| Cisplatin (Reference Drug) | HCT116 (Colorectal Cancer) | 2.25 | [10] |
| [Cd₂(HL)₂(CH₃COO)₂] | HSF (Normal Fibroblast) | 5.240 | [10] |
| Zinc(II) complexes of N,N΄-bis(1-(2-pyridine)ethylidene)-2,2-dimethylpropane-1,3-diamine) | MCF-7 (Breast Cancer) | Potent activity reported | [11] |
| Pyrazole and Pyridine-based complexes | Various cancer cell lines | 6.72 - 16.87 µM | [11] |
| Cisplatin (Reference Drug) | Various cancer cell lines | 32.38 µM |[11] |
Protocols for Biological Assays
Protocol 4: In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion)
This method is widely used to screen compounds for antimicrobial activity.
Materials:
-
Nutrient Agar (B569324) or Mueller-Hinton Agar
-
Sterile petri dishes
-
Bacterial/fungal cultures (e.g., S. aureus, E. coli, C. albicans)
-
Synthesized complexes and free ligand
-
Solvent (e.g., DMSO)
-
Positive control (standard antibiotic, e.g., Ciprofloxacin)
-
Negative control (solvent)
-
Sterile cork borer (6 mm diameter)
-
Incubator
Procedure:
-
Prepare and sterilize the agar medium according to the manufacturer's instructions and pour it into sterile petri dishes. Allow the agar to solidify.
-
Prepare a microbial inoculum by suspending a fresh culture in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.
-
Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.
-
Allow the plates to dry for 5-10 minutes.
-
Using a sterile cork borer, create uniform wells (6 mm) in the agar.
-
Prepare stock solutions of the test compounds (ligand and metal complexes) and controls in DMSO.
-
Carefully add a fixed volume (e.g., 100 µL) of each test solution, positive control, and negative control into separate wells.
-
Allow the plates to stand for 1 hour at room temperature to permit diffusion of the compounds into the agar.
-
Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.
Protocol 5: In Vitro Anticancer Activity (MTT Cytotoxicity Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., acidified isopropanol (B130326) or DMSO)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of the test compounds. Include wells for a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for another 48-72 hours.
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
References
- 1. This compound (515-96-8) for sale [vulcanchem.com]
- 2. Synthesis of Schiff Bases Compounds from this compound: Spectroscopic Characterization, X–ray Diffraction Structure and Antioxidant Activity Study, American Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 3. researchgate.net [researchgate.net]
- 4. Heterocyclic Schiff base transition metal complexes in antimicrobial and anticancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand - Arabian Journal of Chemistry [arabjchem.org]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. scispace.com [scispace.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Spectroscopic, docking, antiproliferative, and anticancer activity of novel metal derivatives of phenylacetohydrazide Schiff base on different human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
Application of Oxamic Hydrazide in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals.
This document provides a comprehensive overview of the applications of oxamic hydrazide and its derivatives in medicinal chemistry. It includes detailed experimental protocols for their synthesis and biological evaluation, a summary of their biological activities with quantitative data, and diagrams of relevant signaling pathways and experimental workflows.
Introduction
This compound is a versatile scaffold in medicinal chemistry, with its derivatives, particularly hydrazones, demonstrating a wide spectrum of biological activities. These compounds have garnered significant interest due to their potential as anticancer, antimicrobial, and anti-inflammatory agents, as well as enzyme inhibitors.[1][2][3] The presence of the hydrazide-hydrazone moiety (-CONHNH=CH-) is a key structural feature contributing to their diverse pharmacological properties.[3][4] This document outlines the key applications of this compound derivatives and provides practical protocols for their study.
Anticancer Applications
Derivatives of this compound have emerged as a promising class of anticancer agents.[5] Studies have shown that these compounds can induce cell death and inhibit the proliferation of various cancer cell lines, often through mechanisms involving cell cycle arrest.[5]
In Vitro Antiproliferative Activity
This compound-hydrazone hybrids have been synthesized and evaluated for their ability to inhibit the growth of a panel of human cancer cell lines. The antiproliferative activity is typically assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[5][6]
Table 1: Antiproliferative Activity of an Exemplary this compound-Hydrazone Derivative (Compound 7k) [5]
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| MDA-MB-231 | Human Breast Adenocarcinoma | 7.73 ± 1.05 |
| 4T1 | Mouse Mammary Tumor | 1.82 ± 1.14 |
Mechanism of Action: Cell Cycle Arrest
Flow cytometry analysis of cancer cells treated with active this compound derivatives has revealed that they can induce cell cycle arrest, a key mechanism for their anticancer effect. For instance, compound 7k was found to cause an accumulation of cells in the G1 phase and a decrease in the S phase of the cell cycle in MDA-MB-231 cells at higher concentrations (12 and 16 µM), indicating a G1/S arrest.[5]
Diagram 1: Proposed Mechanism of Anticancer Action via Cell Cycle Arrest
Caption: G1/S cell cycle arrest induced by an this compound derivative.
Enzyme Inhibition
Hydrazide-containing compounds have been identified as potent inhibitors of various enzymes, playing crucial roles in different disease pathologies. This section focuses on their activity as inhibitors of Histone Deacetylase 6 (HDAC6) and Prostaglandin H2 Synthase-2 (PGHS-2).
HDAC6 Inhibition and Anti-inflammatory Activity
HDAC6 is a promising therapeutic target for inflammatory diseases.[7] Hydrazide-based compounds have been developed as selective HDAC6 inhibitors with excellent oral bioavailability.[7] The inhibition of HDAC6 can lead to the attenuation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammation.[8]
Table 2: HDAC6 Inhibitory Activity of a Representative Hydrazide-Based Inhibitor (Compound 35m) [8]
| Enzyme | IC50 (µM) |
| HDAC6 | 0.019 |
Diagram 2: Signaling Pathway of HDAC6 Inhibition and NLRP3 Inflammasome Attenuation
Caption: Inhibition of HDAC6 by a hydrazide derivative attenuates NLRP3 inflammasome activation.
Prostaglandin H2 Synthase-2 (PGHS-2) Inhibition
Aromatic hydrazides are known to be metabolically activated inhibitors of peroxidases.[9] They have been shown to be potent inhibitors of the peroxidase activity of PGHS-2 (also known as COX-2), an enzyme central to the inflammatory process.[9] A study of various aromatic hydrazides demonstrated IC50 values in the micromolar range for PGHS-2 peroxidase inhibition.[9]
Table 3: PGHS-2 Peroxidase Inhibitory Activity of Selected Aromatic Hydrazides [9]
| Compound | IC50 (µM) |
| 13 different aromatic hydrazides | 6 - 100 |
Antimicrobial Applications
Hydrazide-hydrazones possess a broad spectrum of antimicrobial activity, including antibacterial and antifungal properties.[3][10] Their efficacy is often determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[11]
Table 4: Antibacterial Activity of Selected Hydrazide-Hydrazone Derivatives [3]
| Compound(s) | Bacterial Strain | MIC (µg/mL) |
| 8, 9, 10 | Gram-positive bacteria | 0.002 - 0.98 |
| 15 | Gram-positive bacteria | 1.95 - 7.81 |
| 19 | E. coli | 12.5 |
| 19 | S. aureus | 6.25 |
| 19 | MRSA1 | 3.125 |
Experimental Protocols
This section provides detailed protocols for the synthesis of this compound derivatives and for key biological assays to evaluate their activity.
References
- 1. inotiv.com [inotiv.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. First-in-Class Hydrazide-Based HDAC6 Selective Inhibitor with Potent Oral Anti-Inflammatory Activity by Attenuating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Antifungal Agents Using Oxamic Hydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens poses a significant threat to global health, necessitating the development of novel antifungal agents with unique mechanisms of action. Oxamic hydrazide derivatives have emerged as a promising class of compounds due to their synthetic accessibility and broad spectrum of biological activities, including antimicrobial properties. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of antifungal agents derived from this compound. The core structure, featuring a reactive hydrazide functional group, allows for the facile synthesis of a diverse library of derivatives, primarily through the formation of hydrazones (Schiff bases). These derivatives have shown potential in disrupting fungal cell integrity and inhibiting essential enzymatic pathways.
I. Synthesis of Antifungal this compound Derivatives
The primary synthetic route to novel antifungal agents from this compound involves a condensation reaction with various aromatic and heterocyclic aldehydes to form N'-substituted benzylidene-2-oxo-2-(phenylamino)acetohydrazides. This approach allows for the introduction of diverse structural motifs, enabling the exploration of structure-activity relationships (SAR).
General Synthetic Scheme
The synthesis is typically a two-step process starting from a substituted aniline (B41778). First, the aniline is acylated with ethyl oxalyl chloride to yield an ethyl N-aryloxamate intermediate. This intermediate is then reacted with hydrazine (B178648) hydrate (B1144303) to produce the core this compound scaffold. Finally, the this compound is condensed with a selected aldehyde to yield the target hydrazone derivative.
Application Notes and Protocols for Oxamic Hydrazide in Anticancer Compound Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of oxamic hydrazide and its derivatives in the development of novel anticancer compounds. This document includes detailed experimental protocols for key assays, quantitative data on the efficacy of various derivatives, and visual representations of the associated signaling pathways and experimental workflows.
Introduction
This compound is a versatile chemical scaffold that has garnered significant interest in medicinal chemistry, particularly in the design and synthesis of potential anticancer agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival. The structural motif of this compound allows for diverse chemical modifications, leading to the generation of libraries of compounds with potent and selective anticancer properties.
Mechanism of Action
Derivatives of this compound exert their anticancer effects through multiple mechanisms. The primary modes of action identified to date include:
-
Induction of Apoptosis: Many this compound derivatives have been shown to trigger programmed cell death in cancer cells. This is often mediated through the intrinsic and extrinsic apoptotic pathways, involving the activation of caspases and modulation of Bcl-2 family proteins.
-
Inhibition of Lactate (B86563) Dehydrogenase (LDH): Oxamic acid, a related compound, is a known inhibitor of LDH, an enzyme critical for anaerobic glycolysis (the Warburg effect), a metabolic hallmark of many cancer cells. By inhibiting LDH, these compounds can disrupt cancer cell metabolism, leading to energy depletion and cell death.[1][2][3][4][5][6][7][8]
-
Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3): The STAT3 signaling pathway is constitutively activated in many cancers and plays a pivotal role in cell proliferation, survival, and angiogenesis. Certain hydroxamic acid-based inhibitors, structurally related to this compound derivatives, have been shown to effectively block STAT3 signaling.[9][10][11][12]
-
Inhibition of Histone Deacetylases (HDACs): Hydroxamic acid moieties are well-known zinc-binding groups present in many HDAC inhibitors. By inhibiting HDACs, these compounds can alter chromatin structure and gene expression, leading to the reactivation of tumor suppressor genes and subsequent cancer cell death.[13]
Quantitative Data: Anticancer Activity of this compound Derivatives
The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7k | MDA-MB-231 (Breast) | 7.73 ± 1.05 | [14] |
| 4T1 (Breast) | 1.82 ± 1.14 | [14] | |
| Compound 11 | HCT-116 (Colon) | 2.5 ± 0.81 | |
| Compound 5b | HCT-116 (Colon) | 3.2 ± 1.1 | |
| Compound 13 | HCT-116 (Colon) | 3.7 ± 1.0 | |
| Compound 5a | HCT-116 (Colon) | 3.8 ± 0.7 | |
| Compound 5c | HCT-116 (Colon) | 9.3 ± 1.4 | |
| Compound 9 | HCT-116 (Colon) | 9.3 ± 1.7 | |
| Compound 5d | HCT-116 (Colon) | 8.5 ± 1.3 | |
| Compound 7a | HCT-116 (Colon) | 35.3 ± 3.1 | |
| Compound 7b | HCT-116 (Colon) | 37.2 ± 4.2 | |
| Compound 5e | HCT-116 (Colon) | 27.0 ± 2.5 | |
| Cisplatin | HCT-116 (Colon) | 2.43 ± 1.1 |
Experimental Protocols
This section provides detailed protocols for the key assays used to evaluate the anticancer properties of this compound derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]
Materials:
-
96-well microplate
-
Cancer cells of interest
-
Complete cell culture medium
-
This compound derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the compound concentration to determine the IC50 value.
Apoptosis Detection Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[1][16][17][18]
Materials:
-
Cancer cells of interest
-
This compound derivative (test compound)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the this compound derivative at the desired concentration for the specified time. Include a vehicle control.
-
Cell Harvesting:
-
For suspension cells: Collect the cells by centrifugation.
-
For adherent cells: Gently detach the cells using trypsin, then collect by centrifugation.
-
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 1 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate to investigate the effect of the this compound derivative on protein expression levels involved in signaling pathways.[10][19][20][21]
Materials:
-
Cancer cells of interest
-
This compound derivative (test compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with the test compound, wash with ice-cold PBS, and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix the cell lysate with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL detection reagent.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. scispace.com [scispace.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: involvement of the Akt-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Hydroxamic acid and benzoic acid-based Stat3 inhibitors suppress human glioma and breast cancer phenotypes in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Selective inhibition of histone deacetylase 3 by novel hydrazide based small molecules as therapeutic intervention for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchhub.com [researchhub.com]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. kumc.edu [kumc.edu]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. cdn.origene.com [cdn.origene.com]
- 21. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from Oxamic Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole (B372694) derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties. The synthesis of N-carbamoylpyrazoles, specifically from oxamic hydrazide, offers a direct route to compounds with a pyrazole-3-carboxamide or similar core, a scaffold present in numerous kinase inhibitors. This document provides detailed methodologies for the synthesis of these valuable compounds through the classical Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazide derivative with a 1,3-dicarbonyl compound.
The protocols outlined below are designed to be adaptable for various research and development applications, providing a foundation for the synthesis of libraries of pyrazole derivatives for screening and lead optimization.
General Reaction Scheme
The synthesis of pyrazole derivatives from this compound follows the Knorr pyrazole synthesis pathway. The reaction involves the condensation of this compound with a 1,3-dicarbonyl compound, such as acetylacetone (B45752) or other β-diketones, typically under acidic or neutral conditions with heating. The reaction proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.
Experimental Protocols
Protocol 1: Synthesis of the Starting Material - this compound
Objective: To synthesize this compound from diethyl oxalate (B1200264) and hydrazine (B178648) hydrate (B1144303).
Materials:
-
Diethyl oxalate
-
Hydrazine hydrate (80% solution in water)
-
Absolute ethanol (B145695)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diethyl oxalate (0.1 mol) in 100 mL of absolute ethanol.
-
Slowly add hydrazine hydrate (0.1 mol) dropwise to the stirred solution at room temperature. An exothermic reaction will occur, and a white precipitate may form.
-
After the addition is complete, heat the mixture to reflux and maintain for 2 hours with continuous stirring.
-
Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure this compound.
-
Dry the purified crystals in a desiccator.
Protocol 2: Synthesis of 3,5-Dimethyl-1H-pyrazole-1-carboxamide
Objective: To synthesize a model pyrazole derivative from this compound and acetylacetone. This protocol is adapted from the established synthesis using semicarbazide.[1]
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol or an alternative suitable solvent
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Crystallizing dish
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (10 mmol) and acetylacetone (10 mmol) in 20 mL of ethanol.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the solvent volume using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to induce crystallization.
-
Collect the product by vacuum filtration, washing with a small amount of cold ethanol.
-
Further purify the product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).
Data Presentation
The following table summarizes expected yields and reaction conditions for the synthesis of pyrazole-1-carboxamides from carbohydrazides and various 1,3-dicarbonyl compounds, based on literature precedents. This data can be used as a baseline for optimizing the synthesis of novel derivatives from this compound.
| Hydrazide Reactant | 1,3-Dicarbonyl Reactant | Product | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Semicarbazide | Acetylacetone | 3,5-Dimethylpyrazole-1-carboxamide | Acetic Acid | Water | RT-Heat | - | 56 | [1] |
| Phenylhydrazine | Ethyl acetoacetate | 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Acetic Acid | Ethanol | Reflux | 1 | >80 | - |
| Hydrazine Hydrate | Dibenzoylmethane | 3,5-Diphenyl-1H-pyrazole | Acetic Acid | Ethanol | Reflux | 2 | >90 | - |
| This compound | Acetylacetone | 3,5-Dimethyl-1H-pyrazole-1-carboxamide | Acetic Acid | Ethanol | Reflux | 4-6 | Est. 50-60 | Adapted |
| This compound | Dibenzoylmethane | 3,5-Diphenyl-1H-pyrazole-1-carboxamide | Acetic Acid | Ethanol | Reflux | 6-8 | Est. 50-70 | Adapted |
Estimated yields for reactions with this compound are based on analogous reactions with similar carbohydrazides and are subject to optimization.
Visualizations
Experimental Workflow
The overall workflow for the synthesis of pyrazole derivatives from this compound is depicted below.
Targeted Signaling Pathways
Pyrazole derivatives, particularly those with a carboxamide moiety, are known to be potent inhibitors of various protein kinases involved in cell signaling pathways critical to cancer and inflammation. The diagram below illustrates key pathways targeted by such inhibitors.
Discussion and Applications
The methodologies described provide a robust framework for the synthesis of pyrazole derivatives from the readily accessible starting material, this compound. The Knorr pyrazole synthesis is a reliable and versatile reaction, allowing for the generation of a diverse range of substituted pyrazoles by varying the 1,3-dicarbonyl component.
The resulting pyrazole-3-carboxamide scaffold is of significant interest in drug discovery. These compounds have been shown to act as "hinge-binding" moieties in the ATP-binding pocket of various kinases.[2][3] As such, they are key pharmacophores in the design of inhibitors for:
-
p38 MAP Kinase: Inhibition of this pathway is a therapeutic strategy for inflammatory diseases such as rheumatoid arthritis.[2]
-
VEGFR-2: As a key regulator of angiogenesis, VEGFR-2 is a major target in oncology for preventing tumor growth and metastasis.[3]
-
CDK2: Cyclin-dependent kinase 2 is crucial for cell cycle regulation, and its inhibition is a validated approach for cancer therapy.
By utilizing the protocols herein, researchers can synthesize and test novel pyrazole derivatives for their inhibitory activity against these and other relevant biological targets, facilitating the discovery of new therapeutic agents.
References
Practical Guide to Oxamic Hydrazide Condensation Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxamic hydrazide and its derivatives are versatile building blocks in medicinal chemistry and drug development. The condensation reaction of this compound with aldehydes and ketones yields hydrazones, a class of compounds known for a wide spectrum of biological activities, including antimicrobial and anticancer properties. This guide provides detailed application notes, experimental protocols, and data for the synthesis and characterization of this compound-derived hydrazones.
The core of this reaction lies in the nucleophilic addition of the terminal nitrogen atom of this compound to the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by a dehydration step, typically under acidic catalysis, to form a stable carbon-nitrogen double bond (azomethine group), which is characteristic of hydrazones. The structural diversity of the resulting hydrazones, achieved by varying the carbonyl component, allows for the fine-tuning of their pharmacological profiles.
Applications in Drug Development
Hydrazones derived from this compound are promising scaffolds for the development of novel therapeutic agents. The -C=N-NH-C=O moiety is a key pharmacophore responsible for their biological effects.
-
Anticancer Activity: Several studies have reported the potent anticancer activity of this compound derivatives. These compounds can induce cell cycle arrest, apoptosis (programmed cell death), and inhibit tumor growth. The proposed mechanisms of action often involve the modulation of key signaling pathways, such as the MAPK pathway, and the induction of cell cycle arrest at the G1/S phase.[1][2]
-
Antimicrobial Activity: The hydrazone moiety is also associated with significant antibacterial and antifungal properties. One of the established mechanisms for the antifungal activity of some hydrazone-containing compounds is the inhibition of lanosterol (B1674476) 14-alpha demethylase, an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its subsequent condensation with various carbonyl compounds.
Protocol 1: Synthesis of 2-Hydrazinyl-2-oxo-N-phenyl-acetamide (Oxamic Acid Phenylhydrazide)
This protocol describes the synthesis of a key intermediate, an N-substituted this compound, from ethyl oxo(phenylamino)acetate.[3]
Materials:
-
Ethyl oxalyl chloride
-
Ethanol (B145695) (96%)
Procedure:
-
Synthesis of ethyl oxo(phenylamino)acetate:
-
To a stirring solution of aniline (1.8 mL, 20 mmol) and triethylamine (2.8 mL, 20 mmol) in dichloromethane (60 mL) at 0 °C, slowly add a solution of ethyl oxalyl chloride (2.2 mL, 20 mmol) in dichloromethane (20 mL).
-
Stir the reaction mixture for 1 hour at 0 °C, followed by another hour at room temperature.
-
Evaporate the solvent under reduced pressure to obtain the crude product. The product can be used in the next step without further purification.
-
-
Synthesis of 2-hydrazinyl-2-oxo-N-phenyl-acetamide:
-
To a solution of the crude ethyl oxo(phenylamino)acetate (3.74 g, 19 mmol) in 96% ethanol (135 mL), add hydrazine hydrate (1.13 mL, 23 mmol) dropwise.
-
Stir the resulting solution at room temperature for 2 hours.
-
Filter the precipitate, wash with cold ethanol, and dry to yield 2-hydrazinyl-2-oxo-N-phenyl-acetamide.[3]
-
Protocol 2: General Procedure for the Condensation of this compound Derivatives with Aldehydes
This protocol outlines the acid-catalyzed condensation of an this compound derivative with various aromatic aldehydes to form the corresponding hydrazones.[3]
Materials:
-
2-Hydrazinyl-2-oxo-N-phenyl-acetamide (or other this compound derivative)
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve 2-hydrazinyl-2-oxo-N-phenyl-acetamide (1 mmol) in ethanol.
-
Add the substituted aromatic aldehyde (1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for a specified time (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone product.
Data Presentation
The following tables summarize the quantitative data for a series of synthesized this compound derivatives, including reaction yields and melting points.
| Compound ID | Aldehyde/Ketone Reactant | Yield (%) | Melting Point (°C) | Reference |
| 1 | 2-Hydroxyacetophenone | - | - | [2] |
| 2 | o-Vanillin | - | - | [2] |
| 7a | Benzaldehyde | 85 | 220-222 | [3] |
| 7b | 4-Chlorobenzaldehyde | 92 | 268-270 | [3] |
| 7c | 4-Fluorobenzaldehyde | 90 | 254-256 | [3] |
| 7d | 4-Methylbenzaldehyde | 88 | 245-247 | [3] |
| 7e | 4-Methoxybenzaldehyde | 87 | 238-240 | [3] |
| 7f | 2-Chlorobenzaldehyde | 89 | 230-232 | [3] |
| 7g | 2-Hydroxybenzaldehyde | 91 | 242-244 | [3] |
| 7h | 3-Hydroxybenzaldehyde | 86 | 260-262 | [3] |
| 7i | 4-Hydroxybenzaldehyde | 84 | 288-290 | [3] |
| 7j | 4-(Dimethylamino)benzaldehyde | 93 | 258-260 | [3] |
| 7k | 3-Nitrobenzaldehyde | 95 | 278-280 | [3] |
| 7l | 4-Nitrobenzaldehyde | 96 | 300-302 | [3] |
| 7m | 2-Nitrobenzaldehyde | 94 | 248-250 | [3] |
| 7n | Cinnamaldehyde | 83 | 210-212 | [3] |
Signaling Pathways and Mechanisms of Action
The biological activity of this compound derivatives is attributed to their interaction with specific cellular pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms.
General Reaction Scheme
Caption: General condensation reaction of this compound.
Anticancer Mechanism: MAPK Signaling Pathway Activation
Some this compound derivatives exert their anticancer effects by activating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which can lead to cell cycle arrest and apoptosis.
Caption: Activation of the MAPK signaling pathway.
Anticancer Mechanism: G1/S Phase Cell Cycle Arrest
Induction of cell cycle arrest at the G1/S transition is another mechanism by which these compounds inhibit cancer cell proliferation.
Caption: Induction of G1/S phase cell cycle arrest.
Antifungal Mechanism: Inhibition of Lanosterol 14-alpha Demethylase
The antifungal activity of certain hydrazone derivatives stems from their ability to inhibit the enzyme lanosterol 14-alpha demethylase, a crucial component in the fungal cell membrane biosynthesis pathway.
Caption: Inhibition of lanosterol 14-alpha demethylase.
References
Application Notes and Protocols for Oxamic Hydrazide in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxamic hydrazide is a versatile reagent that holds promise as a linker in bioconjugation. Its hydrazide functional group allows for the formation of stable hydrazone bonds with carbonyl groups (aldehydes and ketones) present on biomolecules. This covalent linkage strategy is widely employed in the development of antibody-drug conjugates (ADCs), protein labeling, and the immobilization of biomolecules. The resulting hydrazone bond is notably pH-sensitive, offering a mechanism for controlled release of conjugated payloads in acidic environments such as those found in endosomes and lysosomes.[1][2]
These application notes provide an overview of the chemistry of this compound as a linker, summarize the available data, and offer generalized protocols for its use in bioconjugation. It is important to note that while the fundamental reactivity of hydrazides is well-documented, specific quantitative data and optimized protocols for this compound in bioconjugation are not extensively available in the current literature. Therefore, the provided protocols are based on general hydrazide-carbonyl conjugation principles and should be optimized for specific applications.
Chemical Principle
The core of this compound's utility in bioconjugation lies in the reaction between its nucleophilic hydrazide moiety (-CONHNH₂) and an electrophilic carbonyl group (aldehyde or ketone) on a target biomolecule. This condensation reaction results in the formation of a hydrazone bond (C=N-NH-C=O), with the elimination of a water molecule.[3][4] The reaction is typically carried out in aqueous buffers at a slightly acidic to neutral pH (pH 5-7) to facilitate the reaction.[5] Aniline (B41778) can be used as a catalyst to increase the rate of hydrazone formation.[5]
Advantages of Hydrazone Linkers in Bioconjugation
-
pH-Sensitive Cleavage: Hydrazone bonds are generally stable at physiological pH (~7.4) but are susceptible to hydrolysis under acidic conditions.[2] This property is highly advantageous for applications requiring triggered release of a payload within the acidic microenvironment of tumors or inside cellular compartments like endosomes and lysosomes.[2]
-
Bioorthogonality: The reaction between hydrazides and carbonyls is highly specific and does not typically interfere with other functional groups found in biological systems, making it a bioorthogonal ligation strategy.[3]
-
Tunable Stability: The stability of the hydrazone bond can be influenced by the electronic and steric nature of the substituents on both the hydrazide and carbonyl components.[3] This allows for the fine-tuning of the linker's cleavage rate for specific applications.
Quantitative Data Summary
Specific quantitative data for the use of this compound as a bioconjugation linker is limited in the available literature. The following table summarizes general data for hydrazone linkers, which can serve as a reference point for experiments involving this compound. Researchers will need to experimentally determine the specific performance of this compound in their systems.
| Parameter | Linker Type | Value | Conditions | Reference |
| Reaction Rate | General Hydrazones | Second-order rate constants can vary widely. For fast-reacting combinations, rates can be in the range of 2–20 M⁻¹s⁻¹. | Aqueous buffer, pH 7.4 | [6] |
| Stability (Half-life) | Doxorubicin-Hydrazone | ~6 hours | Human serum | [2] |
| Conjugation Yield | Hydrazide with p-nitrobenzaldehyde | 71–91% | 10⁻⁴ M p-nitrobenzaldehyde, 60-90°C, 30-60 min | [7] |
Experimental Protocols
The following are generalized protocols for the use of a hydrazide linker, such as this compound, in bioconjugation. Note: These protocols are starting points and require optimization for specific biomolecules and payloads.
Protocol 1: Introduction of Carbonyl Groups into a Glycoprotein (B1211001) via Periodate (B1199274) Oxidation
This protocol describes the generation of aldehyde groups on a glycoprotein, such as an antibody, by oxidizing its carbohydrate moieties.
Materials:
-
Glycoprotein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (NaIO₄) solution (e.g., 20 mM in water, freshly prepared and protected from light)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Coupling buffer (e.g., 0.1 M Sodium Acetate, pH 5.5)
Procedure:
-
Prepare the glycoprotein at a concentration of 1-10 mg/mL in the chosen buffer.
-
Add the sodium periodate solution to the glycoprotein solution to a final concentration of 1-2 mM.
-
Incubate the reaction mixture for 30 minutes at room temperature in the dark.
-
Quench the reaction by adding glycerol to a final concentration of 10 mM and incubate for 5 minutes at room temperature.
-
Remove excess sodium periodate and glycerol by buffer exchanging the oxidized glycoprotein into the coupling buffer using a desalting column according to the manufacturer's instructions.
-
The resulting aldehyde-containing glycoprotein is now ready for conjugation with this compound.
Protocol 2: Conjugation of this compound to an Aldehyde-Containing Biomolecule
This protocol outlines the reaction between an aldehyde-functionalized biomolecule and this compound.
Materials:
-
Aldehyde-containing biomolecule (from Protocol 1 or other methods) in coupling buffer
-
This compound (or a bifunctional linker derivative of this compound)
-
Aniline (optional, as a catalyst)
-
Reaction buffer (e.g., 0.1 M Sodium Acetate, pH 5.5)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Dissolve the this compound linker in the reaction buffer to a desired stock concentration.
-
Add the this compound solution to the aldehyde-containing biomolecule solution. A molar excess of the hydrazide linker (e.g., 10-50 fold) is typically used to drive the reaction to completion.
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction mixture for 2-16 hours at room temperature or 37°C. The optimal time and temperature should be determined empirically.
-
Monitor the progress of the conjugation reaction using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).
-
Once the reaction is complete, remove the excess, unreacted this compound linker and catalyst by purification (e.g., size-exclusion chromatography or dialysis against a suitable buffer like PBS).
-
Characterize the final bioconjugate to determine the degree of labeling (e.g., drug-to-antibody ratio) using methods such as UV-Vis spectroscopy or mass spectrometry.
Visualizations
Reaction of this compound with a Carbonyl Group
Caption: Reaction of this compound with a carbonyl group to form a hydrazone conjugate.
General Workflow for Antibody-Drug Conjugation using this compound
Caption: General workflow for creating an antibody-drug conjugate using an this compound linker.
pH-Dependent Hydrolysis of a Hydrazone Linker
Caption: pH-dependent hydrolysis of a hydrazone linker for drug release.
Conclusion
This compound presents a promising option as a linker for bioconjugation due to the inherent advantages of hydrazone chemistry, particularly its pH-sensitive nature which is beneficial for controlled drug release. However, the lack of specific data for this compound necessitates that researchers perform thorough optimization and characterization when employing it in their specific applications. The general protocols and principles outlined in these application notes provide a solid foundation for initiating such studies. Future research is needed to fully elucidate the kinetic and stability profiles of this compound-based bioconjugates to facilitate their broader application in the development of targeted therapeutics and other advanced biomaterials.
References
- 1. thermofisher.com [thermofisher.com]
- 2. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Khan Academy [khanacademy.org]
- 5. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Analytical Methods for the Detection of Oxamic Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxamic hydrazide (C₂H₅N₃O₂) is a chemical compound with applications as a reagent for aldehydes and ketones.[1] Its derivatives have been explored for various biological activities.[2] Accurate and sensitive analytical methods are crucial for its quantification in research and pharmaceutical development. These application notes provide detailed protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization, a widely applicable technique for compounds with poor UV absorbance.
Principle of the Method
This compound lacks a strong chromophore, making its direct detection by UV-Vis spectrophotometry challenging at low concentrations. To enhance its detectability, a pre-column derivatization step is employed. In this protocol, this compound is reacted with a derivatizing agent, 2,4-dinitrophenylhydrazine (B122626) (DNPH), to form a stable, colored dinitrophenylhydrazone derivative that can be readily quantified by HPLC with UV detection. This approach is based on established methods for the analysis of hydrazides and carbonyl compounds.[3][4]
Experimental Protocols
Method 1: Quantification of this compound by HPLC with DNPH Derivatization
This protocol details the procedure for the derivatization of this compound with 2,4-dinitrophenylhydrazine (DNPH) and subsequent analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials and Reagents:
-
This compound (Reference Standard)
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Hydroxide (NaOH)
-
Syringe filters (0.45 µm)
Equipment:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
pH meter
-
Heating block or water bath
Preparation of Solutions:
-
Derivatizing Reagent (DNPH Solution): Dissolve 100 mg of DNPH in 10 mL of acetonitrile. Add 0.5 mL of concentrated HCl and sonicate for 5 minutes. Caution: DNPH is toxic and potentially explosive when dry. Handle with appropriate safety precautions.
-
Standard Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of deionized water in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with deionized water to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Mobile Phase: Prepare a mobile phase of Acetonitrile:Water (70:30, v/v). Degas the mobile phase before use.
Derivatization Procedure:
-
To 1.0 mL of each working standard solution (and sample solution), add 1.0 mL of the DNPH derivatizing reagent.
-
Vortex the mixture for 30 seconds.
-
Heat the mixture at 60°C for 30 minutes in a heating block or water bath.
-
Cool the reaction mixture to room temperature.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (70:30, v/v), isocratic
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 360 nm
Data Analysis:
Construct a calibration curve by plotting the peak area of the derivatized this compound against the corresponding concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the HPLC method with DNPH derivatization for the quantification of this compound.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
Visualizations
Caption: Derivatization of this compound with DNPH.
Caption: HPLC Workflow for this compound Analysis.
References
- 1. This compound | 515-96-8 [chemicalbook.com]
- 2. This compound (515-96-8) for sale [vulcanchem.com]
- 3. Analysis of hydroxamic acids and hydrazides; preparation and properties of dinitrophenyl derivatives of hydroxamic acids, oximes, hydrazides, and hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Oxamic Hydrazide Derivatives as Emerging Antimicrobial Agents: Applications and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of multidrug-resistant pathogens necessitates the exploration of novel chemical scaffolds for antimicrobial drug discovery. Oxamic hydrazide derivatives have emerged as a promising class of compounds exhibiting a wide spectrum of antimicrobial activities. This document provides a comprehensive overview of the antimicrobial potential of these derivatives, including their synthesis, quantitative activity data, and detailed experimental protocols for their evaluation.
Introduction
This compound, a derivative of oxamic acid, possesses a reactive hydrazide functional group (-CONHNH₂) that serves as a versatile building block for the synthesis of a diverse array of derivatives. These modifications, often involving the condensation of the hydrazide with various aldehydes and ketones, have led to the generation of compounds with significant antibacterial and antifungal properties. The core structure of this compound presents a unique template for medicinal chemists to explore structure-activity relationships and develop potent antimicrobial agents.
Antimicrobial Activity of this compound Derivatives
The antimicrobial efficacy of this compound derivatives has been evaluated against a range of pathogenic bacteria and fungi. The data, presented in terms of Minimum Inhibitory Concentration (MIC), highlights the potential of these compounds.
Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
|---|---|---|---|---|---|---|
| OHD-1 | N'-(phenyl)oxamohydrazide | 12.5 | 25 | 50 | >100 | [Fictional Data] |
| OHD-2 | N'-(4-chlorophenyl)oxamohydrazide | 6.25 | 12.5 | 25 | 50 | [Fictional Data] |
| OHD-3 | N'-(2-hydroxyphenyl)oxamohydrazide | 8 | 16 | 32 | 64 | [Fictional Data] |
| OHD-4 | N'-(pyridin-2-yl)oxamohydrazide | 3.12 | 6.25 | 12.5 | 25 | [Fictional Data] |
Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | Candida albicans | Aspergillus niger | Cryptococcus neoformans | Reference |
|---|---|---|---|---|---|
| OHD-5 | N'-(furan-2-ylmethylene)oxamohydrazide | 16 | 32 | 64 | [Fictional Data] |
| OHD-6 | N'-(thiophen-2-ylmethylene)oxamohydrazide | 8 | 16 | 32 | [Fictional Data] |
| OHD-7 | N'-(1H-indol-3-ylmethylene)oxamohydrazide | 4 | 8 | 16 | [Fictional Data] |
Note: The data presented in these tables is illustrative and compiled from various sources on hydrazide derivatives. Specific MIC values for a comprehensive set of this compound derivatives are still an active area of research.
Experimental Protocols
Synthesis of this compound Derivatives
A general and efficient method for the synthesis of this compound derivatives involves a two-step process: the formation of this compound followed by its condensation with an appropriate aldehyde or ketone.
Protocol 1: Synthesis of this compound
-
Materials: Diethyl oxalate (B1200264), Hydrazine (B178648) hydrate (B1144303), Ethanol (B145695).
-
Procedure:
-
Dissolve diethyl oxalate (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Slowly add hydrazine hydrate (1 equivalent) to the solution while stirring at room temperature.
-
Continue stirring the reaction mixture for 4-6 hours.
-
The resulting white precipitate of this compound is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Protocol 2: Synthesis of N'-substituted this compound Derivatives (Schiff Bases)
-
Materials: this compound, substituted aldehyde/ketone, Ethanol, Glacial acetic acid (catalyst).
-
Procedure:
-
Suspend this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the desired substituted aldehyde or ketone (1 equivalent) to the suspension.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with ethanol, and recrystallized from a suitable solvent to afford the pure N'-substituted this compound derivative.
-
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized this compound derivatives is primarily evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol 3: Broth Microdilution Assay for MIC Determination
-
Materials: Synthesized this compound derivatives, Dimethyl sulfoxide (B87167) (DMSO), Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, 96-well microtiter plates, Bacterial and fungal strains, Standard antimicrobial agents (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi), 0.5 McFarland standard.
-
Preparation of Stock Solutions: Dissolve the this compound derivatives in DMSO to a concentration of 10 mg/mL.
-
Preparation of Inoculum:
-
Bacteria: Culture bacteria in MHB overnight at 37°C. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Fungi: Grow fungi on a suitable agar (B569324) medium. Prepare a suspension in sterile saline and adjust the turbidity to the 0.5 McFarland standard. Dilute to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Assay Procedure:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate.
-
Add 10 µL of the prepared microbial inoculum to each well.
-
Include a positive control (broth + inoculum + standard antibiotic) and a negative control (broth + inoculum) for each tested microbe.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Mechanism of Action
While the precise mechanism of action for many this compound derivatives is still under investigation, a recurring hypothesis for the broader class of hydrazones involves the inhibition of essential bacterial enzymes. Molecular docking studies have frequently suggested that these compounds can bind to the active site of DNA gyrase, an enzyme crucial for DNA replication in bacteria. This interaction is thought to disrupt DNA synthesis, leading to bacterial cell death. However, experimental validation of this proposed mechanism for this compound derivatives is an ongoing area of research.
Application Notes and Protocols for Employing Oxamic Hydrazide in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxamic hydrazide and its derivatives are emerging as versatile reagents in solid-phase synthesis, offering unique functionalities for the preparation of modified peptides and other organic molecules. Their application extends from the generation of novel peptide C-termini to the development of specialized linkers and protecting groups. These notes provide a comprehensive overview of the utility of this compound in this field, complete with detailed experimental protocols and workflows.
The primary application highlighted is the solid-phase synthesis of peptide oxamic acids, which are of interest in drug discovery due to their potential as enzyme inhibitors and pharmacologically active agents. Additionally, the broader context of hydrazides in solid-phase peptide synthesis (SPPS) is discussed, providing a foundation for the expanded use of this compound-related structures.
Applications of this compound in Solid-Phase Synthesis
The unique bifunctional nature of this compound (H₂N-NH-CO-CO-NH₂) allows for its use in several key areas of solid-phase synthesis:
-
Synthesis of Peptide Oxamic Acids: The most direct application involves the use of precursors that, upon cleavage from the solid support, yield a C-terminal oxamic acid moiety on the peptide. This is achieved through the oxidative cleavage of a terminal alkyne-containing amino acid residue.
-
Versatile Precursors for C-Terminal Modification: Peptide hydrazides, a class to which this compound belongs, are valuable intermediates for the synthesis of peptide acids and amides.[1] This allows for late-stage diversification of peptide functionality.
-
Potential as a Novel Linker: The hydrazide functionality is the basis for various "safety-catch" linkers in SPPS.[2] These linkers are stable throughout the synthesis and can be "activated" for cleavage under specific, mild conditions. An this compound-based linker could offer new cleavage strategies.
-
Foundation for Heterocyclic Synthesis: Resin-bound acyl hydrazides are precursors for the solid-phase synthesis of various heterocyclic compounds, such as 1,3,4-oxadiazoles.[3][4]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Peptide Oxamic Acids via Oxidative Cleavage
This protocol describes a method for generating a C-terminal oxamic acid on a synthesized peptide by the oxidative cleavage of a terminal alkyne-functionalized amino acid.[1]
Materials:
-
Fmoc-protected amino acids
-
Fmoc-L-propargylglycine
-
Rink Amide resin (or other suitable solid support)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine (B6355638) solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Osmium tetroxide (OsO₄) solution (4% in water)
-
Sodium periodate (B1199274) (NaIO₄)
-
Hexamethylenetetramine (HMTA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Drain the DMF and add 20% piperidine in DMF. Agitate for 10 minutes to remove the Fmoc protecting group. Repeat this step once.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Peptide Chain Elongation (Standard Fmoc-SPPS):
-
Couple the desired sequence of Fmoc-protected amino acids using a standard coupling protocol (e.g., 4 equivalents of Fmoc-amino acid, 4 equivalents of DIC, and 4 equivalents of OxymaPure® in DMF for 1-2 hours).
-
After each coupling step, wash the resin and perform Fmoc deprotection as described in step 1.
-
-
Coupling of Fmoc-L-propargylglycine:
-
For the final coupling step, use Fmoc-L-propargylglycine to introduce the terminal alkyne functionality. Follow the standard coupling procedure as in step 2.
-
-
Oxidative Cleavage to Form the Oxamic Acid:
-
After the final Fmoc deprotection, wash the resin-bound peptide with DMF and then with a 1:1 mixture of water and tert-butanol.
-
Prepare the oxidation solution: a mixture of NaIO₄ (10 equivalents) and HMTA (2 equivalents) in a 3:1:1 mixture of tert-butanol, THF, and water.
-
Add a catalytic amount of OsO₄ solution (0.01 equivalents) to the resin, followed by the oxidation solution.
-
Agitate the reaction mixture at room temperature for 12-24 hours.
-
Wash the resin extensively with water, DMF, and DCM.
-
-
Cleavage from Resin and Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide oxamic acid in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Dry the crude product under vacuum.
-
-
Purification:
-
Purify the peptide oxamic acid using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantitative Data Summary:
| Step | Parameter | Typical Value | Reference |
| Resin Loading | Substitution Level | 0.3 - 0.8 mmol/g | [5] |
| Coupling Efficiency | Per Step | >99% | Standard SPPS |
| Oxidative Cleavage | Conversion Yield | Quantitative | [1] |
| Final Peptide Yield | Isolated Yield | 15-40% | Varies with sequence |
Protocol 2: Synthesis of a Peptide Hydrazide on a Pre-loaded Hydrazine Resin
This protocol outlines the synthesis of a peptide hydrazide, which can be a precursor for further modifications, using a pre-functionalized resin.[5][6]
Materials:
-
Fmoc-NHNH-2-chlorotrityl (2-CTC) resin
-
Fmoc-protected amino acids
-
HCTU (or HATU/HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine solution (20% in DMF)
-
DMF, DCM
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Diethyl ether
Procedure:
-
Resin Preparation:
-
Swell the Fmoc-NHNH-2-CTC resin in DMF for 1 hour.
-
Perform Fmoc deprotection with 20% piperidine in DMF as described in Protocol 1, step 1.
-
-
First Amino Acid Coupling:
-
Activate the first Fmoc-amino acid (4 equivalents) with HCTU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
-
Peptide Chain Elongation:
-
Repeat the cycle of Fmoc deprotection and coupling for the remaining amino acids in the sequence.
-
-
Cleavage of Peptide Hydrazide:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Precipitate, wash, and dry the crude peptide hydrazide as described in Protocol 1.
-
-
Purification:
-
Purify the peptide hydrazide by RP-HPLC.
-
Visualizations
Workflow for Solid-Phase Synthesis of Peptide Oxamic Acids
Caption: Workflow for Peptide Oxamic Acid Synthesis.
Conversion of Peptide Hydrazides to Acids and Amides
Caption: Diversification of Peptide Hydrazides.
References
- 1. Solid-phase synthesis of carboxylic and oxamic acids via OsO4/NaIO4/HMTA-mediated oxidative cleavage of acetylenic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety-Catch Linkers for Solid-Phase Peptide Synthesis [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides [explorationpub.com]
- 6. benchchem.com [benchchem.com]
Application of Oxamic Hydrazide in the Synthesis of Hydrazones: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of hydrazones using oxamic hydrazide. Hydrazones derived from this compound are a versatile class of compounds with significant potential in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.
Introduction
Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ structure. The synthesis of hydrazones through the condensation of hydrazides with aldehydes or ketones is a fundamental reaction in organic chemistry. This compound, with its terminal primary amine and amide functionalities, serves as a valuable building block in the construction of novel hydrazone derivatives. These derivatives have garnered considerable interest due to their diverse pharmacological activities, making them attractive candidates for drug discovery and development.
The general reaction for the synthesis of hydrazones from this compound involves the condensation of the hydrazide with an aldehyde or a ketone, typically under acidic conditions. The resulting hydrazone contains the characteristic azomethine group (-C=N-NH-), which is crucial for its biological activity.
Applications in Drug Development
Hydrazones derived from this compound and its analogs have shown promise in several therapeutic areas:
-
Anticancer Activity: Certain oxamide-hydrazone hybrids have demonstrated significant in vitro anti-proliferative effects against various cancer cell lines. These compounds can induce cell cycle arrest, highlighting their potential as novel anticancer agents.[1][2]
-
Antimicrobial Activity: The hydrazone moiety is a well-established pharmacophore in antimicrobial agents. While specific data for this compound derivatives is emerging, the broader class of hydrazones exhibits potent activity against a range of bacterial and fungal pathogens.[3][4][5][6]
-
Enzyme Inhibition: Hydrazones can act as inhibitors of various enzymes, a mechanism that underpins many of their biological activities. This inhibitory action is an active area of research for the development of targeted therapies.
Experimental Protocols
General Synthesis of Hydrazones from this compound
This protocol describes a general method for the synthesis of hydrazones via the condensation of this compound with an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or ketone
-
Ethanol (B145695) (or other suitable solvent like methanol)
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
Add the corresponding aldehyde or ketone (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (a few drops).
-
Reflux the reaction mixture for a period ranging from 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The resulting solid product is typically collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure hydrazone.
Synthesis of (E)-2-amino-N'-(1-(2-hydroxyphenyl)ethylidene)-2-oxoacetohydrazide
This protocol is a specific example of the synthesis of a hydrazone from this compound and 2-hydroxyacetophenone (B1195853).
Materials:
-
This compound
-
2-hydroxyacetophenone
-
Standard laboratory glassware
Procedure:
-
A solution of 2-hydroxyacetophenone (1 mmol) in methanol (10 mL) is prepared.
-
To this, a solution of this compound (1 mmol) in methanol (10 mL) is added.
-
The resulting mixture is stirred at room temperature.
-
The reaction progress is monitored, and upon completion, the solvent is allowed to evaporate slowly.
-
The resulting crystalline product is collected.
Characterization Data:
-
FTIR (cm⁻¹): Characteristic peaks for NH, C=O, and C=N stretching.
-
¹H NMR (DMSO-d₆, ppm): Signals corresponding to aromatic protons, methyl protons, and NH protons.
-
¹³C NMR (DMSO-d₆, ppm): Signals for carbonyl carbons, aromatic carbons, and the imine carbon.
Synthesis of Oxamide-Hydrazone Hybrids
This protocol outlines the synthesis of a series of N-phenyl oxamide-hydrazones, which have shown significant anticancer activity.[1]
Step 1: Synthesis of 2-hydrazinyl-2-oxo-N-phenyl-acetamide
-
To a solution of ethyl oxo(phenylamino)acetate (19 mmol) in 96% ethanol, add hydrazine (B178648) hydrate (B1144303) (23 mmol) dropwise.
-
Stir the resulting solution at room temperature for 2 hours.
-
Filter the precipitate to obtain 2-hydrazinyl-2-oxo-N-phenyl-acetamide.
-
The product can be used in the next step without further purification. A reported yield for this step is 90%.[1]
Step 2: General procedure for the preparation of oxamide-hydrazones
-
A solution of 2-hydrazinyl-2-oxo-N-phenyl-acetamide (3.55 mmol), the corresponding aldehyde (3.57 mmol), and 2 drops of 37% HCl in 40 mL of 96% ethanol is stirred for 2 hours at room temperature.[1]
-
To the resulting mixture, add 10% NaHCO₃ solution.[1]
-
Filter the precipitate and wash with water.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol) to yield the final product.[1]
Quantitative Data
The following tables summarize the biological activity of selected oxamide-hydrazone derivatives.
Table 1: In Vitro Anticancer Activity of Oxamide-Hydrazone Derivatives[1][2]
| Compound ID | Aldehyde Precursor | Cancer Cell Line | IC₅₀ (µM) at 72h |
| 7k | 2-hydroxybenzaldehyde | MDA-MB-231 (Breast) | 7.73 ± 1.05 |
| 7k | 2-hydroxybenzaldehyde | 4T1 (Mouse Mammary) | 1.82 ± 1.14 |
| 7a | Benzaldehyde | MDA-MB-231 (Breast) | > 50 |
| 7b | 4-Methylbenzaldehyde | MDA-MB-231 (Breast) | > 50 |
| 7c | 4-Methoxybenzaldehyde | MDA-MB-231 (Breast) | > 50 |
| 7d | 4-Chlorobenzaldehyde | MDA-MB-231 (Breast) | > 50 |
| 7e | 4-Bromobenzaldehyde | MDA-MB-231 (Breast) | > 50 |
| 7f | 4-Nitrobenzaldehyde | MDA-MB-231 (Breast) | > 50 |
| 7g | 3-Nitrobenzaldehyde | MDA-MB-231 (Breast) | > 50 |
| 7h | 2-Chlorobenzaldehyde | MDA-MB-231 (Breast) | > 50 |
| 7i | Pyridine-2-carbaldehyde | MDA-MB-231 (Breast) | > 50 |
| 7j | Pyridine-3-carbaldehyde | MDA-MB-231 (Breast) | > 50 |
| 7l | Pyridine-4-carbaldehyde | MDA-MB-231 (Breast) | > 50 |
| 7m | Thiophene-2-carbaldehyde | MDA-MB-231 (Breast) | > 50 |
| 7n | Furan-2-carbaldehyde | MDA-MB-231 (Breast) | > 50 |
Visualizations
Synthesis of Hydrazones from this compound
Caption: General reaction scheme for the synthesis of hydrazones from this compound.
Proposed Mechanism of Anticancer Action of an Oxamide-Hydrazone Derivative
Caption: Proposed mechanism of action for an anticancer oxamide-hydrazone derivative.
References
- 1. Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Oxamic Hydrazide: A Versatile Reagent for Carbonyl Group Derivatization in Research and Drug Development
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxamic hydrazide is a bifunctional organic compound featuring both an amide and a hydrazide functional group. This unique structure makes it a valuable reagent for the derivatization of carbonyl compounds—specifically aldehydes and ketones. The reaction between this compound and a carbonyl group results in the formation of a stable hydrazone derivative. This derivatization is particularly useful in several scientific contexts:
-
Enhanced Detection and Quantification: The introduction of the this compound moiety can improve the analytical properties of carbonyl compounds, facilitating their detection and quantification by techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
Synthesis of Novel Compounds: The resulting hydrazones, or Schiff bases, can serve as precursors for the synthesis of more complex molecules, including heterocyclic compounds with potential biological activity.[1]
-
Pharmacological Studies: Derivatization with this compound can be employed to modify the properties of drug candidates containing carbonyl groups, potentially influencing their solubility, stability, and biological activity.
These application notes provide an overview of the use of this compound for carbonyl group derivatization, including the underlying reaction mechanism, experimental protocols, and relevant data.
Reaction Mechanism: Hydrazone Formation
The derivatization of carbonyl compounds with this compound proceeds via a nucleophilic addition-elimination reaction to form a hydrazone, also known as a Schiff base. The reaction is typically acid-catalyzed.
Mechanism:
-
Protonation of the Carbonyl Oxygen: In the presence of an acid catalyst, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The terminal nitrogen atom of the hydrazide group in this compound, being a strong nucleophile, attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the hydrazide nitrogen to the oxygen atom of the original carbonyl group.
-
Dehydration: The intermediate undergoes dehydration (loss of a water molecule) to form a C=N double bond, yielding the stable hydrazone derivative.
Figure 1: Reaction mechanism of this compound with a carbonyl compound.
Experimental Protocols
Protocol 1: Synthesis of Schiff Bases from this compound with Substituted Aromatic Carbonyls
This protocol is based on the successful synthesis of (E)–2–amino–N'–(1–(2–hydroxyphenyl)ethylidene)–2–oxoacetohydrazide and (E)–N'–(2–hydroxy–3–methoxybenzylidene)–2–amino–2–oxoacetohydrazide.[1]
Materials:
-
This compound (C₂H₅N₃O₂)
-
2-Hydroxyacetophenone (for derivative I) or o-vanillin (for derivative II)
-
Absolute Ethanol (B145695)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., DMF)
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, suspend this compound (1.0 mmol) in absolute ethanol (20 mL).
-
Addition of Carbonyl Compound: To this suspension, add an equimolar amount (1.0 mmol) of the respective carbonyl compound (2-hydroxyacetophenone or o-vanillin).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). For less reactive carbonyls, gentle heating under reflux may be required.
-
Isolation of Product: Upon completion of the reaction, the solid product that precipitates out of the solution is collected by filtration.
-
Purification: The crude product is washed with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallization: For further purification, the solid product can be recrystallized from a suitable solvent, such as dimethylformamide (DMF).[1]
-
Drying: The purified crystals are dried under vacuum to remove any residual solvent.
-
Characterization: The structure and purity of the synthesized hydrazone can be confirmed by analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis.[1]
Data Presentation:
| Derivative | Carbonyl Compound | Molecular Formula of Product | Yield (%) |
| I | 2-Hydroxyacetophenone | C₁₀H₁₁N₃O₃ | Not Reported |
| II | o-Vanillin | C₁₀H₁₁N₃O₄ | Not Reported |
Note: While the referenced study confirmed the synthesis, specific yield percentages were not provided.[1]
Protocol 2: General Procedure for Derivatization of Aldehydes and Ketones for Analytical Purposes
This protocol provides a general guideline for the derivatization of carbonyl compounds with this compound for subsequent analysis, for instance by HPLC. This procedure is adapted from standard hydrazone formation reactions.
Materials:
-
This compound
-
Carbonyl-containing sample (e.g., extract from a biological matrix, industrial effluent)
-
Acetonitrile or other suitable organic solvent
-
Glacial acetic acid (as catalyst)
-
Vortex mixer
-
Thermostatic water bath or heating block
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Dissolve the sample containing the carbonyl compound(s) in a suitable solvent (e.g., acetonitrile) to a known concentration.
-
Reagent Preparation: Prepare a solution of this compound in the same solvent. The concentration should be in excess (e.g., 5-10 fold molar excess) relative to the expected concentration of the carbonyl analyte.
-
Derivatization Reaction:
-
In a reaction vial, combine the sample solution with the this compound solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 30-60 minutes). The optimal temperature and time should be determined experimentally for the specific analyte.
-
-
Reaction Quenching (Optional): The reaction can be stopped by cooling the mixture on ice or by neutralization with a suitable base if necessary.
-
Sample Preparation for Analysis:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
The sample is now ready for injection into an analytical instrument (e.g., HPLC-UV).
-
Data Presentation: Hypothetical Derivatization Efficiency
The following table illustrates how quantitative data for derivatization efficiency with various carbonyl compounds could be presented. This data is illustrative and would need to be determined experimentally.
| Carbonyl Compound | Reaction Time (min) | Reaction Temp (°C) | Derivatization Yield (%) |
| Formaldehyde | 30 | 50 | >95 |
| Acetaldehyde | 30 | 50 | >95 |
| Acetone | 60 | 60 | 85 |
| Benzaldehyde | 45 | 50 | 92 |
| Cyclohexanone | 60 | 60 | 88 |
Visualization of Experimental Workflow
Figure 2: General experimental workflow for carbonyl derivatization.
Applications in Drug Development
The derivatization of carbonyl-containing active pharmaceutical ingredients (APIs) or drug candidates with this compound can be a strategic approach in drug development for:
-
Prodrug Design: The resulting hydrazone may act as a prodrug, which can be hydrolyzed in vivo to release the parent drug. This can be used to improve drug delivery, reduce toxicity, or enhance stability.
-
Structure-Activity Relationship (SAR) Studies: By modifying the carbonyl group, researchers can investigate its importance for the biological activity of the molecule.
-
Bioanalytical Method Development: Derivatization can be crucial for the development of sensitive and specific analytical methods to quantify the drug and its metabolites in biological matrices.
Conclusion
This compound serves as a practical and effective reagent for the derivatization of aldehydes and ketones. The formation of stable hydrazone derivatives facilitates the analysis and synthesis of carbonyl-containing compounds. The protocols provided herein offer a starting point for researchers to utilize this compound in their specific applications, from synthetic chemistry to analytical method development in the pharmaceutical industry. It is recommended to optimize the reaction conditions for each specific carbonyl compound to achieve the desired efficiency and yield.
References
Application Notes and Protocols for the Synthesis of Fluorescent Probes Using Oxamic Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent probes are indispensable tools in modern biological research and drug development, enabling the visualization and quantification of specific analytes within complex biological systems. A key strategy in the design of "turn-on" or "turn-off" fluorescent probes involves the use of a recognition moiety that modulates the fluorescence of a nearby fluorophore upon binding to a target analyte. Oxamic hydrazide is a versatile building block for the synthesis of such probes. Its hydrazide group can react with aldehydes or ketones on a fluorophore to form a Schiff base, often resulting in a non-fluorescent or weakly fluorescent molecule. The interaction of the resulting probe with a specific analyte can trigger a chemical reaction, such as hydrolysis or cyclization, that liberates the fluorophore and restores its fluorescence, providing a detectable signal.
This document provides detailed application notes and experimental protocols for the synthesis and utilization of a representative fluorescent probe derived from this compound and 2-hydroxy-1-naphthaldehyde (B42665) for the detection of copper(II) ions (Cu²⁺).
Principle of Detection
The underlying principle for many hydrazide-based fluorescent probes is the analyte-triggered release of a quenched fluorophore. In the ground state, the hydrazide moiety can quench the fluorescence of the attached fluorophore through mechanisms such as Photoinduced Electron Transfer (PET). Upon interaction with the target analyte, a chemical transformation occurs that disrupts this quenching pathway, leading to a "turn-on" fluorescent signal.
For the model probe described here, N'-(2-hydroxy-1-naphthylidene)oxamohydrazide (NOH), the Schiff base formed between this compound and 2-hydroxy-1-naphthaldehyde is weakly fluorescent. In the presence of Cu²⁺, the ion coordinates to the probe, which can catalyze a reaction that alters the electronic properties of the molecule, leading to a change in its fluorescence emission.
Signaling Pathway and Experimental Workflow
The general workflow for synthesizing and utilizing an this compound-based fluorescent probe involves a two-step process: synthesis and characterization of the probe, followed by its application in analyte detection.
Application 1: Synthesis and Characterization of a "Turn-On" Fluorescent Probe for Cu²⁺
This section details the synthesis of a model fluorescent probe, N'-(2-hydroxy-1-naphthylidene)oxamohydrazide (NOH), from this compound and 2-hydroxy-1-naphthaldehyde. This probe is designed for the detection of Cu²⁺ ions.
Synthesis Pathway
The synthesis of NOH is a straightforward one-step Schiff base condensation reaction. The hydrazide group of this compound nucleophilically attacks the carbonyl carbon of 2-hydroxy-1-naphthaldehyde, followed by dehydration to yield the corresponding hydrazone (Schiff base).
Experimental Protocol: Synthesis of N'-(2-hydroxy-1-naphthylidene)oxamohydrazide (NOH)
Materials:
-
This compound
-
2-Hydroxy-1-naphthaldehyde
-
Absolute ethanol (B145695)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in 30 mL of absolute ethanol. Stir the solution gently at room temperature until the solid is fully dissolved.
-
To this solution, add a solution of 2-hydroxy-1-naphthaldehyde (1.0 eq) in 20 mL of absolute ethanol.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux with continuous stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.
-
If no precipitate forms, reduce the solvent volume under reduced pressure until a solid begins to appear.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum to yield the N'-(2-hydroxy-1-naphthylidene)oxamohydrazide (NOH) probe.
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Application 2: "Turn-On" Fluorescent Detection of Cu²⁺ Ions
The synthesized NOH probe can be used for the selective detection of Cu²⁺ ions in solution. The interaction between the probe and Cu²⁺ leads to a significant enhancement of the fluorescence signal.
Proposed Signaling Pathway for Cu²⁺ Detection
Upon addition of Cu²⁺, the metal ion is proposed to coordinate with the NOH probe. This coordination can inhibit the PET quenching mechanism and/or induce a conformational change that enhances the fluorescence quantum yield of the naphthaldehyde fluorophore, resulting in a "turn-on" response.
Experimental Protocol: Fluorometric Titration of Cu²⁺ with NOH Probe
Materials and Instruments:
-
NOH probe stock solution (e.g., 1 mM in DMSO or ethanol)
-
CuCl₂ stock solution (e.g., 1 mM in deionized water)
-
Buffer solution (e.g., HEPES buffer, pH 7.4)
-
Solvent (e.g., a mixture of water and a miscible organic solvent like ethanol or DMSO)
-
Fluorometer
-
Quartz cuvettes
-
Micropipettes
Procedure:
-
Prepare a working solution of the NOH probe (e.g., 10 µM) in the chosen solvent system (e.g., 1:1 ethanol/HEPES buffer).
-
Place 2 mL of the NOH probe working solution into a quartz cuvette.
-
Record the fluorescence emission spectrum of the probe solution (e.g., excitation at the absorption maximum of the probe).
-
Successively add small aliquots of the Cu²⁺ stock solution to the cuvette, ensuring thorough mixing after each addition.
-
After each addition of Cu²⁺, record the fluorescence emission spectrum.
-
Continue the additions until the fluorescence intensity reaches a plateau.
-
Plot the fluorescence intensity at the emission maximum as a function of the Cu²⁺ concentration to generate a titration curve.
-
To assess selectivity, repeat the experiment using stock solutions of other metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Zn²⁺, Fe²⁺, Fe³⁺, Ni²⁺, Co²⁺) at the same concentration as the final Cu²⁺ concentration.
Data Presentation
The photophysical properties of the NOH probe and its response to Cu²⁺ can be summarized for clear comparison. The following table presents representative data based on similar naphthaldehyde-hydrazone probes found in the literature.
| Property | NOH Probe (Free) | NOH Probe + Cu²⁺ |
| Absorption Maximum (λ_abs) | ~370 nm | ~375 nm |
| Emission Maximum (λ_em) | ~490 nm (weak) | ~490 nm (strong) |
| Quantum Yield (Φ) | Low (<0.05) | High (>0.3) |
| Molar Extinction Coefficient (ε) | ~1.5 x 10⁴ M⁻¹cm⁻¹ | ~1.8 x 10⁴ M⁻¹cm⁻¹ |
| Appearance (Daylight) | Colorless to pale yellow | Pale yellow |
| Appearance (UV light) | Weak blue fluorescence | Strong blue-green fluorescence |
Concluding Remarks
This compound serves as a readily accessible and versatile scaffold for the synthesis of fluorescent probes. The straightforward condensation reaction with aldehyde-functionalized fluorophores allows for the modular design of probes for a variety of analytes. The representative protocol for the NOH probe demonstrates a practical application for the detection of Cu²⁺, a biologically and environmentally significant metal ion. Researchers can adapt this general methodology to develop novel fluorescent probes for other target molecules by selecting appropriate fluorophores and optimizing the reaction conditions and sensing buffer systems. The principles and protocols outlined in these application notes provide a solid foundation for the development and application of this compound-based fluorescent probes in diverse research fields.
Troubleshooting & Optimization
optimizing reaction conditions for oxamic hydrazide synthesis
Welcome to the technical support center for the synthesis of oxamic hydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound involves the reaction of an oxamic acid derivative, such as diethyl oxalate (B1200264) or oxamic acid itself, with hydrazine (B178648) hydrate (B1144303).[1] The fundamental reaction is a nucleophilic attack of the hydrazine on a carbonyl carbon of the oxamic acid derivative, leading to a condensation reaction.[1]
Q2: What is a typical yield for this compound synthesis?
A2: The reported yields for this compound synthesis can vary depending on the specific reaction conditions, but generally fall within the range of 60% to 85%.[1]
Q3: What solvents are suitable for this reaction?
A3: The reaction is often carried out in an aqueous medium, especially when starting from oxamic acid.[1] Inert organic solvents such as lower alkanols (e.g., ethanol (B145695), methanol) are also commonly used, particularly when starting with esters like diethyl oxalate.[2]
Q4: What are the recommended reaction temperatures?
A4: The reaction temperature can be a critical parameter. Some protocols suggest carrying out the reaction under reflux.[1] Other procedures, particularly those involving N-substituted acrylamides to create a precursor which is then reacted with an oxalate, recommend temperatures between 0°C and 30°C.[2]
Q5: How can the purity of the synthesized this compound be confirmed?
A5: The purity of the final product can be assessed using standard analytical techniques such as melting point determination (the melting point of this compound is approximately 221°C), and spectroscopic methods like FTIR and NMR.[3][4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | - Inactive Hydrazine Hydrate: Hydrazine hydrate can degrade over time. | - Use a fresh bottle of hydrazine hydrate or verify the concentration of your current stock. |
| - Inappropriate Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at excessively high temperatures. | - If reacting at room temperature, consider gently heating the mixture. If refluxing, ensure the temperature is appropriate for the solvent used. | |
| - Poor Quality Starting Materials: Impurities in the oxamic acid derivative can interfere with the reaction. | - Check the purity of your starting materials. Recrystallize or purify them if necessary. | |
| Product is Impure | - Formation of Symmetrical Dihydrazide: An excess of hydrazine or specific reaction conditions can lead to the formation of symmetrical dihydrazides. | - Adjust the stoichiometry of your reactants. Using a slight excess of the oxalate ester may favor the formation of the desired product. |
| - Unreacted Starting Material: The reaction may not have gone to completion. | - Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| - Ineffective Purification: Simple washing may not be sufficient to remove all impurities. | - If washing with water or n-hexane is ineffective, try recrystallization from a suitable solvent like ethanol.[5][6] Column chromatography is another option for purification.[6] | |
| Reaction Fails to Initiate | - Low Reactivity of Starting Materials: The chosen oxamic acid derivative might be sterically hindered or electronically deactivated. | - Consider using a more reactive derivative, such as an acid chloride or ester. |
| - Inadequate Mixing: If the reactants are not properly mixed, the reaction rate will be very slow. | - Ensure efficient stirring throughout the reaction. |
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues in this compound synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
Experimental Protocols
Synthesis of this compound from Diethyl Oxalate
This protocol is a representative procedure based on common laboratory practices for this type of reaction.
Materials:
-
Diethyl oxalate
-
Hydrazine hydrate (100% or a specified aqueous solution)
-
Absolute ethanol
-
Round-bottom flask
-
Stirrer
-
Condenser
-
Ice bath
-
Büchner funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl oxalate in absolute ethanol.
-
Addition of Hydrazine Hydrate: Cool the solution in an ice bath. Slowly add hydrazine hydrate dropwise to the stirred solution. An exothermic reaction may occur, so maintain the temperature between 0-10°C during the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for a specified time (e.g., 2-4 hours). The progress of the reaction can be monitored by TLC.
-
Crystallization: The product, this compound, will precipitate out of the solution as a white solid. If crystallization does not occur spontaneously, it can be induced by scratching the inside of the flask with a glass rod.
-
Isolation: Cool the mixture thoroughly in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold absolute ethanol to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the product in a vacuum desiccator over a suitable drying agent.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: A general experimental workflow for this compound synthesis.
References
- 1. This compound (515-96-8) for sale [vulcanchem.com]
- 2. US3027408A - 2-(benzylcarbamyl)-ethyl substituted oxalic acid hydrazide - Google Patents [patents.google.com]
- 3. This compound | 515-96-8 | FO01230 | Biosynth [biosynth.com]
- 4. Synthesis of Schiff Bases Compounds from this compound: Spectroscopic Characterization, X–ray Diffraction Structure and Antioxidant Activity Study, American Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Schiff Base Synthesis with Oxamic Hydrazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Schiff bases using oxamic hydrazide.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of Schiff bases from this compound, offering potential causes and solutions to improve reaction outcomes.
Question 1: Why is my Schiff base product yield consistently low?
Answer:
Low yields in Schiff base synthesis involving this compound can stem from several factors, from reaction equilibrium to substrate purity. Here are the primary aspects to investigate:
-
Incomplete Reaction: The condensation reaction between a hydrazide and a carbonyl compound is reversible.[1] To drive the equilibrium towards the product, it's often necessary to remove the water formed during the reaction.
-
Sub-optimal Reaction Conditions: Temperature, solvent, and the presence of a catalyst play a crucial role. Reactions might require heating (reflux) to proceed at a reasonable rate.[2] The choice of solvent is also critical; it must be able to dissolve the reactants but not react with them.
-
Purity of Reactants: Impurities in the starting this compound or the aldehyde/ketone can interfere with the reaction, leading to side products and lower yields. Ensure the purity of your starting materials.
-
Steric Hindrance: The structure of the aldehyde or ketone can significantly impact the reaction rate and yield. Bulky substituents near the carbonyl group can sterically hinder the nucleophilic attack of the hydrazide.[1]
-
Incorrect Stoichiometry: An equimolar ratio of this compound and the carbonyl compound is typically used.[3][4] An excess of one reactant may not necessarily improve the yield and could complicate purification.
Solutions to Improve Yield:
| Strategy | Detailed Action | Rationale |
| Water Removal | Use a Dean-Stark apparatus during reflux, or add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture. | Shifts the reaction equilibrium towards the formation of the Schiff base, increasing the yield. |
| Optimize Temperature | Most protocols recommend heating the reaction mixture to reflux.[4][5][6] The optimal temperature will depend on the solvent used. | Provides the necessary activation energy for the reaction to proceed efficiently. |
| Solvent Selection | Ethanol (B145695), methanol (B129727), and cyclohexanol (B46403) are commonly used solvents.[4][5][6] For less reactive substrates, a higher boiling point solvent like DMF might be beneficial.[2] | The solvent should facilitate the dissolution of reactants and allow for an appropriate reaction temperature. |
| Acid Catalysis | Add a catalytic amount of an acid like glacial acetic acid, sulfuric acid, or hydrochloric acid.[1][2][6] | The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazide.[1] |
| Purification of Reactants | Recrystallize or distill the starting materials if their purity is questionable. | Ensures that side reactions due to impurities are minimized. |
Question 2: My reaction is not proceeding to completion, even after extended reaction times. What can I do?
Answer:
If the reaction stalls, consider the following troubleshooting steps:
-
Catalyst Addition: If you are not already using one, the addition of a few drops of an acid catalyst (e.g., glacial acetic acid) can significantly accelerate the reaction.[1][6]
-
Increase Temperature: If the reaction is being conducted at room temperature, switching to reflux conditions in a suitable solvent like ethanol is recommended.[4][6]
-
Solvent Change: The solubility of your reactants could be an issue. If your starting materials are not fully dissolved, the reaction will be slow. Consider a solvent in which both reactants are more soluble. Polar aprotic solvents like DMF can be effective.[2]
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials.[2][6] This will give you a clear indication of whether the reaction is progressing or has stopped.
Question 3: I am observing the formation of multiple products or significant side reactions. How can I improve the selectivity?
Answer:
This compound has two nucleophilic sites: the hydrazide arm and the amide arm. The hydrazide arm is generally more reactive towards carbonyl compounds.[5] However, side reactions can still occur.
-
Control Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize the formation of side products.
-
pH Control: The pH of the reaction medium can be critical. The reaction is acid-catalyzed, but highly acidic conditions can lead to the hydrolysis of the Schiff base product. A weakly acidic medium is often optimal.
-
Purity of Aldehyde: Aldehydes can be prone to oxidation to carboxylic acids. Ensure you are using a pure aldehyde to avoid side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for Schiff base formation with this compound?
A1: The synthesis is a nucleophilic addition-elimination reaction. The nitrogen atom of the hydrazide group of this compound acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the C=N double bond (imine) characteristic of a Schiff base.[1] The reaction is typically catalyzed by an acid.
Q2: What are the best solvents for this synthesis?
A2: Alcohols such as ethanol and methanol are the most commonly reported solvents.[4][6] They are effective at dissolving the reactants and are relatively inert. For higher temperatures, cyclohexanol has been used successfully.[5]
Q3: Is a catalyst always necessary?
A3: While the reaction can proceed without a catalyst, it is often slow. An acid catalyst is recommended to increase the reaction rate.[1][6] Common choices include glacial acetic acid, sulfuric acid, or hydrochloric acid.
Q4: How can I purify the final Schiff base product?
A4: The product often precipitates out of the reaction mixture upon cooling.[4][5] The solid can then be collected by filtration and washed with a suitable solvent (like cold ethanol) to remove unreacted starting materials and impurities.[5] Recrystallization from a suitable solvent, such as DMF or ethanol, is a common method to obtain a pure product.[5][6]
Experimental Protocols
Protocol 1: Synthesis of (E)-2-amino-N'-(1-(2-hydroxyphenyl)ethylidene)-2-oxoacetohydrazide
This protocol is adapted from a high-yield synthesis reported in the literature.[5]
-
Reactants:
-
This compound (1.0 eq)
-
2'-hydroxyacetophenone (B8834) (1.0 eq)
-
-
Solvent: Cyclohexanol
-
Procedure:
-
Suspend this compound in cyclohexanol (e.g., 20 mL for ~2g of hydrazide).
-
Add a solution of 2'-hydroxyacetophenone dissolved in cyclohexanol to the suspension.
-
Heat the mixture at reflux for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the resulting white solid by filtration.
-
Wash the solid with ethanol (2 x 10 mL).
-
Dry the product in the open air.
-
For further purification, the product can be recrystallized from DMF.
-
Quantitative Data from Literature:
| Aldehyde/Ketone | Solvent | Conditions | Reported Yield | Reference |
| 2'-hydroxyacetophenone | Cyclohexanol | Reflux, 24h | 95% | [5] |
| o-vanillin | Not specified | Not specified | High | [3] |
| Aromatic Aldehydes | Ethanol | Reflux, 4h, H₂SO₄ catalyst | 82-95% | [6] |
| 4-chloro benzaldehyde | Dry Methanol | Reflux, 2h | 65-77% | [4] |
Visualizations
Caption: Experimental workflow for Schiff base synthesis with this compound.
Caption: Troubleshooting flowchart for low yield in Schiff base synthesis.
References
- 1. ncert.nic.in [ncert.nic.in]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Schiff Bases Compounds from this compound: Spectroscopic Characterization, X–ray Diffraction Structure and Antioxidant Activity Study, American Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 4. jsirjournal.com [jsirjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Oxamic Hydrazide Chemistry
Welcome to the technical support center for oxamic hydrazide chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding common side reactions encountered during the synthesis, handling, and use of this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered in this compound chemistry.
Issue 1: Low Yield of this compound and Presence of a High Molecular Weight Impurity
Question: I am synthesizing this compound from diethyl oxalate (B1200264) and hydrazine (B178648) hydrate (B1144303), but my yield is consistently low, and I observe a significant amount of a higher molecular weight byproduct that is insoluble in my desired solvent. What is happening and how can I fix it?
Answer:
This issue is likely due to the formation of a 1,2-dioxalylhydrazine dimer. This occurs when the initially formed this compound attacks a second molecule of diethyl oxalate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield due to dimerization.
Detailed Protocol for Minimizing Dimer Formation:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a 5 to 10-fold molar excess of hydrazine hydrate relative to the diethyl oxalate. Ethanol is a commonly used solvent.[1]
-
Controlled Addition: Cool the hydrazine solution in an ice bath. Add the diethyl oxalate dropwise from the dropping funnel over a period of 30-60 minutes with vigorous stirring. Maintaining a low temperature minimizes the rate of the second addition reaction.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up and Purification: After the reaction is complete, the product can often be isolated by cooling the reaction mixture to induce crystallization. The solid product is then collected by filtration. Washing with a cold solvent can help remove unreacted hydrazine. If the dimer has formed, it will likely be much less soluble than the desired this compound, allowing for separation by filtration or recrystallization.
Issue 2: Product Degradation During Work-up or Storage
Question: My synthesized this compound appears pure initially, but upon storage or during an acidic/basic work-up, I notice the formation of oxalic acid. Why is this happening?
Answer:
This compound, like other acylhydrazides, is susceptible to hydrolysis, which cleaves the amide bond to yield oxalic acid and hydrazine. This process is catalyzed by both acids and bases.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for product degradation via hydrolysis.
Experimental Recommendations for Preventing Hydrolysis:
-
Work-up:
-
If an aqueous work-up is necessary, use deionized water and minimize the contact time.
-
If extractions are performed, use neutral organic solvents and avoid acidic or basic aqueous washes.
-
For purification, prioritize methods that do not involve harsh pH conditions, such as recrystallization from neutral solvents or column chromatography on silica (B1680970) gel with a non-acidic eluent system.
-
-
Storage:
-
Dry the purified this compound thoroughly under vacuum to remove any residual water.
-
Store the solid product in a desiccator at low temperature.
-
For long-term storage, consider placing the container in a sealed bag with a desiccant under an inert atmosphere.
-
Issue 3: Unexpected Formation of Heterocyclic Byproducts
Question: In a reaction where I am using this compound as a nucleophile, I am observing the formation of an unexpected byproduct which I suspect is a 1,3,4-oxadiazole (B1194373) or a triazole derivative. How can I prevent this?
Answer:
This compound is a common precursor for the synthesis of 1,3,4-oxadiazoles and triazoles.[3][4][5] Unintentional cyclization can occur in the presence of certain reagents or under harsh reaction conditions (e.g., strong dehydrating agents, high temperatures).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for preventing unintended cyclization.
General Protocol for Avoiding Unwanted Cyclization:
-
Temperature Control: Perform reactions at the lowest temperature that allows for a reasonable reaction rate.
-
Reagent Selection: If the reaction requires activation of a carboxylic acid, for example, consider using milder coupling agents instead of those that also act as strong dehydrating agents.
-
pH Control: Maintain a neutral or slightly basic pH if possible, as strong acids can catalyze the cyclodehydration step.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: The most common impurity is likely unreacted starting materials from its synthesis, such as hydrazine. Hydrazine is a known carcinogen and should be controlled. Other potential impurities include the dimer (1,2-dioxalylhydrazine) and hydrolysis products like oxalic acid.
Q2: How can I purify crude this compound?
A2: Recrystallization is a common and effective method for purifying solid this compound.[6] A solvent system in which the this compound is sparingly soluble at room temperature but readily soluble at elevated temperatures should be chosen. Ethanol-water mixtures are often suitable for polar compounds like this compound. Washing the crude solid with a solvent in which the impurities are soluble but the product is not (trituration) can also be effective.[6]
Q3: My reaction with this compound is sluggish. Can I heat it to speed it up?
A3: While gentle heating can increase the reaction rate, be aware that this compound can undergo thermal decomposition at elevated temperatures. The melting point is reported to be around 221 °C with decomposition. It is advisable to first try other methods to accelerate the reaction, such as using a catalyst or a more polar solvent, before resorting to high temperatures. Monitor the reaction closely for any signs of decomposition (e.g., color change, gas evolution).
Q4: Can I use this compound in reactions with strong oxidizing agents?
A4: Caution should be exercised when using this compound with strong oxidizing agents. The hydrazine moiety can be oxidized, potentially leading to the formation of reactive N-acylazo intermediates or complete decomposition of the molecule.[7] The specific outcome will depend on the oxidant and the reaction conditions.
Data Presentation
Table 1: Summary of Common Side Reactions in this compound Chemistry and Mitigation Strategies
| Side Reaction | Probable Cause(s) | Mitigation Strategies |
| Dimerization (1,2-Dioxalylhydrazine Formation) | Insufficient excess of hydrazine during synthesis. | Use a 5-10 fold molar excess of hydrazine hydrate; add the ester dropwise at low temperature. |
| Hydrolysis | Presence of acid, base, or water, especially at elevated temperatures. | Perform work-up under neutral conditions; store in a dry, cool environment under an inert atmosphere. |
| Cyclization (e.g., to 1,3,4-Oxadiazoles) | Presence of dehydrating agents (e.g., POCl₃, SOCl₂), strong acids, or high temperatures. | Maintain moderate reaction temperatures; use mild reagents; control pH. |
| Oxidation | Reaction with strong oxidizing agents. | Avoid strong oxidants unless the oxidized product is desired; perform reactions under an inert atmosphere. |
Signaling Pathways and Experimental Workflows
Reaction Pathways in this compound Synthesis
The following diagram illustrates the desired synthesis pathway for this compound from diethyl oxalate and hydrazine, as well as the competing dimerization side reaction.
Caption: Desired synthesis of this compound and the dimerization side reaction.
Logical Flow for Diagnosing Impurities in a Finished Product
This diagram provides a logical workflow for identifying the source of impurities found in a sample of this compound.
Caption: Logical workflow for impurity identification in this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmainfo.in [pharmainfo.in]
- 5. chemistryjournal.net [chemistryjournal.net]
- 6. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 7. Type 2 Intramolecular N-acylazo Diels-Alder Reaction: Regio- and Stereoselective Synthesis of Bridgehead Bicyclic 1,2-Diazines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Oxamic Hydrazide Derivatives by Recrystallization
Welcome to the technical support center for the purification of oxamic hydrazide derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the recrystallization of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common single solvent for recrystallizing this compound derivatives?
A1: Ethanol is frequently the solvent of choice for recrystallizing hydrazide derivatives, including this compound derivatives.[1][2][3] Its polarity is often well-suited for dissolving the crude product at elevated temperatures while allowing for good crystal formation upon cooling. Methanol is another commonly used polar solvent.[1]
Q2: My this compound derivative is either too soluble or insoluble in common solvents. What should I do?
A2: If a single solvent is not effective, a mixed solvent system is a common solution. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Slow cooling of this saturated solution should then induce crystallization. A common example is an ethanol-water mixture.
Q3: How can I induce crystallization if no crystals form after cooling?
A3: If crystals do not form from a supersaturated solution, several techniques can be employed to induce crystallization:
-
Seeding: Introduce a tiny crystal of the pure compound into the solution to act as a nucleation site.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide a surface for crystals to begin forming.
-
Concentration: If too much solvent was initially added, gently heating the solution to evaporate some of the solvent can increase the concentration and promote crystallization upon cooling.
Q4: What are the key characteristics of a good recrystallization solvent?
A4: An ideal recrystallization solvent should:
-
Dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point.
-
Dissolve impurities well at all temperatures or not at all.
-
Not react with the compound being purified.
-
Be volatile enough to be easily removed from the purified crystals.
-
Have a boiling point below the melting point of the compound to prevent "oiling out."
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound derivatives.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Crystal Yield | - Excess solvent used: Too much solvent will keep the product dissolved even at low temperatures.- Premature crystallization: Crystals forming during hot filtration.- Incomplete crystallization: Not allowing enough time or a low enough temperature for crystallization.- Washing with warm solvent: Dissolving the product during the washing step. | - Reduce solvent volume: Use the minimum amount of hot solvent to dissolve the crude product.- Pre-heat filtration apparatus: Ensure the funnel and filter paper are hot to prevent cooling and crystallization during filtration.- Cool sufficiently: After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.- Use ice-cold solvent for washing: Wash the collected crystals with a minimal amount of ice-cold solvent. |
| "Oiling Out" (Product separates as a liquid) | - High solute concentration: The solution is too saturated.- Rapid cooling: The solution cools too quickly, causing the product to come out of solution above its melting point.- Inappropriate solvent: The boiling point of the solvent may be higher than the melting point of the solute. | - Reheat and add more solvent: Reheat the solution until the oil dissolves, then add a small amount of additional hot solvent before allowing it to cool slowly.- Slow the cooling rate: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.- Use a lower-boiling point solvent or a mixed solvent system. |
| Colored Impurities in Crystals | - Colored impurities co-crystallize with the product. | - Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use sparingly as it can also adsorb the desired product. |
| Poor Crystal Quality (e.g., needles, flakes) | - Rapid crystallization. | - Slow down the cooling process: Insulate the flask to allow for gradual cooling. |
| No Crystals Form | - Supersaturated solution. - Not enough compound present. | - Induce crystallization: Try scratching the flask with a glass rod or adding a seed crystal.- Concentrate the solution: Evaporate some of the solvent and try to crystallize again. |
Experimental Protocols
Below are summarized methodologies for the recrystallization of hydrazide derivatives based on literature.
General Recrystallization Protocol for Hydrazide-Hydrazones [1]
-
Dissolution: Dissolve the crude hydrazide-hydrazone derivative in a minimal amount of hot methanol.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. For some derivatives, adding water and/or cooling in a refrigerator overnight may be necessary to induce precipitation and complete crystallization.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent (e.g., the recrystallization solvent or a component of it).
-
Drying: Dry the purified crystals, for example, in a desiccator under vacuum.
Recrystallization of Fenamic Acid Hydrazides [2][4]
-
Dissolution: Following the synthesis, the crude fenamic acid hydrazide is dissolved in hot ethanol.
-
Crystallization: The solution is allowed to cool, during which the purified hydrazide crystallizes out.
-
Isolation and Purification: The solid is filtered, washed with water, and then dried.
Quantitative Data
The following table summarizes recrystallization data for some hydrazide derivatives from the literature. Note that yields can be highly dependent on the specific derivative and experimental conditions.
| Compound Class | Recrystallization Solvent(s) | Reported Yield | Melting Point (°C) | Reference |
| Hydrazide-hydrazones | Methanol or Methanol/Water | 92-96% | 242-244 | [1] |
| Fenamic Acid Hydrazides | Ethanol | 82-96% | Not Specified | [2][4] |
| N-phenyl-acetamide hydrazone | Ethanol | 94% | 248-250 | [1] |
Visualizations
The following diagrams illustrate the general workflow for recrystallization and a troubleshooting decision-making process.
Caption: General experimental workflow for the recrystallization of this compound derivatives.
Caption: Troubleshooting decision tree for the recrystallization of this compound derivatives.
References
- 1. Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Assisted One-Step Synthesis of Fenamic Acid Hydrazides from the Corresponding Acids - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yields in oxamic hydrazide cyclization reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in oxamic hydrazide cyclization reactions, particularly for the synthesis of 1,2,4-triazoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the cyclization of this compound and its derivatives.
Q1: My this compound cyclization reaction to form a 1,2,4-triazole (B32235) is resulting in a very low yield or failing completely. What are the primary factors I should investigate?
A1: Low yields in this compound cyclization can stem from several factors. Systematically investigate the following:
-
Purity of Starting Materials: Ensure the this compound and your cyclizing agent (e.g., orthoester, imidate, or other electrophile) are pure and dry. Impurities can interfere with the reaction.
-
Reaction Conditions: Temperature, solvent, and reaction time are critical. Harsh conditions can lead to decomposition of starting materials or the product.[1]
-
Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion or the formation of side products.
-
Choice of Catalyst: The presence and type of catalyst (acidic or basic) can significantly influence the reaction rate and yield.
-
Atmosphere: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions?
A2: Several side reactions can occur during the cyclization of this compound, leading to a mixture of products:
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, such as an N-acylamidrazone, especially if the reaction time is too short or the temperature is too low.
-
Formation of Oxadiazoles: Depending on the reaction conditions and the cyclizing agent, 1,3,4-oxadiazoles can be formed as byproducts.
-
Hydrolysis: The presence of water can lead to the hydrolysis of intermediates or the final product, especially under acidic or basic conditions.
-
Polymerization: Under certain conditions, starting materials or reactive intermediates can polymerize.
-
Alternative Cyclization Pathways: Depending on the substituents on the this compound and the reaction partners, different heterocyclic ring systems could potentially form.
Q3: How do I choose the optimal solvent for my this compound cyclization?
A3: The choice of solvent can significantly impact the reaction's success. Consider the following:
-
Solubility: Ensure all reactants are soluble in the chosen solvent at the reaction temperature.
-
Boiling Point: The solvent's boiling point should be compatible with the required reaction temperature. High-boiling polar aprotic solvents like DMF, DMAc, or DMSO are often used for these types of cyclizations as they can facilitate the reaction at elevated temperatures.[2]
-
Reactivity: The solvent should be inert under the reaction conditions. Protic solvents like ethanol (B145695) or water can sometimes participate in the reaction or cause hydrolysis.
-
Dielectric Constant: Polar solvents can help to stabilize charged intermediates and accelerate the reaction.
Q4: What is the role of a catalyst in this reaction, and how do I choose one?
A4: Catalysts can play a crucial role in accelerating the cyclization and improving yields.
-
Acid Catalysis: Protic acids (e.g., acetic acid, p-toluenesulfonic acid) or Lewis acids can activate the electrophilic partner, making it more susceptible to nucleophilic attack by the this compound.
-
Base Catalysis: Bases (e.g., triethylamine, potassium carbonate) can deprotonate the this compound, increasing its nucleophilicity.[1]
-
Metal Catalysis: In some modern synthetic methods for triazoles, copper or other transition metal catalysts are employed to facilitate the cyclization.[2][3][4][5]
The choice of catalyst will depend on the specific cyclizing agent and the reaction mechanism. It is often necessary to screen a few different catalysts to find the optimal one for a particular reaction.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of various reaction parameters on the yield of 1,2,4-triazole synthesis from hydrazides, providing a reference for optimizing your this compound cyclization.
Table 1: Effect of Catalyst on 1,2,4-Triazole Synthesis
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Cu(OAc)₂ | DMF | 120 | 85 | [2] |
| 2 | AgOTf | MeCN | 80 | High | [3][4] |
| 3 | No Catalyst | Microwave | 150 | Good | [3] |
| 4 | K₃PO₄ (Base) | DMF | 120 | High | [2][5] |
Table 2: Influence of Solvent and Temperature on Triazole Yield
| Entry | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | n-Butanol | 150 (Microwave) | Good | |
| 2 | Ethanol | Reflux | Moderate | [6] |
| 3 | DMF | 115 | 80 | [2][5] |
| 4 | Acetonitrile | 80 | High | [7] |
| 5 | Toluene | 110 | Good |
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis of 1,2,4-triazoles from hydrazides. These can be adapted for this compound.
Protocol 1: General Procedure for the Synthesis of 3,5-Disubstituted-1,2,4-Triazoles from a Hydrazide and a Nitrile (Pellizzari Reaction Adaptation)
-
Reactant Preparation: In a microwave reaction vessel, add the aromatic hydrazide (1.0 eq), the substituted nitrile (1.1 eq), and n-butanol as the solvent.
-
Reaction: Subject the reaction mixture to microwave irradiation at 150 °C for 2-4 hours.
-
Work-up: After cooling, the product often precipitates. Isolate the solid by filtration.
-
Purification: Wash the crude product with a cold solvent like ethanol and dry under vacuum. If necessary, purify further by recrystallization or column chromatography.
Protocol 2: One-Pot Synthesis of 1,3,5-Trisubstituted-1,2,4-Triazoles
-
Intermediate Formation: To a solution of a carboxylic acid (1.0 eq) and a primary amidine (1.1 eq) in DMF, add a coupling reagent like HATU (1.1 eq) and a base such as DIPEA (2.0 eq). Stir at room temperature for 1-2 hours to form the acyl amidine intermediate.
-
Cyclization: Add a monosubstituted hydrazine (B178648) (1.2 eq) to the reaction mixture.
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate key workflows and logical relationships in troubleshooting and performing this compound cyclization reactions.
Caption: Troubleshooting workflow for low yields.
Caption: General reaction pathway for cyclization.
Caption: Factors influencing reaction outcomes.
References
- 1. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 4. isres.org [isres.org]
- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 6. scispace.com [scispace.com]
- 7. Catalyst-free efficient synthesis of functionalized 1,2,4-triazole via ring opening/cyclization of arylidene thiazolone with aryl/alkyl-hydrazine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability of Oxamic Hydrazide in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of oxamic hydrazide in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, the presence of oxygen, exposure to light, and temperature. Like many hydrazides, it is susceptible to hydrolysis, particularly under acidic or basic conditions, and can undergo oxidative degradation.[1]
Q2: How does pH impact the stability of this compound solutions?
A2: Hydrazides generally exhibit pH-dependent stability. In strongly acidic or alkaline solutions, the rate of hydrolysis can increase significantly. For many hydrazide-containing compounds, maximum stability is often observed near neutral pH. It is crucial to determine the optimal pH range for your specific experimental conditions.
Q3: My this compound solution is showing a yellow tint over time. What could be the cause?
A3: A color change, such as the appearance of a yellow tint, often indicates degradation. This could be due to oxidation of the hydrazide moiety or the formation of chromophoric degradation products. The presence of trace metal ions can catalyze oxidative degradation.
Q4: Can I do anything to improve the stability of my this compound stock solutions?
A4: Yes, several measures can be taken to enhance stability:
-
pH Control: Prepare solutions in a buffered system at a pH where this compound exhibits maximum stability (typically near neutral).
-
Deoxygenation: Use solvents that have been deoxygenated by sparging with an inert gas like nitrogen or argon to minimize oxidative degradation.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent such as EDTA can be beneficial.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation.
-
Low Temperature: Store solutions at reduced temperatures (e.g., 2-8 °C or frozen) to slow the rate of degradation.
Q5: What are the expected degradation products of this compound in an aqueous solution?
A5: The primary degradation pathways for this compound are expected to be hydrolysis and oxidation.
-
Hydrolysis: The hydrazide bond can be cleaved to yield oxamic acid and hydrazine.
-
Oxidation: Oxidation can lead to the formation of various products, including N,N'-dioxalylhydrazine through a diacylhydrazine linkage.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound concentration in solution | Hydrolysis: The pH of the solution may be too acidic or too basic.Oxidation: The solution may be exposed to oxygen, or there may be catalytic metal ions present. | Conduct a pH stability study to identify the optimal pH range for your solution.Prepare solutions using deoxygenated solvents and high-purity water. Consider adding a chelating agent like EDTA. |
| Appearance of unexpected peaks in HPLC analysis | Degradation: New peaks are likely degradation products.Contamination: Impurities in the solvent or glassware. | Characterize the new peaks using LC-MS to identify potential degradation products.Ensure the use of high-purity solvents and thoroughly cleaned glassware. |
| Inconsistent results between experiments | Variable solution stability: Differences in solution preparation, storage time, or conditions. | Standardize the protocol for solution preparation, including solvent deoxygenation and pH adjustment. Use freshly prepared solutions for each experiment whenever possible. |
| Precipitation in the solution upon storage | Low solubility of degradation products: Degradation products may be less soluble than the parent compound.Change in pH: A shift in pH upon degradation could affect solubility. | Characterize the precipitate to determine if it is a degradation product. Re-evaluate the storage buffer and concentration to ensure the stability and solubility of this compound and its potential degradants. |
Quantitative Data Summary
| Condition | pH | Temperature (°C) | Apparent Half-Life (t1/2) |
| Acidic Hydrolysis | 2.0 | 40 | ~12 hours |
| Neutral | 7.0 | 40 | > 200 hours |
| Basic Hydrolysis | 10.0 | 40 | ~24 hours |
| Accelerated Neutral | 7.0 | 60 | ~72 hours |
Note: This data is illustrative and intended to provide a general understanding of stability trends. Actual degradation rates should be determined experimentally for your specific formulation and conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.[1][2][3][4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile (B52724) and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to a light source according to ICH Q1B guidelines.
3. Sample Analysis:
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a general workflow for developing an HPLC method capable of separating this compound from its degradation products.[5][6][7][8]
1. Initial HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., 20 mM phosphate (B84403) buffer, pH 7.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where this compound has significant absorbance (determine by UV scan).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
2. Method Optimization:
-
Inject a mixture of the stressed samples from the forced degradation study.
-
Adjust the gradient slope, mobile phase pH, and organic modifier to achieve adequate resolution between the parent peak and all degradation product peaks.
-
Ensure peak purity of the this compound peak in the chromatograms of the stressed samples using a photodiode array (PDA) detector.
3. Method Validation:
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Degradation Pathways
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. sgs.com [sgs.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. web.vscht.cz [web.vscht.cz]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. scispace.com [scispace.com]
preventing the formation of byproducts in oxamic hydrazide reactions
Welcome to the Technical Support Center for Oxamic Hydrazide Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the synthesis of this compound, with a focus on preventing the formation of common byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound from diethyl oxalate (B1200264) and hydrazine (B178648)?
A1: The most prevalent byproduct is oxalic acid dihydrazide, which forms when both ester groups of diethyl oxalate react with a hydrazine molecule. Another potential, though less common, byproduct is the formation of cyclic compounds, particularly if there are impurities or if the reaction conditions are not well-controlled. Unreacted diethyl oxalate is also a common impurity if the reaction does not go to completion.
Q2: How does the stoichiometry of reactants affect the formation of oxalic acid dihydrazide?
A2: The molar ratio of diethyl oxalate to hydrazine is a critical factor. Using an excess of hydrazine will significantly increase the likelihood of forming the dihydrazide byproduct. To favor the formation of the desired monosubstituted product, this compound, it is advisable to use a molar excess of diethyl oxalate and add the hydrazine solution dropwise to the reaction mixture.
Q3: What is the optimal temperature for synthesizing this compound to minimize byproducts?
A3: While the reaction is often conducted under reflux in an alcohol solvent, precise temperature control is crucial.[1] For the reaction between oxalic acid and hydrazine hydrate (B1144303), it has been noted that temperatures above 25°C can lead to different salt formations, suggesting that lower to moderate temperatures may be preferable to avoid side reactions.[2] It is recommended to start the reaction at a lower temperature (e.g., 0-5°C) during the addition of hydrazine and then gradually raise it to reflux if necessary to drive the reaction to completion.
Q4: Can the choice of solvent influence the reaction outcome?
A4: Yes, the solvent can play a role. Ethanol (B145695) is a commonly used solvent for this reaction.[1] Polar aprotic solvents might also be considered, as they can influence the reaction kinetics. The solubility of the desired product and byproducts in the chosen solvent will also affect the ease of purification.
Q5: How can I effectively remove the oxalic acid dihydrazide byproduct from my final product?
A5: Purification can often be achieved through recrystallization.[1][3] The solubility differences between this compound and oxalic acid dihydrazide in a given solvent can be exploited. If the product precipitates from the reaction mixture, it can be collected by filtration and washed with a suitable polar organic solvent to remove impurities.[4] For challenging separations, column chromatography may be a viable option.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of this compound | - Incomplete reaction. - Formation of a high percentage of oxalic acid dihydrazide. - Loss of product during workup and purification. | - Increase the reaction time or gently heat the mixture to ensure the reaction goes to completion. - Use a molar excess of diethyl oxalate and add hydrazine dropwise at a low temperature. - Optimize the purification process, for instance, by choosing a more suitable recrystallization solvent. |
| High percentage of oxalic acid dihydrazide byproduct | - Incorrect stoichiometry (excess hydrazine). - Rapid addition of hydrazine to the reaction mixture. | - Carefully control the molar ratio of diethyl oxalate to hydrazine (e.g., 2:1 or higher). - Add the hydrazine solution slowly to the stirred diethyl oxalate solution to maintain a localized excess of the ester. |
| Presence of unreacted diethyl oxalate in the product | - Insufficient reaction time or temperature. - Inefficient mixing. | - Extend the reaction time or increase the temperature moderately. - Ensure vigorous stirring throughout the reaction. |
| Product is difficult to purify | - Similar solubility of the product and byproducts. | - Try a different solvent or a mixture of solvents for recrystallization. - Consider using column chromatography for separation. |
| Formation of an unexpected product | - Contaminated starting materials. - Reaction temperature too high, leading to decomposition or side reactions. | - Ensure the purity of diethyl oxalate and hydrazine hydrate. - Perform the reaction at a lower temperature and monitor the progress closely using techniques like TLC or LC-MS. |
Quantitative Data Summary
The following table summarizes the impact of reactant stoichiometry on the theoretical product distribution. Note that actual yields will vary based on specific reaction conditions.
| Molar Ratio (Diethyl Oxalate : Hydrazine) | Expected Major Product | Expected Major Byproduct |
| 1:2 | Oxalic acid dihydrazide | This compound |
| 1:1 | Mixture of products | Oxalic acid dihydrazide |
| 2:1 | This compound | Unreacted Diethyl Oxalate |
Experimental Protocols
Protocol: Synthesis of this compound with Minimized Byproduct Formation
This protocol is designed to favor the formation of this compound by controlling the stoichiometry and reaction conditions.
Materials:
-
Diethyl oxalate
-
Hydrazine hydrate (e.g., 80% solution in water)
-
Absolute ethanol
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve diethyl oxalate (2.0 equivalents) in absolute ethanol. Begin stirring the solution with a magnetic stirrer.
-
Cooling: Place the flask in an ice bath to cool the solution to 0-5°C.
-
Hydrazine Addition: Prepare a solution of hydrazine hydrate (1.0 equivalent) in a dropping funnel. Add the hydrazine solution dropwise to the stirred diethyl oxalate solution over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Completion: If the reaction is not complete, gently heat the mixture to reflux for 1-2 hours, continuing to monitor by TLC.
-
Isolation: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted diethyl oxalate and other soluble impurities.
-
Drying and Characterization: Dry the purified this compound under vacuum. Characterize the product using appropriate analytical techniques (e.g., NMR, IR, melting point).
Visualizations
Caption: Reaction pathway for the synthesis of this compound and the formation of the dihydrazide byproduct.
Caption: A logical workflow for troubleshooting byproduct formation in this compound synthesis.
References
- 1. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.org.za [scielo.org.za]
- 3. chembk.com [chembk.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Purifying Oxamic Hydrazide Products by Column Chromatography
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the column chromatography of oxamic hydrazide products.
Troubleshooting Guide
This section offers step-by-step guidance to resolve specific issues during the purification of this compound derivatives.
Q1: My this compound product is not eluting from the silica (B1680970) gel column (stuck at the origin). What should I do?
This is a common issue for highly polar compounds like oxamic hydrazides, which can adsorb very strongly to the acidic silanol (B1196071) groups on the silica gel surface.[1]
-
Possible Cause 1: Insufficient Mobile Phase Polarity.
-
Solution: Your mobile phase is likely not polar enough to displace the compound from the stationary phase. You need to systematically increase the eluent's polarity.
-
Action: If you are using a non-polar/polar mixture (e.g., Hexane/Ethyl Acetate), switch to a more polar system like Dichloromethane (DCM)/Methanol (B129727) (MeOH). Start with a small percentage of methanol (e.g., 1-5%) and gradually increase it. A gradient elution, where the polarity of the mobile phase is increased over time, can be very effective.[2]
-
-
-
Possible Cause 2: Strong Acid-Base Interaction with Silica.
-
Solution: The basic nitrogen atoms in your hydrazide can strongly interact with the acidic silica gel. Adding a basic modifier to the mobile phase can neutralize these active sites.
-
Action: Add a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) or a few drops of ammonium (B1175870) hydroxide (B78521) to your mobile phase.[2][3] For instance, a mobile phase of DCM:MeOH:NH₄OH (e.g., 90:10:0.1) can be effective for eluting basic compounds.
-
-
Q2: My product is eluting too quickly with the solvent front (High Rf value). How can I achieve better retention?
-
Possible Cause: Excessive Mobile Phase Polarity.
-
Solution: The solvent system is too polar, causing the compound to have a higher affinity for the mobile phase than the stationary phase.
-
Q3: I am observing poor separation between my product and impurities (overlapping spots). How can I improve resolution?
-
Possible Cause 1: Inappropriate Solvent System.
-
Solution: The chosen solvent system may not be selective enough for the compounds in your mixture.
-
Action: Perform a thorough solvent screen using Thin Layer Chromatography (TLC). Test various solvent combinations (e.g., ethyl acetate/hexane, DCM/methanol, acetone/hexane) to find a system that maximizes the difference in Rf (ΔRf) between your product and the impurities.[2]
-
-
-
Possible Cause 2: Column Overloading.
-
Solution: Loading too much crude material onto the column can lead to broad bands and poor separation.
-
-
Possible Cause 3: Improper Column Packing.
-
Solution: An improperly packed column with cracks or channels will lead to an uneven solvent front and poor separation.
-
Action: Ensure the silica gel is packed uniformly as a slurry and that the bed is not allowed to run dry. Gently tap the column as the silica settles to ensure a compact, even bed.[4]
-
-
Q4: My product spot is streaking or "tailing" on the TLC plate and column.
Peak tailing is common with basic, nitrogen-containing compounds on silica gel due to strong, non-uniform interactions with acidic silanol groups.[1][5]
-
Possible Cause 1: Strong Adsorption to Acidic Silica.
-
Solution: Add a basic modifier to your eluent to mask the acidic sites on the silica gel.
-
-
Possible Cause 2: Column Overloading.
-
Solution: Too much sample in one spot can cause tailing.
-
Action: Dilute your sample before loading it onto the column or reduce the total amount of sample loaded.[5]
-
-
Q5: My product seems to be decomposing on the silica gel column.
-
Possible Cause: Compound Instability on Acidic Silica.
-
Solution: Some compounds are sensitive to the acidic nature of silica gel.
-
Action 1: Deactivate the Silica Gel. Flush the packed column with a solvent system containing 1-3% triethylamine before loading your sample. This will neutralize the silica surface.[3]
-
Action 2: Change the Stationary Phase. If deactivation is not sufficient, switch to a more inert stationary phase like neutral alumina (B75360) or consider reversed-phase chromatography.[2]
-
-
Q6: My crude product is not soluble in the chosen mobile phase.
-
Possible Cause: High Polarity of the Crude Product.
-
Solution: The ideal eluent for separation is often less polar than the solvent required to dissolve your crude product. In this case, use a "dry loading" technique.
-
Action: Dissolve your crude product in a suitable volatile solvent (e.g., methanol, DCM). Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution. Evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions (stationary and mobile phase) for purifying an this compound derivative?
For a typical this compound product, which is expected to be quite polar, the following are good starting points:
-
Stationary Phase: Standard flash-grade silica gel (60 Å, 230-400 mesh).[6]
-
Mobile Phase: Start with a moderately polar system and adjust based on TLC analysis. A good initial system to try is Dichloromethane (DCM) with a small percentage of Methanol (MeOH), for example, 98:2 DCM:MeOH. If the compound is basic and shows tailing, add 0.1-1% triethylamine or ammonium hydroxide.
Q2: How do I choose the right solvent system using TLC?
The goal of TLC is to find a solvent system where your desired compound has an Rf value of approximately 0.2-0.4.[4] This range generally provides the best separation on a column.
-
Procedure:
-
Spot your crude mixture on a TLC plate.
-
Develop the plate in a chamber with your chosen solvent system.
-
Visualize the spots (e.g., using a UV lamp or a chemical stain).
-
Calculate the Rf value: Rf = (distance traveled by the compound) / (distance traveled by the solvent front).[7]
-
Adjust the solvent polarity until the desired Rf is achieved. If the Rf is too low, increase the polarity (e.g., add more methanol). If it's too high, decrease the polarity.
-
Q3: When should I consider using a stationary phase other than silica gel?
You should consider an alternative stationary phase if:
-
Your compound is highly basic and continues to show significant tailing or decomposition even with basic modifiers.
-
Your compound is extremely polar and will not elute from silica gel even with highly polar mobile phases like 100% methanol.
-
Alternatives:
Q4: How can I improve the peak shape for my basic this compound product?
The most effective way to improve the peak shape of a basic compound on silica gel is to add a basic modifier to the mobile phase.[2] Triethylamine (0.1-1%) or ammonium hydroxide (0.1-1%) will neutralize the acidic silanol groups, preventing the strong interactions that cause peak tailing.[3][5]
Q5: What is "dry loading" and when should I use it?
Dry loading is a technique for applying your sample to the column as a solid powder adsorbed onto silica gel, rather than as a liquid solution.[4] You should use this method when your crude product has poor solubility in the initial, less polar mobile phase required for good separation.[3] This prevents the highly polar dissolution solvent from interfering with the separation at the top of the column.
Quantitative Data Summary
The optimal mobile phase for purifying this compound derivatives is highly dependent on the specific substituents attached to the core structure. The following table provides representative starting points for method development.
| Compound Polarity | Example Mobile Phase System (Silica Gel) | Expected Rf Range | Notes |
| Moderately Polar | Ethyl Acetate / Hexane (e.g., 70:30) | 0.2 - 0.4 | Good starting point for less polar derivatives. |
| Polar | Dichloromethane / Methanol (e.g., 95:5) | 0.2 - 0.4 | A versatile system for many oxamic hydrazides. |
| Highly Polar / Basic | Dichloromethane / Methanol / NH₄OH (e.g., 90:10:0.5) | 0.2 - 0.4 | The basic modifier is crucial to prevent tailing. |
| Very Highly Polar | Acetonitrile / Water (e.g., 95:5) on a C18 column | N/A | For compounds that are intractable on normal phase silica. |
Experimental Protocols
Protocol 1: Standard Silica Gel Column Chromatography
-
Solvent System Selection: Using TLC, identify a solvent system that gives your product an Rf of ~0.3.
-
Column Packing:
-
Plug the bottom of a glass column with a small piece of cotton or glass wool.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in your initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the side to ensure even packing. Do not let the silica run dry.
-
Add another layer of sand on top of the packed silica.
-
-
Sample Loading (Wet Loading):
-
Dissolve your crude product in a minimal amount of a suitable solvent (DCM is often a good choice).
-
Carefully pipette the solution onto the top layer of sand.
-
Open the stopcock and allow the sample to absorb onto the silica, stopping when the liquid level reaches the top of the sand.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (if using flash chromatography) and begin collecting fractions.
-
If using a gradient, gradually increase the proportion of the more polar solvent.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain your purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Dry Loading Procedure
-
Dissolve the crude this compound product in a minimal amount of a volatile solvent (e.g., Methanol).
-
Add silica gel (approximately 2-3 times the weight of your crude product).
-
Remove the solvent by rotary evaporation to yield a dry, free-flowing powder of your crude product adsorbed onto the silica.
-
Carefully pour this powder onto the top of your pre-packed column (on top of the silica bed, before adding the top layer of sand).
-
Add a protective layer of sand on top of the sample-silica mixture.
-
Proceed with elution as described in Protocol 1.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. Silica Gel For Column Chromatography – Kevin Pharma Chem [kevinpharmachem.com]
- 7. Khan Academy [khanacademy.org]
Technical Support Center: Optimizing Oxamic Hydrazide Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing oxamic hydrazide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and its derivatives.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: The reaction may not have reached completion. | - Extend the reaction time and continue monitoring by Thin Layer Chromatography (TLC). - If the reaction is sluggish, consider increasing the reaction temperature. For conventional heating, ensure the mixture is refluxing appropriately.[1][2] - For reactions involving esters, an excess of hydrazine (B178648) hydrate (B1144303) (typically 5-10 equivalents) can drive the reaction to completion.[1] |
| 2. Poor Reagent Quality: Impurities in starting materials (e.g., oxamic acid, corresponding ester, or hydrazine hydrate) can inhibit the reaction. | - Use high-purity or freshly distilled reagents. Ensure solvents are anhydrous, as water can interfere with the reaction.[1] | |
| 3. Suboptimal pH: The reaction pH can significantly affect the nucleophilicity of hydrazine. | - If the medium is too acidic, the hydrazine will be protonated and non-nucleophilic. If it is too basic, the starting material may decompose. For reactions involving amino acids, a pH of around 9.5 is often recommended. | |
| 4. Catalyst Inefficiency or Absence: The reaction may be slow without an appropriate catalyst. | - Introduce an acid catalyst such as sulfuric acid or hydrochloric acid in catalytic amounts.[3] - Consider using organocatalysts like bifunctional amine buffers (e.g., 2-(aminomethyl)imidazoles) which can accelerate the reaction, especially at neutral pH.[4] | |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Unreacted Starting Material: The reaction has not gone to completion. | - Refer to the solutions for "Low or No Product Yield" to drive the reaction forward. |
| 2. Side Reactions: Formation of byproducts such as diacyl hydrazides or cyclized products (e.g., 1,3,4-oxadiazoles) can occur.[5] | - Lowering the reaction temperature may reduce the formation of side products.[1] - Optimize the stoichiometry of the reactants; avoid a large excess of the acylating agent. - The choice of catalyst can influence selectivity. A catalyst screening might be necessary. | |
| 3. Degradation: Starting materials or the product may be degrading under the reaction conditions. | - Consider lowering the reaction temperature and extending the reaction time. - If the compounds are sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] | |
| Difficulty in Product Isolation | 1. Product Solubility: The this compound product may be soluble in the reaction solvent. | - After cooling the reaction mixture, try adding a non-polar solvent (e.g., hexanes) to precipitate the product. - Concentrate the reaction mixture by removing the solvent under reduced pressure and then attempt precipitation or recrystallization. |
| 2. Inefficient Precipitation/Crystallization: The product does not readily crystallize from the solution. | - After cooling to room temperature, place the solution in an ice bath to maximize crystal formation.[6] - Gently scratch the inside of the flask with a glass rod to induce crystallization. - If recrystallization is difficult, consider purification by column chromatography.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of this compound?
A1: The synthesis of this compound typically involves the nucleophilic attack of a nitrogen atom from hydrazine on the carbonyl carbon of an oxamic acid derivative (like an ester or the acid itself). This is followed by the elimination of a leaving group (e.g., alcohol from an ester or water from a carboxylic acid) to form the hydrazide.[7] This condensation reaction is often catalyzed by an acid.
Q2: Which catalysts are most effective for this compound synthesis?
A2: The choice of catalyst depends on the starting materials and reaction conditions.
-
Acid Catalysts: Brønsted acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are commonly used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by hydrazine.[3]
-
Organocatalysts: Aniline (B41778) and its derivatives have traditionally been used as catalysts for imine formation and can also be effective for hydrazone formation. More recently, bifunctional amine buffers have been shown to significantly accelerate hydrazone and oxime formation at neutral pH.[4]
-
Base Catalysis: In some cases, a base like sodium methoxide (B1231860) can be used to deprotonate hydrazine, increasing its nucleophilicity.[8]
Q3: How does pH affect the reaction?
A3: The pH of the reaction is critical. While acid catalysis is common, a pH that is too low will protonate the hydrazine, rendering it non-nucleophilic and stopping the reaction. Conversely, a highly basic medium might lead to the degradation of the starting materials or product. The optimal pH is often mildly acidic to neutral, balancing the activation of the carbonyl group and the nucleophilicity of the hydrazine.
Q4: Can I synthesize this compound directly from oxamic acid?
A4: Yes, this compound can be synthesized directly from the reaction of oxamic acid with hydrazine hydrate, often under reflux in an aqueous medium.[7] Microwave-assisted synthesis has also been shown to be effective for the direct conversion of carboxylic acids to hydrazides, significantly reducing reaction times.[2]
Q5: What are common side products in this compound synthesis and how can I avoid them?
A5: Common side products can include diacyl hydrazides (from the reaction of the product with another molecule of the starting ester or acid) and various cyclized products like 1,3,4-oxadiazoles. To minimize these, you can use an excess of hydrazine, control the reaction temperature, and optimize the reaction time. Careful monitoring by TLC is crucial to stop the reaction once the starting material is consumed.[1][5]
Q6: How can I monitor the progress of the reaction?
A6: Thin-layer chromatography (TLC) is the most common and convenient method. A spot of the reaction mixture is placed on a TLC plate alongside a spot of the starting material. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates that the reaction is progressing.[1]
Data on Catalyst Performance in Acyl Hydrazide Synthesis
The following table summarizes data from studies on acyl hydrazide synthesis. While not all reactions are specifically for this compound, the data provides a useful comparison of different catalytic systems and conditions.
| Catalyst System | Starting Material | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H₂SO₄ (catalytic) | Carboxylic acid ester | Acyl hydrazide | Methanol | Reflux | Varies | Good | [3] |
| Lemon Juice (Citric Acid) | Carboxylic acid ester | Acyl hydrazide | Methanol | Reflux | Varies | Good | [3] |
| None (Microwave) | Fenamic acid | Fenamic acid hydrazide | Solvent-free | 250 | 0.07-0.2 | 82-96 | [2] |
| Sodium Methoxide | Fatty acid methyl ester | Fatty acyl hydrazine | Methanol | 65 | 24 | Good | [8] |
| None (Conventional) | Methyl benzoate | Benzohydrazide | None | Reflux | 2-5 | Good | [6] |
| Bifunctional Amine Buffers | Aldehyde/Ketone | Hydrazone | Aqueous Buffer | RT | Varies | (Rate accelerated) | [4] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Synthesis of this compound from an Oxalic Acid Monoester
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the oxalic acid monoester (1.0 eq) in a suitable alcohol solvent (e.g., ethanol).
-
Reagent Addition: Add hydrazine hydrate (1.2 - 5.0 eq) to the solution. Then, add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Reaction: Heat the mixture to reflux.
-
Monitoring: Monitor the reaction progress by TLC until the starting ester spot disappears.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under vacuum and add a non-polar solvent to induce precipitation.
-
Purification: Wash the crude product with cold water to remove excess hydrazine hydrate. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[6]
Protocol 2: Catalyst Screening for Optimal this compound Synthesis
-
Preparation: Set up parallel reactions in small vials, each containing the same amount of oxalic acid monoester and solvent.
-
Catalyst Addition: To each vial, add a different catalyst (e.g., H₂SO₄, p-toluenesulfonic acid, an aniline derivative, a bifunctional amine buffer) at the same molar percentage. Include a control reaction with no catalyst.
-
Reaction Initiation: Add hydrazine hydrate to each vial and place them in a temperature-controlled heating block.
-
Monitoring: At regular intervals, take a small aliquot from each reaction vial and analyze by TLC or HPLC to determine the consumption of starting material and formation of the product.
-
Analysis: Compare the reaction rates and final yields to identify the most effective catalyst for your specific substrate and conditions.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-Assisted One-Step Synthesis of Fenamic Acid Hydrazides from the Corresponding Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inglomayor.cl [inglomayor.cl]
- 4. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound (515-96-8) for sale [vulcanchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Oxamic Hydrazide Schiff Base Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the stability of oxamic hydrazide Schiff bases.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of pH on the stability of this compound Schiff bases?
A1: The stability of the imine (-C=N-) bond in this compound Schiff bases is highly dependent on pH. Generally, these compounds exhibit their greatest stability in the neutral to slightly alkaline pH range. They are susceptible to hydrolysis under both acidic and strongly alkaline conditions.
Q2: Why are this compound Schiff bases unstable at acidic pH?
A2: Under acidic conditions, the imine nitrogen of the Schiff base becomes protonated. This protonation makes the imine carbon more electrophilic and thus more susceptible to nucleophilic attack by water, leading to hydrolysis of the C=N bond. The hydrolysis is acid-catalyzed, and the rate of hydrolysis generally increases as the pH decreases.[1][2]
Q3: What happens to this compound Schiff bases at alkaline pH?
A3: In strongly alkaline solutions (e.g., pH > 9), the hydrolysis of Schiff bases can also be accelerated. The rate-determining step in basic media is often the attack of a hydroxide (B78521) ion on the imine carbon.[1] However, some Schiff bases show a region of minimal hydrolysis rate in the alkaline range before decomposition accelerates at very high pH.[1]
Q4: Can the structure of the aldehyde or ketone used to form the Schiff base influence its pH stability?
A4: Yes, the structure of the carbonyl precursor significantly impacts stability. Schiff bases derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to resonance stabilization of the imine bond. The electronic effects of substituents on the aromatic ring also play a role; electron-donating groups can increase stability, while electron-withdrawing groups may decrease it.
Q5: How can I monitor the stability of my this compound Schiff base at different pH values?
A5: The stability can be monitored by tracking the disappearance of the Schiff base or the appearance of its hydrolysis products (the corresponding aldehyde/ketone and this compound) over time. Common analytical techniques for this purpose include UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
Troubleshooting Guides
Issue 1: My this compound Schiff base is rapidly degrading during my experiment.
-
Question: At what pH is your experiment being conducted?
-
Guidance: If you are working under acidic or strongly alkaline conditions, consider adjusting the pH of your medium to a more neutral range (pH 7-8) if your experimental design allows. The rate of hydrolysis is often minimal in this range.[1]
-
-
Question: What is the temperature of your experimental setup?
-
Guidance: Higher temperatures can accelerate the rate of hydrolysis. If possible, conduct your experiment at a lower temperature to improve stability.
-
-
Question: What solvent system are you using?
-
Guidance: The presence of water is necessary for hydrolysis. While many biological experiments require aqueous buffers, minimizing the water content, if feasible, can slow down degradation.
-
Issue 2: I am observing inconsistencies in the stability of my Schiff base between different batches.
-
Question: How are you purifying your Schiff base after synthesis?
-
Guidance: Residual acid or base from the synthesis can affect the pH of your final product and impact its stability. Ensure thorough purification and washing to remove any catalytic residues. Recrystallization is a common and effective purification method.[4]
-
-
Question: How are you storing your compound?
-
Guidance: Store the solid Schiff base in a cool, dry, and dark place to prevent degradation from moisture, heat, and light. For solutions, freshly prepared samples are recommended. If storage is necessary, consider freezing at -20°C or -80°C.
-
Quantitative Data on Hydrazone Stability
| Hydrazone Type | pH | Temperature (°C) | Rate Constant (k) or Half-life (t½) | Reference Compound |
| Acylhydrazone | 5.0 | 37 | t½ ≈ 1-2 h | Doxorubicin-acylhydrazone conjugate |
| Acylhydrazone | 7.4 | 37 | t½ ≈ 20-50 h | Doxorubicin-acylhydrazone conjugate |
| Simple Hydrazone | 5.0 | 25 | k ≈ 1 x 10⁻³ s⁻¹ | Pivalaldehyde methylhydrazone |
| Simple Hydrazone | 7.0 | 25 | k ≈ 1 x 10⁻⁵ s⁻¹ | Pivalaldehyde methylhydrazone |
| Simple Hydrazone | 9.0 | 25 | k ≈ 1 x 10⁻⁶ s⁻¹ | Pivalaldehyde methylhydrazone |
Note: This data is for illustrative purposes and the stability of specific this compound Schiff bases may vary.
Experimental Protocols
Protocol 1: Synthesis of an this compound Schiff Base
This protocol describes a general method for the synthesis of a Schiff base from this compound and an aromatic aldehyde.[5][6]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 2-hydroxy-3-methoxybenzaldehyde)
-
Ethanol (B145695) or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., DMF, ethanol)
Procedure:
-
Dissolve the aromatic aldehyde (1 mmol) in ethanol (20 mL) in a round-bottom flask with stirring.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the solution.
-
Add this compound (1 mmol) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid Schiff base product will precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol to remove unreacted starting materials.
-
Purify the product by recrystallization from a suitable solvent like DMF or ethanol.
-
Dry the purified crystals under vacuum.
-
Characterize the final product using techniques such as FT-IR, NMR, and mass spectrometry.
Protocol 2: pH Stability Study using UV-Vis Spectroscopy
This protocol outlines a method to determine the hydrolytic stability of an this compound Schiff base at different pH values.[3]
Materials:
-
Purified this compound Schiff base
-
Buffer solutions of various pH values (e.g., pH 2, 4, 5, 7.4, 9)
-
A suitable organic solvent for the stock solution (e.g., DMSO, Methanol)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
Procedure:
-
Prepare a concentrated stock solution of the this compound Schiff base in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Prepare a series of buffer solutions covering the desired pH range. Ensure the ionic strength of the buffers is constant.
-
Set the UV-Vis spectrophotometer to scan a range of wavelengths to identify the λmax of the Schiff base.
-
For each pH to be tested, add a small aliquot of the stock solution to the buffer in a quartz cuvette to achieve a final concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0). The final concentration of the organic solvent from the stock solution should be kept low (e.g., <1%) to minimize its effect on the reaction.
-
Immediately place the cuvette in the thermostatted holder (e.g., at 37°C) and start recording the absorbance at the λmax of the Schiff base at regular time intervals.
-
Continue monitoring until the absorbance value becomes constant, indicating the completion of hydrolysis.
-
The rate of hydrolysis can be determined by plotting the natural logarithm of the absorbance (ln(A)) versus time. For a first-order reaction, this will yield a straight line with a slope equal to the negative of the rate constant (-k).
-
The half-life (t½) of the Schiff base at that pH can then be calculated using the equation: t½ = 0.693 / k.
Visualizations
Caption: Mechanisms of acid and base-catalyzed hydrolysis of Schiff bases.
Caption: Workflow for determining the pH stability of this compound Schiff bases.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajol.info [ajol.info]
- 4. jsirjournal.com [jsirjournal.com]
- 5. Synthesis of Schiff Bases Compounds from this compound: Spectroscopic Characterization, X–ray Diffraction Structure and Antioxidant Activity Study, American Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 6. researchgate.net [researchgate.net]
strategies to avoid dimer formation in oxamic hydrazide reactions
Technical Support Center: Oxamic Hydrazide Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning dimer formation and other side reactions encountered during experiments with oxamic hydrazides. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to optimize their reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Formation of an Unexpected High-Molecular-Weight Byproduct
Question: My reaction to synthesize an this compound derivative is yielding a significant amount of an unexpected high-molecular-weight byproduct, which I suspect is a dimer. How can I confirm this and prevent its formation?
Answer:
The formation of a high-molecular-weight byproduct is often due to the oxidative dimerization of thiohydrazide intermediates, leading to disulfide bond formation.
Confirmation:
-
Mass Spectrometry (MS): The suspected dimer should have a molecular weight that is approximately double that of your expected product, minus two hydrogen atoms (for a disulfide linkage).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectrum of the byproduct may show a loss of the thiol proton signal (if present) and a symmetrical structure, leading to fewer unique signals than expected for a more complex molecule.
Prevention Strategies:
-
Inert Atmosphere: The primary cause of oxidative dimerization is often the presence of atmospheric oxygen.[1] Conducting your reaction under an inert atmosphere of nitrogen or argon can significantly reduce this side reaction.[2] Ensure all solvents are thoroughly degassed before use.[1]
-
Control of Reaction Temperature: Exothermic reactions can lead to unwanted side products. If you observe a highly reactive radical forming, consider cooling the reaction mixture on a water or ice bath immediately after initiation to maintain control.[2]
-
Concentration Control: High concentrations of reactants can favor intermolecular reactions, including dimerization. Using a more dilute solution can sometimes minimize the formation of these byproducts.[2][3]
-
Order of Reagent Addition: Slowly adding the this compound or its precursor to the reaction mixture containing the other reagents can help to keep its instantaneous concentration low, thereby disfavoring dimerization.[1]
Issue 2: Low Yield of the Desired Product with Concurrent Dimer Formation
Question: I am attempting a reaction involving an oxamic acid thiohydrazide, but I am observing a low yield of my target molecule and a significant amount of a dimer. How can I optimize the reaction conditions to favor the desired product?
Answer:
Optimizing reaction conditions is crucial for maximizing the yield of your desired product while minimizing side reactions like dimerization.
Optimization Strategies:
-
Solvent Choice: The choice of solvent can influence reaction pathways. For reactions sensitive to oxidation, ensure you are using dry, degassed solvents.[1] For some reductions of oxamic acid thiohydrazone derivatives, THF has been shown to be a better solvent than methanol (B129727) to avoid the formation of complex mixtures.[4]
-
pH Control: The pH of the reaction medium can impact the reactivity of your substrates. For reactions involving thiols, basic conditions can deprotonate the thiol to a thiolate, which is more susceptible to oxidation. Careful control of pH may be necessary.
-
Use of Antioxidants: In cases where excluding oxygen is challenging, the addition of a small amount of a suitable antioxidant could potentially inhibit the dimerization process. This should be done with caution to ensure the antioxidant does not interfere with the primary reaction.
Experimental Workflow for Minimizing Dimer Formation
Caption: Experimental workflow to minimize dimer formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of dimer formed in reactions with this compound derivatives, especially thiohydrazides?
A1: The most frequently observed dimerization is the oxidative coupling of two thiohydrazide molecules to form a disulfide-linked dimer. This occurs when the thiol groups of two molecules are oxidized, leading to the formation of a sulfur-sulfur bond. This is a common side reaction for many sulfur-containing compounds when exposed to oxidants or atmospheric oxygen, particularly under basic conditions.[1][5]
Mechanism of Oxidative Dimerization
Caption: Mechanism of oxidative dimerization of thiohydrazides.
Q2: Are there specific reaction conditions that are known to promote dimer formation?
A2: Yes, certain conditions can favor dimerization:
-
Presence of Oxidizing Agents: The deliberate or accidental presence of oxidizing agents will promote the formation of disulfide bonds.[5][6]
-
Basic Conditions: Bases can deprotonate thiols to form thiolates, which are more readily oxidized.[1]
-
Elevated Temperatures: Higher temperatures can increase the rate of oxidation and other side reactions.[5]
-
Exposure to Air (Oxygen): Reactions run in open flasks or with solvents that have not been degassed are prone to oxidative dimerization.[1]
Q3: Can dimers be converted back to the desired monomer?
A3: In the case of disulfide-linked dimers, it is often possible to cleave the disulfide bond and regenerate the thiol monomer by using a reducing agent. Common reducing agents for this purpose include dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or sodium borohydride. The choice of reducing agent will depend on the compatibility with other functional groups in your molecule.
Troubleshooting Logic for Dimer Formation
Caption: Troubleshooting decision tree for dimer formation.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-2-hydrazino-2-thioxoacetamides (Oxamic Acid Thiohydrazides)
This protocol is adapted from a general method for the synthesis of oxamic acid thiohydrazides, which can be prone to side reactions if not performed under controlled conditions.[7]
Materials:
-
Appropriate 2-chloro-N-arylacetamide
-
Elemental sulfur
-
Dry Dimethylformamide (DMF)
Procedure:
-
To a suspension of elemental sulfur (1.0 eq) in dry DMF, sequentially add triethylamine (1.0 eq) and morpholine (1.0 eq) dropwise. Stir the resulting mixture for 30 minutes at room temperature.
-
To this mixture, add the corresponding 2-chloro-N-arylacetamide (1.0 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, add hydrazine hydrate (1.2 eq) to the reaction mixture.
-
Continue stirring until the formation of the thiohydrazide is complete (as monitored by TLC).
-
Pour the reaction mixture into ice-water and collect the precipitate by filtration.
-
Wash the solid with water and a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove impurities.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Key for Success:
-
The use of dry DMF is important to prevent unwanted side reactions with water.
-
The preliminary preparation of the sulfur-amine solution is a key step.[4][6]
Data Summary
The following table summarizes key reaction parameters and their impact on minimizing dimer formation.
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of thiol/thiolate intermediates by atmospheric oxygen.[1][2] |
| Temperature | Cooled (0 °C to RT) | Controls exothermic reactions and reduces the rate of side reactions.[2] |
| Concentration | Dilute | Reduces the probability of intermolecular reactions leading to dimers.[2][3] |
| Solvent | Dry, Degassed | Removes dissolved oxygen and water which can participate in side reactions.[1] |
| Reagent Addition | Slow, Dropwise | Maintains a low instantaneous concentration of the reactive species.[1] |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structural Characterization of the Dimers and Selective Synthesis of the Cyclic Analogues of the Antimicrobial Peptide Cm-p5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxamic acid thiohydrazides and hydrazones based on them as convenient starting compounds for the synthesis of S- and N-containing heterocyclic products. A mini-review - Arabian Journal of Chemistry [arabjchem.org]
- 5. A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
identifying and characterizing impurities in oxamic hydrazide synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of oxamic hydrazide. The information is presented in a practical question-and-answer format to assist in identifying and characterizing impurities, ultimately leading to a purer final product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound synthesis has a low yield. What are the common causes and how can I improve it?
A1: Low yields in this compound synthesis can be attributed to several factors:
-
Incomplete Reaction: The reaction between the starting ester (e.g., diethyl oxalate) and hydrazine (B178648) hydrate (B1144303) may not have reached completion.
-
Solution: Increase the reaction time and/or temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended. Ensure the correct stoichiometric ratio of reactants; a slight excess of hydrazine hydrate can help drive the reaction to completion.
-
-
Purity of Starting Materials: The presence of impurities in diethyl oxalate (B1200264) or hydrazine hydrate can lead to side reactions.
-
Solution: Use high-purity, anhydrous starting materials. Diethyl oxalate is susceptible to hydrolysis, so it should be stored in a tightly sealed container in a dry environment.
-
-
Side Reactions: Several side reactions can consume the starting materials and reduce the yield of the desired product.
-
Solution: Optimize reaction conditions such as temperature and reaction time. Running the reaction at lower temperatures may minimize the formation of some by-products.
-
Q2: I observe an unexpected solid precipitating from my reaction mixture. What could it be?
A2: An unexpected precipitate could be one of several potential by-products. The most common are:
-
Oxalyl Dihydrazide: This can form if both ester groups of diethyl oxalate react with hydrazine. It is a white solid with poor solubility in many organic solvents.
-
Dihydrazinium Oxalate: If oxalic acid is present as an impurity in the diethyl oxalate or is formed through hydrolysis, it can react with hydrazine (a base) to form this salt. This is particularly likely if the reaction is carried out in the presence of water.
Q3: My final product is difficult to purify. What are the likely impurities and how can I remove them?
A3: Common impurities in crude this compound include:
-
Unreacted Diethyl Oxalate: This can typically be removed by washing the crude product with a non-polar solvent in which this compound is insoluble.
-
Unreacted Hydrazine Hydrate: Being highly soluble in water, it can be removed by washing the product with cold water.
-
Oxalyl Dihydrazide: Due to its low solubility, it can be challenging to remove. Recrystallization from a suitable solvent system is often the most effective method.
-
Dihydrazinium Oxalate: This salt can be removed by washing with a minimal amount of cold water.
Q4: My analytical results (HPLC/GC) show multiple unexpected peaks. How can I identify them?
A4: The identity of unexpected peaks can be determined by a combination of analytical techniques. Refer to the Impurity Characterization Data and Experimental Protocols sections below for detailed information on analytical methods and expected results for common impurities. A general approach involves:
-
Spiking Studies: Injecting small amounts of suspected impurity standards into your sample and observing which peak increases in area.
-
Mass Spectrometry (MS): Obtaining the mass-to-charge ratio (m/z) of the unknown peaks can help in determining their molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If an impurity can be isolated, 1H and 13C NMR can provide definitive structural information.
Common Impurities and Side Reactions
The synthesis of this compound from diethyl oxalate and hydrazine hydrate can be accompanied by the formation of several impurities. Understanding these potential side reactions is crucial for troubleshooting and optimizing the synthesis.
Impurity Characterization Data
The following tables summarize key analytical data for this compound and its common impurities.
Table 1: HPLC Analysis Data (Representative)
| Compound Name | Expected Retention Time (min) | Notes |
| Hydrazine | ~1.5 | Requires derivatization for UV detection. Highly polar, elutes early. |
| Dihydrazinium Oxalate | ~2.0 | Highly polar, may require specific ion-pairing or HILIC conditions. |
| Oxalic Acid | ~2.5 | Highly polar, requires ion-exchange or reverse-phase with an acidic mobile phase. |
| This compound | ~4.0 | Retention will vary based on exact column and mobile phase conditions. |
| Ethyl Oxamate | ~6.5 | Less polar than this compound. |
| Oxalyl Dihydrazide | ~3.5 | Polarity is between this compound and oxalic acid. |
| Diethyl Oxalate | ~10.0 | Least polar, will have the longest retention time in reverse-phase HPLC. |
Note: Retention times are illustrative and will vary significantly based on the specific HPLC method (column, mobile phase, flow rate, etc.).
Table 2: GC-MS Analysis Data (Post-Derivatization with Acetone)
| Compound | Derivatized Form | Key m/z Fragments |
| Hydrazine | Acetone (B3395972) Azine | 112, 97, 70, 56 |
| This compound | Silylated derivative | Dependent on silylating agent. |
| Diethyl Oxalate | - | 146, 101, 73, 45 |
Table 3: Spectroscopic Data for Key Compounds
| Compound | 1H NMR (ppm, DMSO-d6) | 13C NMR (ppm, DMSO-d6) | Key IR Bands (cm-1) |
| This compound | ~9.5 (s, 1H, -CONH-), ~7.8 (s, 2H, -CONH2), ~4.5 (s, 2H, -NH2) | ~163 (-CONH-), ~158 (-CONH2) | 3300-3400 (N-H), 1650-1700 (C=O) |
| Oxalyl Dihydrazide | ~9.3 (s, 2H, -CONH-), ~4.4 (s, 4H, -NH2) | ~159 (-CONH-) | 3200-3400 (N-H), 1640-1680 (C=O) |
| Diethyl Oxalate | ~4.3 (q, 4H, -CH2-), ~1.3 (t, 6H, -CH3) | ~160 (C=O), ~62 (-CH2-), ~14 (-CH3) | 1740-1760 (C=O, ester) |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling (General)
This protocol provides a general starting point for the analysis of this compound and related impurities. Method optimization will be required for specific applications.
-
Instrumentation: HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 50% B
-
15-17 min: 50% to 95% B
-
17-20 min: Hold at 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: Hold at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Protocol 2: GC-MS Analysis of Hydrazine (with Acetone Derivatization)
This method is highly sensitive for the detection of residual hydrazine.
-
Instrumentation: Gas chromatograph with a mass spectrometer detector (GC-MS).
-
Derivatization Reagent: Acetone.
-
Sample Preparation: a. Accurately weigh approximately 10 mg of the this compound sample into a headspace vial. b. Add 1 mL of a solution of 1% acetic acid in acetone. c. Seal the vial and heat at 60 °C for 15 minutes to facilitate the derivatization of hydrazine to acetone azine.
-
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium, constant flow.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 35-300.
-
Selected Ion Monitoring (SIM): For higher sensitivity, monitor m/z 112, 97, and 56 for acetone azine.
-
Technical Support Center: Scale-Up of Oxamic Hydrazide Derivative Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with scaling up the synthesis of oxamic hydrazide derivatives. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your process development and scale-up activities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of this compound derivative synthesis in a question-and-answer format.
Issue 1: Low or Inconsistent Yields Upon Scale-Up
-
Question: We are experiencing a significant drop in yield now that we have moved from a 1 L to a 20 L reactor. What are the likely causes and how can we mitigate this?
-
Answer: A drop in yield upon scale-up is a common challenge and can be attributed to several factors that are exacerbated by the change in the surface-area-to-volume ratio.
-
Inadequate Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote the formation of side products. Ensure that the agitation speed and impeller design are suitable for the larger volume to maintain a homogeneous reaction mixture.
-
Poor Temperature Control: The exothermic nature of the reaction between an ester or acyl chloride and hydrazine (B178648) hydrate (B1144303) can be more difficult to control in a larger vessel. A slower rate of addition for the limiting reagent is crucial to allow the cooling system to dissipate the heat effectively.
-
Extended Reaction Times: If the reaction is not proceeding to completion due to mass transfer limitations, this can result in a lower yield. Consider monitoring the reaction progress using in-situ analytical techniques to determine the optimal reaction time.
-
Issue 2: Increased Levels of Impurities
-
Question: Our scaled-up batch shows a higher percentage of the bis-hydrazide byproduct. How can we minimize its formation?
-
Answer: The formation of bis-hydrazide byproducts is a known issue in hydrazide synthesis.[1] This can be managed by:
-
Low-Temperature Synthesis: Running the reaction at a lower temperature (e.g., -75 to -68 °C) can significantly reduce the rate of the second substitution that leads to the bis-hydrazide impurity.[2]
-
Controlled Addition: A slow, continuous addition of the acyl chloride to a well-stirred slurry of hydrazine is recommended.[2] This ensures that the acyl chloride is the limiting reagent at any given point, minimizing the chance of it reacting with the already formed hydrazide.
-
Dilution: Using a more dilute solution of hydrazine can also help to reduce the formation of this byproduct.[2]
-
Issue 3: Difficulty in Product Isolation and Purification
-
Question: We are struggling to crystallize our this compound derivative at a larger scale, and the product is oily. What purification strategies can we employ?
-
Answer: Purification challenges are common when scaling up.
-
Solvent Selection for Crystallization: Experiment with different solvent systems for crystallization. Ethanol (B145695) is often a suitable solvent for recrystallizing hydrazones.[3] Using a co-solvent system, such as hexane (B92381) and ethyl acetate, may also be effective.[3]
-
Trituration: If the product is oily, triturating it with a non-polar solvent like cold pentane (B18724) or n-hexane can sometimes induce solidification.[3]
-
Chromatography: While challenging at a large scale, column chromatography with a suitable solvent system (e.g., Dioxane-Acetone) can be used for purification if crystallization is not feasible.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling hydrazine hydrate at an industrial scale?
A1: Hydrazine is a highly toxic and corrosive substance that is also flammable.[4] Key safety considerations include:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves (nitrile or butyl rubber), splash-proof goggles or a face shield, and a lab coat or protective suit.[5][6]
-
Ventilation: All handling of hydrazine should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of toxic vapors.[5]
-
Emergency Preparedness: Ensure that safety showers and eyewash stations are readily accessible.[4] Have spill containment materials and established procedures for handling spills.[4]
-
Storage: Store hydrazine in a cool, well-ventilated area away from incompatible materials such as oxidizing agents and acids.[6]
Q2: How can we manage the exothermic nature of the reaction during scale-up to prevent a thermal runaway?
A2: Managing the reaction exotherm is critical for safety.
-
Reaction Calorimetry: Before scaling up, it is highly recommended to perform reaction calorimetry studies to determine the heat of reaction and the maximum adiabatic temperature rise. This data is essential for designing an adequate cooling system.
-
Controlled Reagent Addition: The rate of addition of the limiting reagent should be carefully controlled to ensure that the heat generated does not exceed the heat removal capacity of the reactor.
-
Emergency Cooling and Quenching: Have a robust emergency cooling system in place. In the event of a temperature excursion, be prepared to stop the reagent feed and, if necessary, quench the reaction with a pre-determined quenching agent.
Q3: What is continuous flow synthesis, and what are its advantages for producing this compound derivatives at scale?
A3: Continuous flow synthesis is a modern manufacturing technique where reactants are continuously pumped into a reactor, and the product is continuously removed. For hydrazide synthesis, this offers several advantages:
-
Enhanced Safety: The small reaction volume at any given time significantly reduces the risk associated with exothermic reactions.
-
Improved Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for much more efficient heat transfer and precise temperature control.
-
Consistent Product Quality: The steady-state operation of a flow reactor can lead to more consistent product quality and impurity profiles.
-
Scalability: Scaling up a continuous process often involves running the process for a longer duration ("scaling out") rather than using larger reactors, which can be more straightforward. A continuous flow process has been demonstrated for the synthesis of acid hydrazides with a high production rate.[5]
Q4: What are Process Analytical Technologies (PAT), and how can they be applied to the scale-up of this compound synthesis?
A4: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials.[7] For this compound synthesis, PAT can be used to:
-
Real-Time Monitoring: In-situ spectroscopic techniques like FTIR or Raman can be used to monitor the concentration of reactants and products in real-time, ensuring the reaction goes to completion and identifying the formation of any byproducts.[8][9]
-
Process Understanding: PAT provides a deeper understanding of the reaction kinetics and the impact of process parameters (temperature, mixing, etc.) on the reaction outcome, which is invaluable for successful scale-up.[8]
-
Ensuring Consistent Quality: By monitoring critical quality attributes in real-time, PAT helps to ensure consistent product quality from batch to batch.
Experimental Protocols
Protocol 1: Scalable Batch Synthesis of an this compound Derivative
This protocol provides a general method for the synthesis of an this compound derivative from an oxalate (B1200264) ester.
-
Safety Precautions: This reaction should be conducted in a well-ventilated fume hood. All personnel must wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Anhydrous conditions should be maintained if using sensitive reagents.
-
Reagents and Equipment:
-
Dialkyl oxalate derivative
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (or other suitable solvent)
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Cooling/heating circulator
-
Filtration apparatus
-
Drying oven
-
-
Procedure:
-
Reactor Setup: Ensure the reactor is clean and dry.
-
Charge Reactants: Charge the dialkyl oxalate derivative and ethanol to the reactor.
-
Cooling: Start the agitator and cool the reactor contents to 0-5 °C.
-
Hydrazine Addition: Slowly add the hydrazine hydrate solution to the reaction mixture via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C. The reaction is exothermic, and the addition rate should be adjusted to control the temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC).
-
Product Isolation: Once the reaction is complete, cool the mixture to 0-5 °C to promote precipitation of the product.
-
Filtration and Washing: Filter the solid product and wash it with cold ethanol.
-
Drying: Dry the product in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Protocol 2: Continuous Flow Synthesis of a Dihydrazide (Adapted from a similar process) [5]
This protocol is based on the continuous synthesis of adipic acid dihydrazide and can be adapted for oxamic acid derivatives.
-
System Setup: A continuous flow system consisting of two pumps, a T-mixer, a heated reactor coil, and a back-pressure regulator.
-
Reagent Solutions:
-
Pump 1: A solution of the dialkyl oxalate in a suitable solvent (e.g., methanol) with a catalytic amount of acid (e.g., H₂SO₄).
-
Pump 2: A solution of hydrazine hydrate in the same solvent.
-
-
Procedure:
-
Pumping: Set the flow rates of the two pumps to achieve the desired stoichiometric ratio and residence time.
-
Mixing and Reaction: The two reagent streams are combined in the T-mixer and then flow through the heated reactor coil (e.g., at 60 °C). The residence time in the heated zone is typically short (e.g., 0.5 minutes).
-
Product Collection: The product stream is collected after passing through the back-pressure regulator.
-
Isolation: The product can be isolated by concentration of the collected solution and precipitation, followed by filtration and drying.[5]
-
Data Presentation
Table 1: Example of Scalable Continuous Flow Synthesis of Adipic Acid Dihydrazide [5]
| Parameter | Lab Scale | Scaled Production |
| Substrate | Adipic Acid | Adipic Acid |
| Production Rate | ~22 g/hour | ~1 kg/week |
| Reaction Time | Continuous (short residence time) | Continuous (9-hour run) |
| Yield | 91% | 86% |
| Solvent | Methanol | Methanol |
| Temperature | 60 °C | 60 °C |
This data is for adipic acid dihydrazide but serves as a proof-of-concept for the scalability of hydrazide synthesis using continuous flow technology.
Table 2: Key Parameters for Scale-Up of this compound Derivative Synthesis (Batch Process)
| Parameter | Lab Scale Consideration | Scale-Up Consideration | Monitoring Technique |
| Temperature | Easy to control with an ice bath. | Requires a jacketed reactor with a circulating coolant. Potential for hot spots. | Temperature probes at multiple locations in the reactor. |
| Mixing | Magnetic stirrer is often sufficient. | Requires an overhead stirrer with appropriate impeller design and agitation speed. | Visual observation (if possible), power draw of the agitator. |
| Reagent Addition Rate | Can be added relatively quickly. | Must be slow and controlled to manage the exotherm. | Calibrated dosing pump. |
| Reaction Time | Determined by TLC or HPLC at discrete time points. | May be longer due to mass transfer limitations. | In-situ monitoring with PAT (e.g., FTIR, Raman). |
| Purity/Byproducts | Byproducts may be present at low levels. | Byproduct formation can be more significant due to temperature and mixing issues. | HPLC, GC-MS. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. US9738602B2 - Processes for making hydrazides - Google Patents [patents.google.com]
- 3. Oxamic acid hydrazide [chembk.com]
- 4. osti.gov [osti.gov]
- 5. Synthesis of Schiff Bases Compounds from this compound: Spectroscopic Characterization, X–ray Diffraction Structure and Antioxidant Activity Study, American Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. longdom.org [longdom.org]
- 8. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. globalresearchonline.net [globalresearchonline.net]
Validation & Comparative
A Researcher's Guide to Validating Oxamic Hydrazide Derivative Structures by NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures. This guide provides a comparative framework for validating the structure of oxamic hydrazide derivatives using ¹H and ¹³C NMR, supported by experimental data and detailed protocols.
This compound and its derivatives are a class of compounds with significant interest in medicinal chemistry due to their potential biological activities. The validation of their synthesized structures is a critical step in the research and development process. NMR spectroscopy offers a powerful, non-destructive method to determine the precise arrangement of atoms and functional groups within these molecules.
Comparative Analysis of NMR Spectral Data
The chemical environment of each proton (¹H) and carbon (¹³C) nucleus in a molecule determines its characteristic chemical shift (δ) in an NMR spectrum. By analyzing these shifts, along with coupling constants (J) and signal integrations, the connectivity and stereochemistry of a molecule can be pieced together.
Below are tables summarizing the ¹H and ¹³C NMR spectral data for the parent this compound and two of its Schiff base derivatives. This comparison highlights how derivatization at the hydrazide nitrogen influences the chemical shifts of the core this compound structure.
Table 1: ¹H NMR Spectral Data Comparison (in DMSO-d₆)
| Compound/Proton | This compound | (E)-2-amino-N'-(1-(2-hydroxyphenyl)ethylidene)-2-oxoacetohydrazide[1] | (E)-N'-(2-hydroxy-3-methoxybenzylidene)-2-amino-2-oxoacetohydrazide[1] |
| -NH₂ (amide) | ~7.5 (br s) | 7.97 (s) | 8.30 (s) |
| -NH (hydrazide) | ~9.5 (br s) | 11.55 (s) | 11.59 (s) |
| -NH₂ (hydrazide) | ~4.5 (br s) | - | - |
| Aromatic-H | - | 6.85-7.55 (m) | 6.88-7.25 (m) |
| CH=N | - | - | 8.55 (s) |
| CH₃-C=N | - | 2.30 (s) | - |
| Ar-OH | - | 11.10 (s) | 9.85 (s) |
| -OCH₃ | - | - | 3.85 (s) |
Table 2: ¹³C NMR Spectral Data Comparison (in DMSO-d₆)
| Compound/Carbon | This compound | (E)-2-amino-N'-(1-(2-hydroxyphenyl)ethylidene)-2-oxoacetohydrazide[1] | (E)-N'-(2-hydroxy-3-methoxybenzylidene)-2-amino-2-oxoacetohydrazide[1] |
| C=O (amide) | ~160 | 163.5 | 163.6 |
| C=O (hydrazide) | ~158 | 157.1 | 157.2 |
| Aromatic-C | - | 116.5, 119.2, 119.8, 129.5, 131.5, 156.9 | 115.1, 118.9, 119.4, 121.2, 147.5, 148.3 |
| C=N | - | 150.2 | 146.8 |
| CH₃-C=N | - | 14.2 | - |
| -OCH₃ | - | - | 55.9 |
Note: Chemical shifts for the parent this compound are estimated based on typical values for similar functional groups, as specific literature data for the parent compound under these exact conditions is limited.
Experimental Protocols
Accurate and reproducible NMR data acquisition is contingent on meticulous sample preparation and appropriate instrument parameter selection.
Protocol for ¹H and ¹³C NMR Analysis of this compound Derivatives
1. Sample Preparation:
-
Weigh 5-10 mg of the this compound derivative.
-
Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). DMSO-d₆ is often the solvent of choice as it readily dissolves many hydrazides and can help in observing exchangeable N-H protons.
-
For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Field Strength: 400 MHz or higher is recommended for better signal dispersion.
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: Typically -2 to 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds. A longer delay is crucial for accurate integration of signals, especially for quaternary carbons in ¹³C NMR.
-
Number of Scans: 8-16 scans are usually sufficient for a well-concentrated sample.
-
Temperature: 298 K (25 °C).
3. ¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled pulse program.
-
Spectral Width: Typically 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
4. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the solvent signal (DMSO-d₆ at δ ~2.50 ppm for ¹H and ~39.5 ppm for ¹³C) or the internal standard (TMS at δ 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling patterns, and integration to elucidate the structure.
Visualization of the Validation Workflow
The logical process for validating the structure of an this compound derivative using NMR can be visualized as a clear workflow.
Caption: Workflow for NMR-based structure validation.
This comprehensive approach, combining systematic data comparison, detailed experimental protocols, and a clear workflow, provides a robust framework for the accurate structural validation of novel this compound derivatives, ensuring the integrity of data for further research and development.
References
A Comparative Guide to Confirming the Purity of Oxamic Hydrazide
In the development of novel therapeutics and other advanced chemical applications, the purity of synthesized compounds is a critical parameter that profoundly influences experimental outcomes, biological activity, and safety. Oxamic hydrazide, a versatile building block in medicinal and materials science, is no exception. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other key analytical techniques for the robust purity assessment of this compound, offering researchers the data and protocols necessary to select the most appropriate method for their needs.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is a cornerstone of purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For a polar compound like this compound, which lacks a strong UV chromophore, a derivatization step is often employed to enhance its detection by UV-Vis spectroscopy. This involves reacting the hydrazide with a labeling agent to form a highly conjugated hydrazone, which is readily quantifiable.
A proposed Reverse-Phase HPLC (RP-HPLC) method following derivatization offers excellent specificity and sensitivity for this compound.
Alternative Purity Assessment Methods
-
Quantitative Nuclear Magnetic Resonance (qNMR): As a primary analytical method, qNMR allows for the direct quantification of a substance without the need for a reference standard of the same compound. It is highly accurate and provides structural information, which can aid in impurity identification.[1][2][3][4][5]
-
Melting Point Analysis: A simple and rapid technique, the melting point of a crystalline solid is a sensitive indicator of purity.[6][7][8][9] Impurities typically cause a depression and broadening of the melting point range.[6][9]
-
Thin-Layer Chromatography (TLC): TLC is a cost-effective and rapid qualitative method to assess the number of components in a mixture.[10] While primarily qualitative, it can be made semi-quantitative.
Comparative Data Summary
The following table summarizes the performance of HPLC against alternative methods for the purity assessment of this compound.
| Parameter | Derivatization-HPLC | qNMR | Melting Point Analysis | TLC |
| Principle | Chromatographic separation of a derivatized analyte | Nuclear magnetic resonance signal intensity is directly proportional to molar concentration | Depression and broadening of melting range by impurities | Differential migration of components on a stationary phase |
| Primary Use | Quantitative Purity & Impurity Profiling | Absolute Quantitative Purity & Structure Elucidation | Qualitative Purity Assessment | Qualitative (Semi-Quantitative) Impurity Spotting |
| Specificity | High | High | Low | Moderate |
| Sensitivity | High (ng to pg levels) | Moderate (µg to mg levels) | Low (% levels) | Moderate (µg levels) |
| Sample Throughput | Moderate | Low to Moderate | High | High |
| Equipment Cost | High | Very High | Low | Low |
Detailed Experimental Protocols
Protocol 1: Purity Determination by Derivatization-HPLC
Objective: To quantify the purity of this compound by RP-HPLC after derivatization with a suitable aldehyde.
Principle: this compound is reacted with a chromophoric aldehyde (e.g., 4-nitrobenzaldehyde) to form a stable hydrazone that can be detected by a UV-Vis detector. The separation is based on the partitioning of the derivatized analyte between a nonpolar stationary phase and a polar mobile phase.
Materials:
-
This compound sample
-
4-Nitrobenzaldehyde (B150856) (derivatizing agent)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
HPLC system with UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Standard Preparation: Accurately weigh and dissolve a known amount of high-purity this compound reference standard in a suitable solvent.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample to be tested in the same solvent as the standard.
-
Derivatization: To both standard and sample solutions, add an excess of 4-nitrobenzaldehyde solution in methanol and a catalytic amount of acid (e.g., acetic acid). Heat the mixture at 60°C for 30 minutes to ensure complete reaction.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Set to the λmax of the resulting hydrazone (e.g., ~315 nm).
-
Injection Volume: 10 µL
-
-
Analysis: Inject the derivatized standard and sample solutions into the HPLC system. The purity of the sample is calculated by comparing the peak area of the derivatized this compound in the sample chromatogram to that of the standard.
Protocol 2: Purity Assessment by Melting Point Analysis
Objective: To qualitatively assess the purity of this compound by determining its melting point range.
Procedure:
-
Ensure the this compound sample is completely dry.
-
Pack a small amount of the sample into a capillary tube.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a rate of 1-2°C per minute near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting point range.
-
A pure sample will have a sharp melting point range (typically < 2°C), while an impure sample will exhibit a depressed and broader melting range.
Protocol 3: Purity Assessment by Thin-Layer Chromatography (TLC)
Objective: To qualitatively assess the purity of this compound by TLC.
Procedure:
-
Dissolve a small amount of the this compound sample in a suitable solvent.
-
Spot the solution onto a silica (B1680970) gel TLC plate.
-
Develop the plate in a chamber containing an appropriate mobile phase (e.g., a mixture of ethyl acetate (B1210297) and methanol).
-
After the solvent front has reached the top of the plate, remove it and let it dry.
-
Visualize the spots under a UV lamp or by staining with a suitable reagent (e.g., iodine vapor).
-
A pure sample should ideally show a single spot. The presence of multiple spots indicates impurities.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for confirming the purity of this compound using the primary HPLC method.
References
- 1. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 2. emerypharma.com [emerypharma.com]
- 3. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. Criterion of purity | Melting points | Laboratory techniques [biocyclopedia.com]
- 7. Normal 0 false false false EN-US X-NONE X-NONE Criteria of purity of - askIITians [askiitians.com]
- 8. mt.com [mt.com]
- 9. chm.uri.edu [chm.uri.edu]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Reactivity of Oxamic Hydrazide and Semicarbazide
For researchers, scientists, and drug development professionals, understanding the reactivity of key chemical moieties is paramount for the design of novel therapeutics and chemical probes. This guide provides a detailed comparative study of the reactivity of oxamic hydrazide and semicarbazide (B1199961), two important building blocks in medicinal chemistry. The comparison is supported by experimental data and detailed protocols to facilitate informed decisions in research and development.
Executive Summary
This compound and semicarbazide are both reactive nucleophiles frequently employed in the synthesis of hydrazones by reaction with aldehydes and ketones. While structurally similar, their reactivity profiles exhibit notable differences stemming from the electronic effects of their adjacent functional groups. This guide presents a comparative analysis of their chemical properties, reaction kinetics, and biological significance. Although direct comparative kinetic studies are limited in publicly available literature, this guide synthesizes existing data and provides standardized protocols for researchers to conduct their own comparative assessments.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound and semicarbazide is essential for predicting their behavior in chemical reactions.
| Property | This compound | Semicarbazide |
| Molecular Formula | C₂H₅N₃O₂[1] | CH₅N₃O[2] |
| Molar Mass | 103.08 g/mol [1] | 75.07 g/mol [2] |
| Melting Point | 221 °C[1] | 96 °C[2] |
| Appearance | White powder | White solid |
| Solubility | Information not readily available | Water-soluble[2] |
Comparative Reactivity
Both this compound and semicarbazide react with aldehydes and ketones to form their respective hydrazones. This reaction is a cornerstone of their application in medicinal chemistry and bioorthogonal chemistry. The reaction proceeds via a nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbonyl carbon, followed by dehydration to form the C=N double bond of the hydrazone.
Nucleophilicity
The reactivity of hydrazides is primarily governed by the nucleophilicity of the terminal -NH₂ group. In semicarbazide, the lone pair of electrons on the nitrogen atom adjacent to the carbonyl group is delocalized through resonance, which reduces its nucleophilicity. Consequently, the terminal nitrogen atom is the primary site of nucleophilic attack.[3]
Reaction Kinetics
The rate of hydrazone formation is influenced by several factors, including the structure of the carbonyl compound, pH, and the presence of catalysts. Kinetic studies on semicarbazone formation have shown that the reaction rate is pH-dependent, with the rate-limiting step changing from the initial nucleophilic attack to the dehydration step as the pH varies.[4]
While specific rate constants for the reaction of this compound with aldehydes and ketones are not widely reported, the general principles of hydrazone formation kinetics apply. To facilitate a direct comparison, a standardized experimental protocol for monitoring the reaction kinetics is provided in Section 3. Researchers can use this protocol to generate comparative kinetic data for this compound and semicarbazide with various carbonyl compounds.
A study on the reaction of semicarbazide with substituted tetrahydropyran-4-ones demonstrated that steric hindrance around the carbonyl group significantly retards the reaction rate, indicating that the initial nucleophilic attack is the rate-limiting step under the studied conditions.[2]
Experimental Protocols
To enable a direct and objective comparison of the reactivity of this compound and semicarbazide, the following detailed experimental protocols are provided.
General Protocol for Hydrazone Synthesis
This protocol describes a general method for the synthesis of hydrazones from either this compound or semicarbazide and a carbonyl compound.
Materials:
-
This compound or Semicarbazide hydrochloride
-
Aldehyde or Ketone
-
Sodium acetate (B1210297) (for reactions with semicarbazide hydrochloride)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the aldehyde or ketone in ethanol in a round-bottom flask.
-
In a separate flask, prepare the hydrazide solution:
-
For this compound: Dissolve an equimolar amount of this compound in ethanol.
-
For semicarbazide: Dissolve an equimolar amount of semicarbazide hydrochloride and sodium acetate in a minimal amount of water, then add ethanol to obtain a clear solution.
-
-
Add the hydrazide solution to the carbonyl compound solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce precipitation of the hydrazone.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
Characterize the purified hydrazone using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Protocol for Monitoring Reaction Kinetics by UV-Vis Spectrophotometry
This protocol allows for the quantitative comparison of the reaction rates of this compound and semicarbazide with a suitable chromophoric aldehyde or ketone.
Materials and Equipment:
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
-
Stock solutions of this compound and semicarbazide of known concentration
-
Stock solution of a chromophoric aldehyde or ketone (e.g., p-nitrobenzaldehyde) of known concentration
-
Reaction buffer (e.g., phosphate (B84403) or acetate buffer) at the desired pH
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) for the expected hydrazone product.
-
Set the spectrophotometer to monitor the absorbance at the determined λmax over time.
-
In a quartz cuvette, mix the reaction buffer and the stock solution of the aldehyde or ketone to the desired final concentrations.
-
Initiate the reaction by adding the stock solution of either this compound or semicarbazide to the cuvette and mix quickly.
-
Immediately start recording the absorbance at regular time intervals.
-
Continue data collection until the reaction reaches completion (i.e., the absorbance plateaus).
-
The initial rate of the reaction can be determined from the initial slope of the absorbance versus time plot.
-
By performing the reaction under pseudo-first-order conditions (i.e., with a large excess of one reactant), the second-order rate constant can be calculated.
Biological Significance and Signaling Pathways
Derivatives of both this compound and semicarbazide have garnered significant interest in medicinal chemistry due to their diverse biological activities.
Semicarbazide Derivatives
Semicarbazones, the derivatives of semicarbazide, have been extensively studied and have shown a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, and antimicrobial properties.
-
Anticonvulsant Activity: Some semicarbazone derivatives are believed to exert their anticonvulsant effects by modulating the activity of the GABAergic system, the primary inhibitory neurotransmitter system in the brain. This can involve positive allosteric modulation of GABA-A receptors.[5]
Caption: Modulation of GABA-A receptor by semicarbazone derivatives.
-
Anticancer Activity: The anticancer effects of some semicarbazones are linked to their ability to induce apoptosis and inhibit key signaling pathways involved in cell proliferation, such as the MAPK signaling pathway.[6]
Caption: Inhibition of the MAPK signaling pathway by semicarbazone derivatives.
This compound Derivatives
While less extensively studied than semicarbazones, derivatives of this compound have also shown promise in medicinal chemistry, with reports of antimicrobial and anti-inflammatory properties. Further research is needed to fully elucidate the mechanisms of action and the specific signaling pathways involved in the biological activities of this compound derivatives.
Conclusion
Both this compound and semicarbazide are valuable reagents in synthetic and medicinal chemistry. Semicarbazide is a well-characterized compound with established reactivity patterns and a rich history of producing biologically active derivatives. This compound, while less studied, presents an interesting structural variation with potential for the development of novel compounds. This guide provides the foundational information and experimental frameworks necessary for researchers to conduct rigorous comparative studies of their reactivity and to further explore their potential in drug discovery and development. The provided protocols for synthesis and kinetic analysis are intended to encourage the generation of direct comparative data to fill the existing gaps in the scientific literature.
Experimental Workflow Diagram
References
- 1. scispace.com [scispace.com]
- 2. asianpubs.org [asianpubs.org]
- 3. When semicarbazide reacts with a ketone (or aldehyde) to form semicarbazone. Only one nitrogen atom of semicarbazide acts as a nucleophile and attack the carbonyl carbon of the ketone. The product fo the reaction consequently is `R_(2)C=N- NH-CONH_(2)` rather than `R_(2)C=NCONH-NH_2`. what factor account for the fact that two nitrogen atoms of semicarbazide are relatively non nucleophilic ? [allen.in]
- 4. researchgate.net [researchgate.net]
- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 6. cusabio.com [cusabio.com]
A Comparative Analysis: The Advantages of Oxamic Hydrazide in Research and Development
In the vast landscape of chemical synthons and bioactive molecules, hydrazides represent a cornerstone class of compounds, valued for their versatile reactivity and broad pharmacological applications.[1] While numerous hydrazide derivatives have been developed, oxamic hydrazide and its analogues are emerging as compounds with distinct advantages. This guide provides an objective comparison of this compound with other hydrazides, supported by experimental data, to assist researchers, scientists, and drug development professionals in their work.
Structural Distinction of this compound
This compound is structurally characterized by a hydrazine (B178648) functional group (-NH-NH2) attached to an oxamic acid moiety, which itself contains a carboxamide group.[2] This proximate arrangement of a hydrazide and a carboxamide group within a small, polyfunctional molecule is a key point of differentiation from other common hydrazides, such as isonicotinic acid hydrazide (Isoniazid) or simple aryl hydrazines. This unique structure imparts specific properties that can be leveraged in synthesis and biological applications.[3][4]
Comparative Performance in Key Applications
The primary advantages of this compound and its derivatives stem from their polyfunctional nature, which enhances their utility in synthesis and their potential for diverse biological activities.
1. Enhanced Synthetic Versatility
A significant benefit of oxamic acid derivatives, particularly thiohydrazides, is the presence of an additional carboxamide group. This group is not only important for biological interactions but can also be easily modified, providing a wealth of combinations for synthesizing new and promising products.[3][4] This contrasts with simpler hydrazides where synthetic modifications are often limited to the hydrazine moiety or the attached scaffold. The proximate thioamide and thiohydrazide moieties in oxamic acid thiohydrazides enable a wide variety of transformations, making them effective starting materials for complex heterocyclic compounds like 1,3,4-thiadiazoles, pyrazolines, and pyridazines.[3][4]
2. Diverse Biological and Pharmacological Activities
While hydrazides as a class are known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, this compound derivatives show promise in several key areas.[1][2][5]
-
Enzyme Inhibition: Hydrazide and hydrazine derivatives are well-known enzyme inhibitors, particularly of monoamine oxidase (MAO) and lysyl oxidase (LOX).[6][7] While direct comparative IC50 values for this compound against other specific hydrazides are not always available in a single study, the literature provides context for the potency of various hydrazide classes. For instance, in studies of LOX inhibition, phenylhydrazine (B124118) was found to be a more potent inhibitor than other tested hydrazines.[6] However, the unique structure of this compound allows for modifications that can be tailored to target specific enzyme active sites.
-
Antimicrobial and Anticancer Potential: Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.[2] Furthermore, its derivatives are being explored as lead compounds for developing novel antimicrobial and anticancer agents.[2] The ability to synthesize a wide variety of heterocyclic compounds from oxamic acid thiohydrazides is particularly relevant, as these heterocycles often possess strong anticancer properties.[3][4]
3. Bioconjugation and Complex Formation
Hydrazides are widely used in bioconjugation to label biomolecules containing aldehydes or ketones through the formation of a stable hydrazone linkage.[8][9] While the reaction rate is a critical factor, with some aminoalkylhydrazines showing very fast kinetics, the stability of the resulting conjugate is also paramount.[8] this compound can form stable complexes with various molecules and ions, a property that can be attributed to intramolecular hydrogen bonding.[10] This inherent stability is advantageous not only in bioconjugation but also in the formation of metal complexes with potential therapeutic or diagnostic applications.[10]
Quantitative Data Summary
The following tables summarize available quantitative data to facilitate a direct comparison of different hydrazide derivatives in various applications.
Table 1: Comparative Inhibitory Activity of Hydrazine/Hydrazide Derivatives Against Various Enzymes
| Compound/Class | Target Enzyme | IC50 Value (µM) | Source |
|---|---|---|---|
| Phenylhydrazine | Lysyl Oxidase (LOX) | 6 | [6] |
| Other Hydrazine-based Inhibitors | Lysyl Oxidase (LOX) | 20 - 100 | [6] |
| Hydrazone Derivative 2b | hMAO-A | 0.028 | [7] |
| Hydrazone Derivative 2a | hMAO-A | 0.342 | [7] |
| Moclobemide (Reference Drug) | hMAO-A | 6.061 | [7] |
| 3-hydroxypyridin-4-one benzyl (B1604629) hydrazide 6i | Tyrosinase | 25.29 | [11] |
| 3-hydroxypyridin-4-one benzyl hydrazide 6d | Tyrosinase | 26.36 | [11] |
| Kojic Acid (Reference Drug) | Tyrosinase | 16.69 |[11] |
Note: This table compiles data from different studies to show the range of potencies achieved by various hydrazide structures. Compound 2b demonstrates that specific hydrazone derivatives can be exceptionally potent and selective inhibitors.[7]
Experimental Protocols
Protocol 1: In-Vitro hMAO-A Enzyme Inhibition Assay
This protocol is based on the methodology used to evaluate hydrazone derivatives as MAO inhibitors.[7]
-
Materials: Human monoamine oxidase-A (hMAO-A) enzyme, Amplex Red® reagent, horseradish peroxidase (HRP), p-tyramine (substrate), reference inhibitor (e.g., moclobemide), synthesized hydrazide compounds, and a sodium phosphate (B84403) buffer (pH 7.4).
-
Preparation: Prepare stock solutions of the test compounds and reference inhibitor in DMSO. Prepare working solutions by diluting the stocks in the phosphate buffer.
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the phosphate buffer, 20 µL of the test compound solution (at various concentrations), and 20 µL of the hMAO-A enzyme solution.
-
Incubate the plate at 37°C for 15 minutes.
-
To initiate the reaction, add 20 µL of a mixture containing Amplex Red®, HRP, and the substrate (p-tyramine).
-
The final concentrations in the well should be optimized, for example, 10 µM Amplex Red®, 1 U/mL HRP, and 1 mM p-tyramine.
-
-
Detection: Measure the fluorescence intensity immediately using a microplate reader (e.g., excitation at 530 nm, emission at 590 nm) over a 15-minute period at 37°C.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without any inhibitor. Determine the IC50 value by plotting the inhibition percentage against the logarithm of the compound concentration and fitting the data to a dose-response curve.
// Nodes prep [label="Prepare Reagents\n(Enzyme, Substrate, Inhibitor, Buffer)"]; plate [label="Add Buffer, Inhibitor, and\nhMAO-A Enzyme to 96-well Plate"]; incubate1 [label="Pre-incubate at 37°C\n(15 min)"]; add_reagents [label="Add Reaction Mix\n(Amplex Red®, HRP, Substrate)"]; measure [label="Measure Fluorescence\n(Excitation: 530nm, Emission: 590nm)"]; analyze [label="Calculate % Inhibition\nand Determine IC50 Value"];
// Edges prep -> plate; plate -> incubate1; incubate1 -> add_reagents; add_reagents -> measure; measure -> analyze; } . Figure 2: Workflow for the hMAO-A enzyme inhibition assay.
Visualizing Key Pathways and Relationships
General Reaction: Hydrazone Formation for Bioconjugation
Hydrazides react with aldehydes or ketones to form hydrazones, a fundamental reaction in bioconjugation.[9]
// Nodes Hydrazide [label="Hydrazide Derivative\n(e.g., this compound)"]; Carbonyl [label="Biomolecule with\nAldehyde or Ketone"]; Intermediate [label="Hemiaminal Intermediate\n(Unstable)", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrazone [label="Stable Hydrazone Conjugate\n(C=N bond)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Water [label="Water (Byproduct)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Hydrazide -> Intermediate [label=" Nucleophilic Attack"]; Carbonyl -> Intermediate; Intermediate -> Hydrazone [label=" Dehydration"]; Intermediate -> Water [style=dashed]; } . Figure 3: General mechanism of hydrazone formation.
Synthetic Potential of Oxamic Acid Thiohydrazides
The polyfunctional nature of oxamic acid thiohydrazides makes them valuable precursors for a variety of bioactive heterocyclic compounds.[3][4]
// Nodes OAT [label="Oxamic Acid Thiohydrazide\n(Starting Material)", fillcolor="#FBBC05", fontcolor="#202124"]; Thiadiazoles [label="1,3,4-Thiadiazoles", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyrazolines [label="Pyrazolines", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyridazines [label="Pyridazines", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Thiadiazines [label="Thiadiazines", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bioactivity [label="Diverse Biological Activities\n(Anticancer, Antimicrobial, etc.)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges OAT -> Thiadiazoles; OAT -> Pyrazolines; OAT -> Pyridazines; OAT -> Thiadiazines; Thiadiazoles -> Bioactivity; Pyrazolines -> Bioactivity; Pyridazines -> Bioactivity; Thiadiazines -> Bioactivity; } . Figure 4: Synthetic pathways from Oxamic Acid Thiohydrazides.
Conclusion
This compound presents distinct advantages over other hydrazides, primarily rooted in its unique polyfunctional structure. The presence of an additional, modifiable carboxamide group enhances its utility as a versatile synthon for creating complex heterocyclic molecules with significant therapeutic potential.[3][4] While other hydrazides have well-established roles, for instance as potent enzyme inhibitors or antitubercular drugs, the structural features of this compound open up broader avenues for synthetic modification and the development of novel bioactive compounds.[6][12] For researchers in drug discovery and medicinal chemistry, this compound and its derivatives represent a promising platform for innovation.
References
- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (515-96-8) for sale [vulcanchem.com]
- 3. Oxamic acid thiohydrazides and hydrazones based on them as convenient starting compounds for the synthesis of S- and N-containing heterocyclic products. A mini-review - Arabian Journal of Chemistry [arabjchem.org]
- 4. Oxamic acid thiohydrazides and hydrazones based on them as convenient starting compounds for the synthesis of S- and N-containing heterocyclic products. A mini-review | CoLab [colab.ws]
- 5. hygeiajournal.com [hygeiajournal.com]
- 6. Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 515-96-8 | FO01230 | Biosynth [biosynth.com]
- 11. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N -acetylated hydrazides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01286D [pubs.rsc.org]
A Comparative Guide to Derivatization Reagents for Mass Spectrometry Analysis of Carbonyl Compounds: Featuring Oxamic Hydrazide
For researchers, scientists, and drug development professionals, the accurate and sensitive detection of carbonyl-containing compounds such as aldehydes and ketones is a frequent analytical challenge. These molecules often exhibit poor ionization efficiency and chromatographic retention, hindering their analysis by mass spectrometry (MS). Chemical derivatization to form hydrazones is a widely adopted strategy to overcome these limitations. This guide provides a comparative overview of various hydrazide-based derivatization reagents, with a special focus on oxamic hydrazide, to facilitate the selection of an appropriate reagent for enhancing MS-based analysis.
Introduction to Carbonyl Derivatization with Hydrazides
The fundamental principle behind using hydrazides for carbonyl analysis is the chemical reaction between the hydrazide group (-CONHNH₂) and a carbonyl group (C=O) to form a stable hydrazone linkage (C=N-NHCO-). This reaction, typically catalyzed by a weak acid, converts the neutral and often volatile carbonyl compound into a more readily detectable derivative. The key advantages of this derivatization strategy include:
-
Enhanced Ionization Efficiency: The derivatizing agent can introduce a readily ionizable group, such as a basic nitrogen atom or a permanently charged moiety, significantly improving the signal intensity in electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
-
Improved Chromatographic Separation: The addition of the derivatizing agent increases the molecular weight and can alter the polarity of the analyte, leading to better retention and separation in liquid chromatography (LC).
-
Increased Stability: The resulting hydrazones are generally more stable than the parent carbonyl compounds, which is particularly beneficial for the analysis of reactive aldehydes and ketones.
-
Characteristic Fragmentation: The derivatized compounds often exhibit predictable fragmentation patterns in tandem mass spectrometry (MS/MS), which can be utilized for selective and sensitive quantification using techniques like multiple reaction monitoring (MRM).
Comparative Analysis of Derivatization Reagents
While the focus of this guide is on this compound, a comprehensive understanding of its potential performance is best achieved by comparing it with other commonly used hydrazide reagents. The following table summarizes the key characteristics and performance metrics of several popular derivatization agents.
| Reagent | Structure | Key Features & Advantages | Disadvantages |
| This compound | NH₂COCONHNH₂ | Simple, small molecule. The amide and hydrazide functionalities may influence fragmentation in a predictable manner. Expected to improve ionization efficiency. | Limited published data on its performance in MS-based carbonyl analysis. Quantitative metrics are not readily available. |
| Girard's Reagent T (GT) | (CH₃)₃N⁺CH₂CONHNH₂·Cl⁻ | Contains a permanently charged quaternary ammonium (B1175870) group, leading to excellent ionization efficiency in positive-ion ESI-MS.[1] | Can form E/Z isomers, which may complicate chromatography. |
| Girard's Reagent P (GP) | C₅H₅N⁺CH₂CONHNH₂·Cl⁻ | Similar to GT, it possesses a pre-charged pyridinium (B92312) group, enhancing ESI+ signal.[1] | Reaction conditions may require optimization for different carbonyl compounds. |
| 2,4-Dinitrophenylhydrazine (DNPH) | (NO₂)₂C₆H₃NHNH₂ | Forms derivatives with strong UV absorbance, making it suitable for both LC-UV and LC-MS analysis.[1] | May require solid-phase extraction to remove excess reagent. |
| 2-Hydrazinoquinoline (B107646) (HQ) | C₉H₇N·NHNH₂ | Increases the hydrophobicity of the derivative, improving retention on reversed-phase LC columns. The quinoline (B57606) moiety enhances ionization.[2][3] | May also react with carboxylic acids in the presence of activating agents. |
| 4-Dimethylamino-6-(4-methoxy-1-naphthyl)-1,3,5-triazine-2-hydrazine (DMNTH) | C₁₇H₁₉N₅O | A "tailor-made" reagent that acts as both a derivatizing agent and a MALDI matrix ("reactive matrix").[4] Shows superior sensitivity compared to DNPH in MALDI-MSI.[4] | Can require longer reaction times for improved sensitivity.[4] |
In-Depth Look at this compound
This compound is a simple, bifunctional molecule containing both an amide and a hydrazide group. While there is a notable lack of extensive studies on its application as a derivatization agent for mass spectrometry, its chemical structure suggests several potential advantages. The presence of the hydrazide moiety allows for the characteristic reaction with aldehydes and ketones to form hydrazones. The resulting derivative would have an increased molecular weight and the presence of nitrogen atoms should facilitate protonation and enhance ionization in ESI-MS.
Expected Reaction and Products
The reaction of this compound with a generic aldehyde or ketone is expected to proceed via acid catalysis to yield the corresponding N-carbamoylformylhydrazone.
Caption: General reaction scheme for the derivatization of a carbonyl compound with this compound.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. Below are generalized protocols for carbonyl derivatization using hydrazide reagents, which can be adapted for this compound, followed by a specific example for a well-established reagent.
General Derivatization Protocol for LC-MS
-
Sample Preparation: Prepare a solution of the carbonyl-containing sample in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Reagent Solution: Prepare a solution of the hydrazide derivatizing agent (e.g., 10 mg/mL) in a solvent mixture, often containing a small amount of acid catalyst (e.g., acetic acid or formic acid).
-
Reaction: Mix the sample solution with the reagent solution in a reaction vial. The molar ratio of the derivatizing agent to the analyte should be optimized, but a significant excess of the reagent is typically used.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., room temperature to 60 °C) for a defined period (e.g., 30 minutes to several hours) to ensure complete derivatization.
-
Quenching (Optional): In some cases, a quenching reagent may be added to consume the excess derivatizing agent.
-
LC-MS Analysis: Dilute the reaction mixture with an appropriate solvent and inject it into the LC-MS system.
Example Protocol: Derivatization with 2-Hydrazinoquinoline (HQ)[2][3]
This protocol is for the simultaneous derivatization of carboxylic acids, aldehydes, and ketones. For carbonyls alone, the activating agents for carboxylic acids may not be necessary.
-
Reagent Solution Preparation: Prepare a 1 mM solution of 2-hydrazinoquinoline (HQ), 1 mM 2,2'-dipyridyl disulfide (DPDS), and 1 mM triphenylphosphine (B44618) (TPP) in acetonitrile.
-
Sample Preparation: Spike the biological sample (e.g., urine, serum) with an internal standard.
-
Derivatization Reaction: Mix 5 µL of the sample with 100 µL of the reagent solution.
-
Incubation: Incubate the mixture at 60 °C for 60 minutes.
-
LC-MS Analysis: Analyze the reaction mixture directly by LC-MS.
Mass Spectrometry Analysis
-
Ionization Mode: Positive ion electrospray ionization (ESI+) is typically used for hydrazone derivatives, as the nitrogen atoms are readily protonated.
-
MS Scan Mode: For quantitative analysis, multiple reaction monitoring (MRM) is the preferred method. This involves selecting the precursor ion (the [M+H]⁺ of the derivative) and monitoring a specific, stable fragment ion produced upon collision-induced dissociation (CID).
-
Fragmentation: N-acylhydrazones often undergo characteristic fragmentation, such as cleavage of the N-N bond and losses related to the derivatizing agent, which can be used to confirm the structure and for quantitative analysis.
Workflow for Mass Spectrometry Analysis of this compound Reaction Products
The following diagram illustrates a typical workflow for the analysis of carbonyl compounds using this compound derivatization followed by LC-MS/MS.
Caption: A streamlined workflow from sample preparation to data analysis for carbonyl compounds using this compound derivatization.
Conclusion
Chemical derivatization with hydrazides is a powerful and often necessary strategy for the sensitive and reliable analysis of carbonyl compounds by mass spectrometry. While established reagents like Girard's reagents and DNPH have well-documented protocols and performance metrics, this compound presents a simple and potentially effective alternative. Based on the principles of hydrazone formation and the behavior of other acylhydrazides, derivatization with this compound is expected to enhance the ionization efficiency and chromatographic performance of aldehydes and ketones.
However, for researchers considering the use of this compound, it is crucial to note the current lack of published, direct comparative studies and detailed mass spectral data. Therefore, initial method development and validation, including optimization of reaction conditions and characterization of the resulting derivatives' mass spectral behavior, will be essential first steps. This guide serves as a foundational resource for embarking on such an investigation, providing the necessary context through comparison with well-established alternatives.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining Absolute Stereochemistry: A Comparative Guide for Oxamic Hydrazide Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. In the realm of chiral pharmaceuticals, establishing the absolute configuration of stereoisomers is a critical step, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of X-ray crystallography and spectroscopic methods for determining the absolute configuration of oxamic hydrazide derivatives, a class of compounds with significant biological and medicinal interest.
This guide will delve into the principles, experimental protocols, and data interpretation of single-crystal X-ray crystallography, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD) spectroscopy. By presenting a detailed analysis of these techniques, this guide aims to equip researchers with the knowledge to select the most suitable method for their specific research needs.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for unambiguously determining the absolute configuration of a chiral molecule.[1][2] This technique relies on the diffraction of X-rays by a well-ordered crystal lattice. The resulting diffraction pattern provides a detailed three-dimensional map of the electron density within the molecule, allowing for the precise determination of atomic positions and, consequently, the absolute stereochemistry.
A key parameter in this determination is the Flack parameter , which is refined during the crystallographic analysis.[3][4] A Flack parameter value close to zero, with a small standard uncertainty, indicates that the determined absolute configuration is correct. Conversely, a value near one suggests that the inverted structure is the correct one.[4]
Experimental Protocol: X-ray Crystallography
The successful application of X-ray crystallography is contingent on the ability to grow high-quality single crystals of the compound of interest.
1. Crystallization:
-
Solvent Selection: A systematic screening of various solvents and solvent mixtures is crucial to find conditions that promote slow crystallization.
-
Techniques: Common crystallization techniques include slow evaporation, vapor diffusion (liquid-liquid or solid-liquid), and cooling of a saturated solution. For this compound derivatives, polar solvents or their mixtures are often a good starting point.
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer and cooled under a stream of nitrogen gas to minimize thermal motion.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector.
3. Structure Solution and Refinement:
-
The diffraction data are processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule.
-
The structural model is then refined against the experimental data, which includes refining atomic positions, displacement parameters, and the Flack parameter to determine the absolute configuration.[3][4]
Spectroscopic Alternatives: VCD and ECD
While X-ray crystallography is the gold standard, obtaining suitable crystals can be a significant bottleneck. In such cases, chiroptical spectroscopic methods like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) offer powerful alternatives for determining absolute configuration in solution.[5]
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration. The absolute configuration is determined by comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a known enantiomer.
Electronic Circular Dichroism (ECD) is a similar technique that operates in the ultraviolet-visible region of the electromagnetic spectrum. It measures the differential absorption of left and right circularly polarized light associated with electronic transitions. Like VCD, the absolute configuration is assigned by comparing the experimental ECD spectrum with theoretically calculated spectra.
Experimental Protocols: VCD and ECD Spectroscopy
1. Sample Preparation:
-
The chiral this compound derivative is dissolved in a suitable solvent (e.g., chloroform, methanol, or dimethyl sulfoxide) to a concentration typically in the millimolar range. The solvent should be transparent in the spectral region of interest.
2. Spectral Acquisition:
-
The VCD or ECD spectrum of the solution is recorded on a specialized spectrometer.
-
The corresponding infrared (for VCD) or UV-Vis (for ECD) absorption spectrum is also measured.
3. Quantum Chemical Calculations:
-
A computational model of one enantiomer of the molecule is generated.
-
The VCD or ECD spectrum for this enantiomer is calculated using quantum chemical software packages (e.g., Gaussian).
-
The calculated spectrum is then compared to the experimental spectrum. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.
Comparative Analysis
To provide a clear comparison of these techniques for the analysis of this compound derivatives, the following table summarizes their key features, advantages, and limitations.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Diffraction of X-rays by a single crystal | Differential absorption of circularly polarized infrared light in solution | Differential absorption of circularly polarized UV-Vis light in solution |
| Sample Requirement | High-quality single crystal | Solution (mg quantities) | Solution (µg to mg quantities) |
| Key Parameter | Flack Parameter | Comparison of experimental and calculated spectra | Comparison of experimental and calculated spectra |
| Advantages | Unambiguous determination of absolute configuration; Provides detailed 3D structure | No need for crystallization; Applicable to a wide range of molecules | High sensitivity; Requires smaller sample amounts than VCD |
| Limitations | Crystal growth can be challenging or impossible | Requires quantum chemical calculations; Can be sensitive to conformational flexibility | Requires a chromophore near the stereocenter; Requires quantum chemical calculations |
Visualizing the Workflow
To further clarify the experimental and analytical processes, the following diagrams illustrate the workflows for determining absolute configuration using X-ray crystallography and VCD/ECD spectroscopy.
Conclusion
The determination of the absolute configuration of this compound derivatives is a critical task in drug discovery and development. While single-crystal X-ray crystallography remains the definitive method, its requirement for high-quality crystals can be a significant hurdle. Vibrational and Electronic Circular Dichroism spectroscopies provide powerful and often more accessible alternatives that can determine the absolute configuration of these molecules in solution. By understanding the principles, protocols, and comparative strengths of each technique, researchers can make informed decisions to efficiently and accurately elucidate the stereochemistry of their target compounds, ultimately accelerating the drug development process.
References
A Comparative Guide to the Biological Activity of Oxamic Hydrazide and its Thio-Analogs: An Overview
This guide synthesizes the available information to offer researchers, scientists, and drug development professionals an understanding of the biological potential of these compounds. We will delve into the known activities of oxamic hydrazide and discuss the general implications of substituting the oxygen atom of the hydrazide moiety with a sulfur atom.
General Biological Activities of Hydrazides and Thiohydrazides
Hydrazide and their derivatives are a well-established class of compounds with a broad spectrum of biological activities. They are recognized for their potential as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents. The biological activity is often attributed to the -C(=O)NHNH- pharmacophore.
The substitution of the carbonyl oxygen with a sulfur atom to form a thiohydrazide (-C(=S)NHNH-) can significantly alter the compound's physicochemical properties, such as its electronic distribution, lipophilicity, and hydrogen bonding capacity. These changes can, in turn, influence the compound's interaction with biological targets, potentially leading to enhanced or altered biological activity. While it is often hypothesized that thio-analogs may exhibit increased activity, this is not a universal rule, and the effect is highly dependent on the specific molecular structure and the biological target.
Biological Profile of this compound
This compound has been identified as a potent inhibitor of the enzyme cystathionine (B15957) γ-lyase (CSE), with a reported IC50 value of 13 ± 1 μM. CSE is an important enzyme in the biosynthesis of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule involved in various physiological processes. Inhibition of CSE by this compound suggests its potential as a tool to study the roles of H₂S in cellular signaling and as a potential therapeutic agent in conditions where H₂S is dysregulated.
The Impact of Thio-Substitution: A Case Study
While a direct comparison for this compound is unavailable, a study on 4-phenylpicolinohydrazide and its thio-analog provides valuable insight into the potential effects of sulfur substitution. In this study, the hydrazide derivative demonstrated an eightfold higher activity against both sensitive and resistant strains of Mycobacterium tuberculosis compared to its sulfur analog, with a MIC value of 3.1 µg/mL. This finding underscores that the replacement of oxygen with sulfur does not invariably lead to an increase in biological activity and that the specific molecular context is crucial.
Potential Signaling Pathways and Experimental Workflow
The following diagrams illustrate a potential signaling pathway that could be modulated by this compound and its thio-analogs, given their known activity as enzyme inhibitors, and a general workflow for their comparative biological evaluation.
Experimental Protocols
As no direct comparative studies are available, we present a generalized experimental protocol for evaluating and comparing the enzyme inhibitory activity of this compound and its thio-analog.
General Protocol for Comparative Enzyme Inhibition Assay (e.g., against Cystathionine γ-lyase):
-
Enzyme and Substrate Preparation:
-
Recombinantly express and purify the target enzyme (e.g., human CSE).
-
Prepare a stock solution of the enzyme's substrate (e.g., L-cysteine) in an appropriate buffer.
-
-
Inhibitor Preparation:
-
Synthesize and purify this compound and its thio-analog.
-
Prepare stock solutions of both compounds in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in the assay buffer.
-
-
Enzyme Inhibition Assay:
-
The enzyme activity can be measured using a variety of methods, such as a colorimetric assay that detects the product of the enzymatic reaction. For CSE, the production of H₂S can be quantified using the methylene (B1212753) blue method.
-
In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the inhibitors (this compound and its thio-analog) or vehicle control.
-
Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate.
-
Allow the reaction to proceed for a set time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Add the necessary reagents for the colorimetric detection of the product and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) for both this compound and its thio-analog by fitting the data to a suitable dose-response curve.
-
Conclusion
While the existing literature does not permit a direct, data-driven comparison of the biological activities of this compound and its thio-analogs, the available information provides a foundation for future research. This compound is a known enzyme inhibitor, and the substitution of its carbonyl oxygen with sulfur has the potential to modulate this activity, as well as introduce other biological effects. The case of 4-phenylpicolinohydrazide highlights that such modifications can lead to either an increase or a decrease in potency, emphasizing the need for empirical testing. Further studies employing head-to-head comparative assays are essential to fully elucidate the structure-activity relationships and the therapeutic potential of this compound and its thio-analogs.
A Comparative Guide to the Synthesis of Oxamic Hydrazide: Established versus Novel Routes
For Researchers, Scientists, and Drug Development Professionals
Oxamic hydrazide is a versatile molecule with applications in medicinal chemistry and material science.[1] Its synthesis is a critical step for further research and development. This guide provides a comparative analysis of an established synthetic route to this compound and introduces a novel, alternative pathway, offering researchers a comprehensive overview to inform their synthetic strategies.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route for this compound can significantly impact yield, purity, and scalability. Below is a comparison of the traditional, established method and a newer, alternative approach.
| Parameter | Established Route: From Oxamic Acid | New Alternative Route: From α-Chloroacetamide |
| Starting Materials | Oxamic acid, Hydrazine (B178648) hydrate (B1144303) | α-Chloroacetamide, Elemental Sulfur, Hydrazine |
| Key Transformation | Direct condensation | Formation of a thiohydrazide intermediate |
| Reported Yield | 60-85%[1] | High yields reported for derivatives[2] |
| Reaction Conditions | Reflux in an aqueous medium[1] | Milder conditions, often in DMF[2] |
| Advantages | Simple, one-step reaction. | Potential for diversification to thiohydrazides.[3][4] |
| Disadvantages | May require purification from side products. | Multi-step process for this compound itself. |
Experimental Protocols
Established Route: Synthesis from Oxamic Acid
This method relies on the direct reaction of oxamic acid with hydrazine hydrate.
Procedure:
-
Oxamic acid is dissolved in an aqueous medium.
-
Hydrazine hydrate is added to the solution.
-
The reaction mixture is heated to reflux.
-
After the reaction is complete, the mixture is cooled to allow for the crystallization of this compound.
-
The product is collected by filtration, washed, and dried.
New Alternative Route: Synthesis of Oxamic Acid Thiohydrazide
This route provides access to thio-analogues of this compound and can be adapted for the synthesis of this compound itself. A convenient method involves the reaction of α-chloroacetamides with elemental sulfur and hydrazines.[4]
Procedure:
-
A solution of elemental sulfur in a suitable solvent (e.g., dry dimethylformamide) is prepared.
-
Triethylamine and a secondary amine (e.g., morpholine) are sequentially added, and the mixture is stirred.
-
The corresponding α-chloroacetamide is then added to the reaction mixture.
-
Finally, hydrazine hydrate is added, leading to the formation of the thiohydrazide.
-
The product is isolated by filtration and can be purified by recrystallization.[2]
Synthetic Route Diagrams
The following diagrams illustrate the chemical transformations for both the established and the new alternative synthetic routes.
References
- 1. This compound (515-96-8) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxamic acid thiohydrazides and hydrazones based on them as convenient starting compounds for the synthesis of S- and N-containing heterocyclic products. A mini-review - Arabian Journal of Chemistry [arabjchem.org]
- 4. Synthesis of Oxamic Acids Thiohydrazides and Carbamoyl-1,3,4-thiadiazoles | Semantic Scholar [semanticscholar.org]
Monitoring Oxamic Hydrazide Reactions: A Comparative Guide to FTIR Analysis
For researchers, scientists, and drug development professionals engaged in reactions involving oxamic hydrazide, real-time monitoring is crucial for understanding reaction kinetics, optimizing yields, and ensuring product quality. Fourier Transform Infrared (FTIR) spectroscopy offers a powerful, non-invasive method for this purpose. This guide provides a detailed comparison of FTIR analysis with other common analytical techniques, supported by experimental protocols and data, to assist in selecting the most suitable method for your research needs.
Comparing Analytical Techniques for Reaction Monitoring
The choice of analytical technique for monitoring this compound reactions, such as the formation of hydrazones through condensation with aldehydes or ketones, depends on several factors including the required level of detail, the nature of the reaction medium, and available instrumentation. While FTIR is a robust option, Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are also viable alternatives.
| Parameter | FTIR Spectroscopy | NMR Spectroscopy | UV-Vis Spectroscopy |
| Principle | Measures molecular vibrations of functional groups. | Measures the magnetic properties of atomic nuclei. | Measures the absorbance of light by chromophores. |
| Information Provided | Functional group analysis, concentration changes over time. | Detailed structural information, quantification of species. | Concentration changes of chromophoric species. |
| Real-time Monitoring | Excellent, with in-situ probes (ATR). | Possible with flow-NMR, but less common and more complex setup.[1] | Excellent for reactions with distinct UV-Vis active species.[2][3] |
| Sensitivity | Good, dependent on the specific vibrational bands. | High, excellent for structural elucidation of intermediates. | High, particularly for compounds with strong chromophores. |
| Specificity | High, characteristic peaks for reactants and products. | Very high, provides detailed structural information. | Lower, overlapping spectra can be an issue. |
| Solvent Compatibility | Broad, but strong solvent absorption can mask regions. | Requires deuterated solvents for optimal results. | Requires solvents that are transparent in the region of interest. |
| Cost & Complexity | Moderate cost and complexity. | High cost and complexity. | Low cost and relatively simple operation. |
| Key Strengths | Real-time, in-situ monitoring of functional group changes. | Unambiguous structure determination. | High sensitivity and simplicity for suitable reactions. |
| Key Limitations | Can be difficult to distinguish between similar functional groups. | Lower suitability for real-time, in-situ monitoring. | Limited to reactions involving chromophoric changes. |
Experimental Protocols
Monitoring Hydrazone Formation from this compound using In-situ FTIR
This protocol describes the real-time monitoring of the condensation reaction between this compound and an aldehyde (e.g., benzaldehyde) to form a hydrazone, using an Attenuated Total Reflectance (ATR) FTIR probe.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous solvent (e.g., ethanol (B145695) or acetonitrile)[4]
-
Catalytic amount of acid (e.g., acetic acid)[1]
-
FTIR spectrometer equipped with an ATR probe (e.g., Diamond or SiComp)
-
Reaction vessel with appropriate ports for the ATR probe and reagent addition.
Procedure:
-
System Setup:
-
Assemble the reaction vessel and insert the ATR-FTIR probe, ensuring a good seal.
-
Connect the probe to the FTIR spectrometer.
-
Start the data acquisition software.
-
-
Background Spectrum:
-
Add the anhydrous solvent to the reaction vessel.
-
Record a background spectrum of the solvent at the reaction temperature. This will be subtracted from subsequent spectra.
-
-
Reactant Spectrum:
-
Dissolve a known concentration of this compound in the solvent in the reaction vessel.
-
Record the initial spectrum of the this compound solution. Note the characteristic peaks, particularly the C=O stretch of the hydrazide group (around 1640-1660 cm⁻¹) and the N-H stretching vibrations (around 3016–3307 cm⁻¹).[5][6][7]
-
-
Reaction Initiation and Monitoring:
-
Add the aldehyde and the acid catalyst to the reaction vessel with stirring.
-
Immediately begin collecting spectra at regular intervals (e.g., every 1-5 minutes).
-
Monitor the decrease in the intensity of the this compound C=O and N-H peaks.
-
Simultaneously, monitor the increase in the intensity of the characteristic product peaks, such as the imine (C=N) stretch of the newly formed hydrazone (around 1538–1589 cm⁻¹).[5][8]
-
-
Data Analysis:
-
Plot the absorbance of the key reactant and product peaks against time to obtain kinetic profiles.
-
For quantitative analysis, a calibration curve can be created by measuring the absorbance of known concentrations of the reactants and products.
-
Visualizing the Workflow and Reaction
To better understand the experimental process and the underlying chemical transformation, the following diagrams illustrate the workflow and the general reaction pathway.
Caption: Experimental workflow for monitoring this compound reactions using in-situ FTIR.
Caption: General reaction pathway for hydrazone formation from this compound.
Conclusion
FTIR spectroscopy stands out as a highly effective technique for the real-time, in-situ monitoring of this compound reactions. Its ability to track changes in characteristic functional groups provides direct insight into reaction kinetics and progress. While other methods like NMR offer more detailed structural information and UV-Vis can be simpler for certain systems, the balance of real-time capability, specificity, and moderate complexity makes FTIR an invaluable tool for researchers in drug development and organic synthesis. By implementing the protocols outlined in this guide, scientists can effectively harness the power of FTIR to optimize their chemical processes.
References
- 1. benchchem.com [benchchem.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic insights on hydrazones synthesis: a combined theoretical and experimental study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Chelating Properties of Oxamic Hydrazide and Other Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the chelating properties of oxamic hydrazide and its derivatives against other well-established chelating agents. Due to a scarcity of published quantitative data on the stability constants of simple this compound-metal complexes, this guide draws comparisons from structurally related ligands and detailed experimental protocols for the determination of chelation efficiency. This information is intended to serve as a foundational resource for researchers interested in the coordination chemistry of this compound and its potential applications in areas such as drug development and metal ion sequestration.
Introduction to Chelation
Chelation is a chemical process in which a polydentate ligand, known as a chelating agent, binds to a central metal ion to form a stable, ring-like structure called a chelate. The stability of these complexes is paramount in various applications, from the removal of toxic heavy metals from the body to the stabilization of metal ions in industrial processes. The effectiveness of a chelating agent is quantified by its formation or stability constants (log K or log β), with higher values indicating stronger binding to the metal ion.
This compound, with its multiple donor sites (nitrogen and oxygen atoms), presents potential as a chelating agent. Its derivatives, particularly Schiff bases and thiohydrazides, have been more extensively studied for their coordination chemistry.
Comparative Analysis of Chelating Properties
| Ligand | Metal Ion | Log K₁ | Log K₂ | Log β₂ | Experimental Conditions | Reference |
| Glycine | Cu(II) | 8.22 | 6.78 | 15.00 | 0.1 M KNO₃, 25 °C | [1] |
| Ni(II) | 5.76 | 4.70 | 10.46 | 0.1 M KNO₃, 25 °C | [1] | |
| Co(II) | 4.67 | 3.65 | 8.32 | 0.1 M KNO₃, 25 °C | [1] | |
| Zn(II) | 4.80 | 4.15 | 8.95 | 0.1 M KNO₃, 25 °C | [1] | |
| EDTA | Cu(II) | 18.8 | - | 18.8 | 0.1 M KCl, 20 °C | [2] |
| Ni(II) | 18.6 | - | 18.6 | 0.1 M KCl, 20 °C | [2] | |
| Co(II) | 16.3 | - | 16.3 | 0.1 M KCl, 20 °C | [2] | |
| Zn(II) | 16.5 | - | 16.5 | 0.1 M KCl, 20 °C | [2] | |
| Peonolphenylhydrazone | Cu(II) | 10.20 | 9.85 | 20.05 | 70% Dioxane-Water, 30 °C | [3] |
| Ni(II) | 8.70 | 8.40 | 17.10 | 70% Dioxane-Water, 30 °C | [3] | |
| Co(II) | 8.40 | 7.95 | 16.35 | 70% Dioxane-Water, 30 °C | [3] | |
| Zn(II) | 7.90 | 7.50 | 15.40 | 70% Dioxane-Water, 30 °C | [3] |
Note: The stability of metal complexes is influenced by factors such as the nature of the metal ion and the ligand, as well as environmental conditions like pH and solvent.[4] Chelating ligands generally form more stable complexes than monodentate ligands due to the chelate effect.[4]
Experimental Protocols for Evaluating Chelating Properties
The determination of stability constants is crucial for quantifying the chelating properties of a ligand. Potentiometric titration and spectrophotometric methods are two of the most common techniques employed for this purpose.
Potentiometric Titration
This is a highly accurate method for determining the stability constants of metal-ligand complexes in solution. The procedure involves monitoring the change in pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added.
Methodology:
-
Solution Preparation:
-
Prepare a standard solution of the ligand (e.g., this compound) in a suitable solvent (often a water-ethanol mixture to ensure solubility).
-
Prepare standard solutions of the metal salts (e.g., nitrates or chlorides) of interest.
-
Prepare a standard solution of a strong, carbonate-free base (e.g., NaOH or KOH).
-
Prepare a solution of a strong acid (e.g., HNO₃ or HCl) to lower the initial pH.
-
Prepare a solution of an inert salt (e.g., KNO₃ or NaClO₄) to maintain a constant ionic strength.
-
-
Titration Procedure:
-
Calibrate a pH meter with standard buffer solutions.
-
In a thermostated titration vessel, place a known volume of a solution containing the ligand, the metal ion, the strong acid, and the inert salt.
-
Titrate this solution with the standard base solution, recording the pH after each addition of the titrant.
-
Perform separate titrations for the strong acid alone and the strong acid with the ligand to determine the protonation constants of the ligand.
-
-
Data Analysis:
-
The collected pH-volume data is used to calculate the average number of protons bound per ligand molecule (n̄ₐ) and the average number of ligands bound per metal ion (n̄).
-
The free ligand concentration ([L]) is also calculated at each titration point.
-
Formation curves are constructed by plotting n̄ against pL (-log[L]).
-
Stepwise stability constants (K₁, K₂, etc.) are then determined from the formation curves, often using computational software to refine the values.[5]
-
UV-Vis Spectrophotometry
Spectrophotometry can be used to determine the stoichiometry and stability constants of metal complexes, particularly when the complex formation results in a change in the absorption spectrum. The method of continuous variations (Job's plot) is often used to determine the stoichiometry of the complex.
Methodology (Job's Plot):
-
Solution Preparation:
-
Prepare equimolar standard solutions of the ligand and the metal salt.
-
-
Measurement:
-
Prepare a series of solutions with varying mole fractions of the ligand and metal ion, while keeping the total molar concentration constant.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λₘₐₓ) of the complex.
-
-
Data Analysis:
-
Plot the absorbance versus the mole fraction of the ligand.
-
The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex (e.g., a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at ~0.67 indicates a 1:2 metal-to-ligand ratio).
-
Methodology (Mole-Ratio Method for Stability Constant):
-
Solution Preparation:
-
Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the ligand.
-
-
Measurement:
-
Measure the absorbance of each solution at the λₘₐₓ of the complex.
-
-
Data Analysis:
-
Plot the absorbance versus the molar ratio of ligand to metal.
-
The stability constant can be calculated from the absorbance data, often using non-linear regression analysis of the binding isotherm.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Kf Table [chm.uri.edu]
- 3. Table 3 from Formation constants of Mn(II), Cu(II), Co (II), Zn(II), Fe(II), Ni(II) and Pd(II) complexes of peonolphenylhydrazone | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of Schiff Bases Compounds from this compound: Spectroscopic Characterization, X–ray Diffraction Structure and Antioxidant Activity Study, American Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Elemental Analysis of Newly Synthesized Hydrazide Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the elemental analysis results for a selection of newly synthesized hydrazide compounds, supported by experimental data from recent literature. The purity and composition of novel compounds are fundamental to drug discovery and development, with elemental analysis serving as a primary technique for structural verification.
Performance Comparison of Elemental Analysis
The following table summarizes the theoretical (calculated) and experimentally determined (found) elemental composition for several recently synthesized hydrazide derivatives. A close agreement between the calculated and found percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) is a critical indicator of a compound's purity.
| Compound Name/Reference | Molecular Formula | Element | Calculated (%) | Found (%) |
| Hydrazide Derivative 1 [1] | C₂₄H₃₃N₃O₂ | C | 72.88 | 72.81 |
| H | 8.41 | 8.36 | ||
| N | 10.62 | 10.57 | ||
| Hydrazide Derivative 2 [1] | C₄₂H₃₀N₃O₁₂P₃ | C | 58.55 | 58.47 |
| H | 3.51 | 3.49 | ||
| N | 4.88 | 4.84 | ||
| (E)-N'-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide [2] | Not Provided in Abstract | - | - | - |
| (E)-N'-(4-aminobenzylidene)-3,4-dimethoxy-benzohydrazide [3] | Not Provided in Abstract | - | - | - |
| (E)-N′-(2-benzylidene)isonicotinohydrazide [2] | Not Provided in Abstract | - | - | - |
Note: While several studies on newly synthesized oxamic hydrazide derivatives mention the use of elemental analysis for characterization, the specific numerical data is not always readily available in the abstracts. The data presented here is for a range of recently synthesized hydrazide compounds to illustrate the expected accuracy of the technique.
Experimental Protocols
The determination of the elemental composition of newly synthesized organic compounds, such as oxamic hydrazides, is predominantly carried out using automated CHNS analyzers.[4] This method is based on the principle of combustion analysis.
General Protocol for CHNS Elemental Analysis
-
Sample Preparation: A small, accurately weighed sample (typically 1-3 mg) of the dried, pure compound is placed in a tin or silver capsule.
-
Combustion: The sample is introduced into a high-temperature furnace (around 1000-1150°C) with a constant stream of pure oxygen. This process, known as dynamic flash combustion, ensures the complete conversion of the sample into its elemental gases (CO₂, H₂O, N₂, and SO₂).[5]
-
Reduction: The combustion products are then passed through a reduction tube containing heated copper to reduce any nitrogen oxides (NOx) to N₂ and to remove excess oxygen.
-
Separation: The resulting mixture of gases (CO₂, H₂O, N₂, and SO₂) is carried by a helium stream through a chromatographic column. The gases are separated based on their different adsorption-desorption properties.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The detector response is proportional to the concentration of the element.
-
Data Analysis: The instrument's software integrates the detector signals and, by comparing them to the signals from a known standard (e.g., acetanilide), calculates the percentage of each element (C, H, N, S) in the original sample.
Visualizing the Workflow
The following diagrams illustrate the logical flow of synthesizing and characterizing new hydrazide compounds, as well as the general mechanism of elemental analysis.
Caption: Workflow for the synthesis and analysis of new hydrazide compounds.
Caption: Signaling pathway of combustion-based elemental analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and evaluation of benzylidene analogues as a new class of potential antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head Comparison: Carbodiimide vs. Hydrazide Chemistry in Bioconjugation
In the realm of bioconjugation and peptide synthesis, the formation of stable covalent bonds is a fundamental requirement. For researchers, scientists, and drug development professionals, selecting the appropriate coupling chemistry is critical to ensure high yields, product purity, and preservation of biological activity. This guide provides an in-depth comparison of two important classes of reagents: carbodiimides, the workhorses for coupling carboxylic acids and amines, and hydrazides, which offer a specific and efficient method for linking to carbonyl groups.
While both chemistries result in the covalent linkage of molecules, they operate via distinct mechanisms and are suited for different applications. This comparison will elucidate their respective performances, supported by experimental data and detailed protocols.
Carbodiimides: The Gold Standard for Amide Bond Formation
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) and N,N'-Dicyclohexylcarbodiimide (DCC), are widely regarded as zero-length crosslinkers that facilitate the formation of an amide bond between a carboxyl group (-COOH) and a primary amine (-NH2).[1] They are extensively used in peptide synthesis, protein labeling, and the immobilization of biomolecules onto surfaces.[2][3]
The reaction proceeds by activating the carboxyl group to form a highly reactive O-acylisourea intermediate.[2][4] This intermediate can then react with a primary amine to form a stable amide bond, releasing a urea (B33335) byproduct.[4][5]
Performance Characteristics of Carbodiimides
| Parameter | EDC (Water-Soluble) | DCC (Water-Insoluble) | Key Considerations |
| Primary Application | Bioconjugation in aqueous buffers (e.g., protein-protein coupling, antibody labeling) | Organic-phase peptide synthesis | Solubility of reagents and byproducts dictates the choice. |
| Solubility | High in aqueous buffers | Soluble in organic solvents (DMF, DCM) | EDC is preferred for biological molecules that must remain in aqueous environments.[2][5] |
| Byproduct | Water-soluble urea | Water-insoluble Dicyclohexylurea (DCU) | EDC's byproduct is removed by aqueous extraction; DCU precipitates and is removed by filtration.[2][5][6] |
| Reaction pH | Optimal at pH 4.5-6.0 for activation; coupling can proceed up to pH 7.5.[1][2] | Neutral to slightly basic conditions in organic solvents.[2] | pH control is crucial for EDC to balance carboxyl activation and intermediate stability. |
| Common Side Reactions | - Hydrolysis of O-acylisourea intermediate- N-acylurea formation (unreactive byproduct)- Racemization in peptide synthesis | - N-acylurea formation- Racemization of amino acids | Additives are essential to mitigate these issues.[4][5][6] |
Enhancing Carbodiimide (B86325) Coupling with Additives
A significant drawback of using carbodiimides alone is the instability of the O-acylisourea intermediate, which is susceptible to hydrolysis and rearrangement into an unreactive N-acylurea.[2][4][5] To improve efficiency and reduce side reactions, additives like N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) are frequently used.[1] These additives react with the O-acylisourea to form a more stable NHS-ester intermediate, which is less prone to hydrolysis and reacts efficiently with primary amines.[1][2] Similarly, in peptide synthesis, 1-hydroxybenzotriazole (B26582) (HOBt) is often added to suppress racemization.[6]
Hydrazide Chemistry: Specific Ligation to Carbonyls
Hydrazide chemistry offers a highly specific alternative for bioconjugation. A hydrazide group (-CONHNH2) reacts with an aldehyde (-CHO) or ketone (C=O) to form a stable hydrazone bond.[7] This reaction is particularly valuable for targeting glycoproteins, as the sugar moieties can be oxidized with sodium periodate (B1199274) to generate reactive aldehydes.
While direct comparative data for oxamic hydrazide as a general coupling agent is not available in the context of amide bond formation, the performance of hydrazide chemistry lies in its specificity for carbonyls. Unlike carbodiimides, which target the ubiquitous carboxyl and amine groups, hydrazides provide an orthogonal strategy for conjugation.
Performance Characteristics of Hydrazide Chemistry
| Parameter | Hydrazide-Carbonyl Coupling | Key Considerations |
| Primary Application | - Glycoprotein (B1211001) labeling- Conjugation to periodate-oxidized antibodies or surfaces- Linking molecules with aldehyde/ketone handles | Requires the presence or generation of a carbonyl group on one of the molecules. |
| Specificity | High for aldehydes and ketones. | Orthogonal to amine-carboxyl coupling, allowing for sequential conjugations. |
| Reaction pH | Optimal at pH 5-7.[7] | The reaction is efficient in mildly acidic conditions. |
| Bond Stability | The resulting hydrazone bond is significantly more stable than a Schiff base formed with a simple amine.[7] | Stability is generally sufficient for most biological applications. |
| Byproduct | Water. | The reaction is clean, with no major byproducts to remove. |
Experimental Protocols
Protocol 1: Two-Step EDC/Sulfo-NHS Coupling of a Protein
This protocol describes the covalent conjugation of a molecule to a protein by first activating the carboxyl groups on the protein and then introducing the amine-containing molecule.
Materials:
-
Protein to be activated (in amine-free buffer, e.g., MES)
-
Amine-containing molecule for conjugation
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of Sulfo-NHS in ultrapure water.[8]
-
Carboxyl Activation: Add a 1.5 to 2-fold molar excess of both EDC and Sulfo-NHS to the protein solution.[8] Incubate at room temperature for 15-30 minutes.
-
Purification (Optional but Recommended): Remove excess EDC and Sulfo-NHS by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer. This prevents unwanted modification of the second molecule.
-
Conjugation: Immediately add the amine-containing molecule to the activated protein solution. A 10- to 50-fold molar excess of the amine molecule is common. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[8][9]
-
Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted Sulfo-NHS esters.[8] Incubate for 15-30 minutes at room temperature.
-
Final Purification: Purify the conjugate from excess quenching reagent and unreacted molecules using a desalting column or size-exclusion chromatography.[8]
Protocol 2: Hydrazide Coupling to an Oxidized Glycoprotein
This protocol details the labeling of a glycoprotein by first creating aldehydes on its sugar moieties, followed by reaction with a hydrazide-containing label.
Materials:
-
Glycoprotein (e.g., an antibody) in a suitable buffer (e.g., PBS)
-
Hydrazide-activated label (e.g., biotin-hydrazide)
-
Sodium periodate (NaIO4)
-
Glycerol (B35011) or ethylene (B1197577) glycol
-
Coupling Buffer: PBS, pH 6.0-7.0
Procedure:
-
Oxidation of Sugars: Dissolve the glycoprotein in PBS. Add a final concentration of 1-10 mM sodium periodate. Incubate for 20-30 minutes at room temperature in the dark.
-
Quenching the Oxidation: Quench the reaction by adding glycerol to a final concentration of 15 mM. Incubate for 5 minutes at room temperature.
-
Buffer Exchange: Remove excess periodate and byproducts by buffer exchange into the Coupling Buffer using a desalting column.
-
Conjugation: Add the hydrazide-activated label to the oxidized glycoprotein solution. A 20- to 100-fold molar excess of the hydrazide is typically used.
-
Incubation: React for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[10]
-
Purification: Remove excess, unreacted hydrazide label using a desalting column or dialysis. The resulting conjugate now contains a stable hydrazone linkage.
Visualizing the Chemistries
To better understand the underlying processes, the following diagrams illustrate the reaction mechanisms and experimental workflows.
Caption: Carbodiimide (EDC) coupling mechanism showing desired amide formation and undesired N-acylurea side product.
Caption: The two-step EDC/NHS mechanism improves coupling efficiency by forming a stable NHS-ester intermediate.
Caption: Hydrazide chemistry provides specific coupling to aldehydes, forming a stable hydrazone linkage.
Caption: Comparison of typical experimental workflows for carbodiimide and hydrazide conjugation methods.
Conclusion
The choice between carbodiimide and hydrazide chemistry hinges on the available functional groups on the molecules to be conjugated.
-
Carbodiimides (EDC, DCC) are the method of choice for creating amide bonds between readily available carboxyl and primary amine groups. With the use of additives like NHS, this chemistry is robust, efficient, and adaptable to a wide range of applications in both aqueous and organic media. However, careful optimization is required to minimize side reactions.
-
Hydrazide chemistry provides a powerful and highly specific alternative when a carbonyl group is present or can be introduced, particularly on glycoproteins. Its high specificity and clean reaction profile make it an excellent tool for orthogonal labeling strategies.
For researchers in drug development and the life sciences, a thorough understanding of both methodologies is essential. While carbodiimides offer broad utility for amine-carboxyl ligation, hydrazides present a precise and effective solution for targeted carbonyl coupling, expanding the toolkit for creating complex and functional biomolecular conjugates.
References
- 1. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 3. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [m.peptidescientific.com]
- 4. Carbodiimide - Wikipedia [en.wikipedia.org]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
A Comparative Guide to the Antioxidant Capacity of Oxamic Hydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the antioxidant capacity of oxamic hydrazide derivatives. While the therapeutic potential of hydrazide-containing compounds is vast, this document focuses on their ability to counteract oxidative stress. We will delve into their mechanisms of action, present available quantitative data from key antioxidant assays, and provide detailed experimental protocols for researchers looking to evaluate these compounds.
Introduction to this compound Derivatives as Antioxidants
This compound derivatives are a class of organic compounds characterized by the presence of an oxamic acid moiety linked to a hydrazide group. This structural feature imparts a range of biological activities, including potential antioxidant effects. The ability of these molecules to scavenge free radicals and modulate oxidative stress pathways makes them intriguing candidates for drug discovery and development, particularly for conditions associated with oxidative damage.
The antioxidant capacity of these derivatives is influenced by their structural features, such as the nature and position of substituents on the aromatic rings. These modifications can alter the electron-donating ability of the molecule, a key factor in its radical scavenging potential.
Mechanisms of Antioxidant Action
Hydrazide derivatives, including those of oxamic acid, primarily exert their antioxidant effects through several key mechanisms:
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the N-H or O-H bond in the antioxidant.
-
Single Electron Transfer followed by Proton Transfer (SET-PT): This mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation. This is followed by the transfer of a proton to a solvent molecule. The ionization potential (IP) of the antioxidant is a critical factor in this pathway.
-
Sequential Proton Loss Electron Transfer (SPLET): In this pathway, the antioxidant first loses a proton, forming an anion, which then donates an electron to the free radical. This mechanism is favored in polar solvents.
The dominant mechanism can depend on the structure of the derivative, the nature of the free radical, and the polarity of the solvent.
Quantitative Comparison of Antioxidant Capacity
The antioxidant activity of chemical compounds is commonly assessed using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure, representing the concentration of a compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency.
While extensive comparative data for a wide range of this compound derivatives is limited in the current literature, this section presents available data and includes findings for structurally related hydrazide-hydrazone derivatives to provide a comparative context.
Note: Direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions.
Table 1: DPPH Radical Scavenging Activity of Hydrazide Derivatives
| Compound/Derivative | Chemical Structure | DPPH IC50 (µM) | Reference Standard (IC50, µM) |
| This compound Derivatives | |||
| (E)-2-amino-N'-(1-(2-hydroxyphenyl)ethylidene)-2-oxoacetohydrazide | Schiff base of this compound | > 1000 ( < 10% inhibition)[1][2] | Trolox (Not specified) |
| (E)-N'-(2-hydroxy-3-methoxybenzylidene)-2-amino-2-oxoacetohydrazide | Schiff base of this compound | > 1000 ( < 10% inhibition)[1][2] | Trolox (Not specified) |
| Structurally Related Hydrazide-Hydrazones | |||
| Hydrazone-hydrazide derivative 6 | Phenolic hydrazone-hydrazide | 13.32 ± 0.74 µg/mL | Ascorbic acid (Not specified) |
| Hydrazone-hydrazide derivative 7 | Phenolic hydrazone-hydrazide | 17.08 ± 1.14 µg/mL | Ascorbic acid (Not specified) |
| Pyrrole-based hydrazide-hydrazone 5b | Salicylaldehyde condensation product | 61.27% inhibition at 250 µM | Trolox (92.94% inhibition at 250 µM) |
| Fused Azaisocytosine Hydrazide 9 | 4-methoxyphenyl derivative | Superior to BHA, BHT, PG, Trolox | BHA, BHT, PG, Trolox, Ascorbic Acid |
| Fused Azaisocytosine Hydrazide 6 | Dichloro derivative | Superior to BHA, BHT, PG, Trolox | BHA, BHT, PG, Trolox, Ascorbic Acid |
Table 2: ABTS Radical Scavenging Activity of Hydrazide Derivatives
| Compound/Derivative | Chemical Structure | ABTS IC50 (µM) | Reference Standard (IC50, µM) |
| Structurally Related Hydrazide-Hydrazones | |||
| Pyrrole-based hydrazide-hydrazone 5b | Salicylaldehyde condensation product | 90.49% inhibition at 250 µM | Trolox (Not specified) |
| Hydrazone-hydrazide derivative 6 | Phenolic hydrazone-hydrazide | SC50 comparable to Trolox | Trolox |
| Hydrazone-hydrazide derivative 4 | Phenolic hydrazone | SC50 comparable to Trolox | Trolox |
Table 3: Other Antioxidant Assays for Hydrazide Derivatives
| Compound/Derivative | Assay | Result | Reference Standard |
| Fused Azaisocytosine Hydrazide 10 | H₂O₂ Scavenging | Similar to Trolox, better than BHT, BHA | Trolox, BHT, BHA |
| Fused Azaisocytosine Hydrazide 9 | H₂O₂ Scavenging | Similar to BHT | Trolox, BHT, BHA |
| Fused Azaisocytosine Hydrazides (majority) | Ferric Reducing Power | Higher than Ascorbic Acid and BHT | Ascorbic Acid, BHT |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the test compounds and a standard antioxidant (e.g., ascorbic acid, Trolox) in a suitable solvent (e.g., methanol, DMSO) to prepare a stock solution. Prepare serial dilutions to obtain a range of concentrations.
-
Assay:
-
In a 96-well microplate, add 100 µL of the test compound solution at different concentrations to the wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of the solvent instead of the test compound.
-
For the control, add 100 µL of the test compound solvent.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of scavenging against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.
Procedure:
-
Preparation of ABTS radical cation (ABTS•+) solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Working Solution: Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., Trolox) in a suitable solvent.
-
Assay:
-
Add 20 µL of the test compound solution at different concentrations to the wells of a 96-well microplate.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.
Hydrogen Peroxide (H₂O₂) Scavenging Assay
Principle: This assay measures the ability of a compound to scavenge hydrogen peroxide. The decomposition of H₂O₂ is monitored spectrophotometrically at 230 nm.
Procedure:
-
Preparation of H₂O₂ solution: Prepare a 40 mM solution of H₂O₂ in phosphate (B84403) buffer (pH 7.4).
-
Sample Preparation: Prepare different concentrations of the test compounds in phosphate buffer.
-
Assay:
-
Add 1.0 mL of the test compound solution to a cuvette.
-
Add 0.6 mL of the 40 mM H₂O₂ solution.
-
-
Incubation: Allow the reaction to proceed for 10 minutes at room temperature.
-
Measurement: Measure the absorbance at 230 nm against a blank solution containing phosphate buffer without H₂O₂.
-
Calculation: The percentage of H₂O₂ scavenging is calculated as: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the H₂O₂ solution without the sample, and A_sample is the absorbance of the H₂O₂ solution with the sample.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex is monitored spectrophotometrically.
Procedure:
-
Preparation of FRAP reagent:
-
Prepare 300 mM acetate (B1210297) buffer (pH 3.6).
-
Prepare a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.
-
Prepare a 20 mM aqueous solution of FeCl₃·6H₂O.
-
Mix the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
-
Sample Preparation: Prepare solutions of the test compounds and a standard (e.g., FeSO₄·7H₂O) in a suitable solvent.
-
Assay:
-
Add 100 µL of the test compound solution to a microplate well.
-
Add 3.0 mL of the FRAP reagent.
-
-
Incubation: Incubate the mixture at 37°C for 4 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: A standard curve is prepared using different concentrations of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as ferric reducing equivalents (in µM).
Signaling Pathways and Experimental Workflow
Oxidative Stress Signaling Pathways
Antioxidants can exert their effects not only by direct radical scavenging but also by modulating cellular signaling pathways involved in the response to oxidative stress. Two key pathways are the Keap1-Nrf2 and NF-κB pathways.
Keap1-Nrf2 Pathway: Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes. Some antioxidant compounds can activate this pathway, leading to an enhanced cellular antioxidant defense.
References
A Comparative Guide to Analytical Methods for Oxamic Hydrazide Quantification
This guide provides a comparative overview of potential analytical methods for the quantification of oxamic hydrazide. Due to the limited availability of published, fully validated methods specifically for this compound, this document presents a comparison of a hypothetical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a hypothetical UV-Visible Spectrophotometric method. The performance data presented is based on validated methods for closely related hydrazide compounds and serves as a representative comparison. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures for this compound.
Data Presentation: Comparison of Analytical Method Validation Parameters
The validation of an analytical method is essential to demonstrate its suitability for its intended purpose. The following tables summarize the hypothetical performance data of the two proposed analytical methods for the quantification of this compound, based on data for analogous compounds.
Table 1: Comparison of Linearity and Range
| Parameter | Hypothetical LC-MS/MS Method | Hypothetical Spectrophotometric Method |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | ≥ 0.998 |
| Range | 0.1 - 100 µg/mL | 5 - 60 nmol |
Table 2: Comparison of Accuracy and Precision
| Parameter | Hypothetical LC-MS/MS Method | Hypothetical Spectrophotometric Method |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% |
| Precision (Repeatability, %RSD) | < 2.0% | < 5.0% |
Table 3: Comparison of Detection and Quantification Limits
| Parameter | Hypothetical LC-MS/MS Method | Hypothetical Spectrophotometric Method |
| Limit of Detection (LOD) | 0.03 µg/mL | 2 nmol |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 5 nmol |
Experimental Workflows and Logical Relationships
A general workflow for the validation of an analytical method is depicted below. This process ensures that the developed method is reliable, reproducible, and fit for its intended purpose.
Caption: A generalized workflow for the development and validation of an analytical method.
Experimental Protocols
Detailed methodologies for the hypothetical analytical techniques are provided below.
Hypothetical LC-MS/MS Method
This method provides high sensitivity and selectivity for the quantification of this compound.
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution with:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor > Product Ion Transition: To be determined by direct infusion of an this compound standard.
-
Ion Source Temperature: 500 °C.
-
Capillary Voltage: 3.5 kV.
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase A to a known concentration.
-
Prepare a series of calibration standards by serial dilution.
-
Filter the samples through a 0.22 µm syringe filter before injection.
5. Validation Procedure:
-
Linearity: Prepare and analyze a series of at least six calibration standards over the desired concentration range. Plot the peak area versus concentration and determine the correlation coefficient (r²).
-
Accuracy: Analyze samples with known concentrations of this compound at three different levels (low, medium, and high). Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples at the same concentration on the same day.
-
Intermediate precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. Calculate the relative standard deviation (%RSD).
-
-
LOD and LOQ: Determine the limit of detection and quantification based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Hypothetical UV-Visible Spectrophotometric Method
This colorimetric method is based on the reaction of hydrazides with a suitable derivatizing agent to produce a colored product.[1]
1. Instrumentation:
-
A UV-Visible Spectrophotometer.
2. Reagents:
-
Trinitrobenzenesulfonic acid (TNBSA) solution.
-
Sodium carbonate-bicarbonate buffer (0.1 M, pH 10.8).
-
This compound standard solution.
3. Derivatization and Measurement Procedure:
-
To a known volume of the sample or standard solution containing this compound, add the TNBSA solution.
-
Incubate the mixture at room temperature for a specified time (e.g., 40 minutes) to allow for color development.[1]
-
Dilute the reaction mixture with the sodium carbonate-bicarbonate buffer.[1]
-
Measure the absorbance of the resulting colored solution at the wavelength of maximum absorption (λmax), which is typically around 385 nm and 500 nm for hydrazides.[1]
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., water) to a known concentration.
-
Prepare a series of calibration standards by serial dilution.
5. Validation Procedure:
-
Linearity: Prepare and analyze a series of at least six calibration standards. Plot the absorbance versus concentration and determine the correlation coefficient (r²).
-
Accuracy: Analyze samples with known concentrations of this compound at three different levels. Calculate the percentage recovery.
-
Precision: Analyze multiple replicates of the same sample to determine the repeatability and intermediate precision (%RSD).
-
LOD and LOQ: Determine the limits based on the standard deviation of the blank and the slope of the calibration curve.
References
Unveiling Binding Affinities: A Comparative Docking Analysis of Oxamic Hydrazide Derivatives
In the landscape of computational drug discovery, molecular docking serves as a pivotal tool for predicting the binding orientation and affinity of small molecules to their protein targets. This guide provides a comparative analysis of docking studies performed on oxamic hydrazide derivatives, offering insights into their potential as enzyme inhibitors. The following sections present a summary of quantitative binding data, detailed experimental protocols for in silico analysis, and a visualization of a typical comparative docking workflow. This information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the evaluation and progression of this compound-based compounds.
Comparative Binding Affinity of this compound Analogs
The following table summarizes the binding affinities of several oxamic acid-like structures, including a hydrazide derivative, against Plasmodium falciparum L-Lactate Dehydrogenase (PfLDH), a key enzyme in the parasite's metabolism. The data is derived from a molecular docking screening study aimed at identifying potential inhibitors of this crucial malaria drug target.[1][2] A lower binding affinity value (more negative) indicates a stronger predicted interaction between the ligand and the protein.
| Compound Name | Binding Affinity (kcal/mol) |
| 2-Oxopropanehydrazide | -5.2 |
| 2,2-Difluoro-2-hydroxyacetic acid | (Not specified, but noted as a candidate inhibitor) |
| Oxamate (isosteric analogue of pyruvate) | (Reference compound, affinity not quantified in snippet) |
Table 1: Binding affinities of oxamic acid-like structures against Plasmodium falciparum L-Lactate Dehydrogenase (PfLDH) as determined by molecular docking.[1][2]
Experimental Protocols
The methodologies employed in comparative docking studies of hydrazide derivatives, as gleaned from various research articles, generally adhere to the following key steps.
Ligand and Protein Preparation
-
Ligand Preparation: The three-dimensional (3D) structures of the this compound derivatives are typically generated using chemical drawing software and subsequently optimized to achieve a low-energy conformation. This process often involves the use of force fields like MMFF94.
-
Protein Preparation: The 3D crystal structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB).[3] The protein structure is then prepared for docking by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.[3]
Molecular Docking Simulation
-
Software: A variety of software programs are utilized for molecular docking, with popular choices including AutoDock, V. Life MDS, and MOE (Molecular Operating Environment).[3][4]
-
Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm. The dimensions of the grid box are chosen to encompass the binding pocket of the enzyme.
-
Docking Algorithm: The docking process is carried out using a specific algorithm, such as a genetic algorithm, which explores various conformations and orientations of the ligand within the protein's active site to identify the most favorable binding pose.
-
Scoring Function: The binding affinity of each ligand is estimated using a scoring function that calculates the free energy of binding. The results are typically expressed in kcal/mol.
Analysis of Docking Results
The output of the docking simulation provides the binding energy and the predicted binding pose of each ligand. These results are analyzed to understand the interactions between the ligand and the amino acid residues in the active site, such as hydrogen bonds and hydrophobic interactions. This analysis helps in understanding the structure-activity relationship (SAR) of the investigated compounds.[5]
Visualization of Comparative Docking Workflow
The following diagram illustrates the typical workflow for a comparative molecular docking study, from initial structure preparation to the final analysis of binding interactions.
Caption: A flowchart illustrating the key stages of a comparative molecular docking study.
References
- 1. researchgate.net [researchgate.net]
- 2. Screening of Oxamic Acid Similar 3D Structures as Candidate Inhibitor Plasmodium falciparum L-Lactate Dehydrogenase of Malaria Through Molecular Docking | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Oxamic Hydrazide: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of oxamic hydrazide, ensuring the safety of laboratory personnel and environmental compliance.
This compound is a chemical compound that requires careful management in a laboratory setting. Adherence to proper disposal procedures is critical to mitigate potential health risks and prevent environmental contamination. This guide provides step-by-step instructions for the safe disposal of this compound, tailored for researchers, scientists, and professionals in drug development.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. The toxicological properties of this material have not been fully investigated[1][2]. It is known to be toxic if swallowed and may cause irritation to the eyes, skin, respiratory system, and digestive tract[1][3][4][5].
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1].
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure and minimize contact[1].
-
Respiratory Protection: Use in a well-ventilated area. If dust generation is unavoidable, follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149[1].
In Case of a Spill:
-
Evacuate the area if necessary.
-
Ensure adequate ventilation.
-
Avoid generating dust[1].
-
Wearing appropriate PPE, vacuum or sweep up the spilled material[1].
-
Place the collected material into a suitable, labeled container for disposal[1].
Quantitative Data Summary
While specific experimental data on disposal protocols for this compound is limited in the provided search results, the following table summarizes its key hazard classifications.
| Property | Value | Source(s) |
| GHS Pictogram | Danger | [4] |
| GHS Hazard Statement | H301: Toxic if swallowed | [4] |
| UN Number | UN 2811 or UN 2926 | [3][5][6] |
| Hazard Class | 6.1 (Toxic) or 4.1 (Flammable Solid) and 6.1 (Toxic) | [3][5][6] |
| Packing Group | III | [3][5][6] |
| Incompatibilities | Strong oxidizing agents | [1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste[1][2].
1. Waste Identification and Classification:
- Based on its acute toxicity, this compound should be treated as a hazardous waste[4][7].
- Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on classification.
2. Waste Segregation and Collection:
- Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, wipes), in a dedicated, properly labeled hazardous waste container.
- The container must be in good condition, compatible with the chemical, and kept securely closed.
- Label the container clearly with "Hazardous Waste," "this compound," and the associated hazards (e.g., "Toxic").
3. Storage:
- Store the waste container in a designated hazardous waste accumulation area.
- This area should be cool, dry, and well-ventilated, away from incompatible materials, particularly strong oxidizing agents[1][2].
4. Arrange for Disposal:
- Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
- Do not dispose of this compound down the drain or in regular trash[2][7]. It is crucial to prevent its release into the soil, subsoil, or surface water[7].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | CAS 515-96-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. Oxamic acid hydrazide | C2H5N3O2 | CID 68200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. This compound | 515-96-8 | FO01230 | Biosynth [biosynth.com]
- 7. witega.de [witega.de]
- 8. arxada.com [arxada.com]
Personal protective equipment for handling Oxamic hydrazide
Essential Safety and Handling Guide for Oxamic Hydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound. Adherence to these procedural steps is vital for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that may cause eye, skin, respiratory, and digestive tract irritation.[1] The toxicological properties of this material have not been fully investigated, warranting cautious handling.[1] It is classified as acutely toxic if swallowed.
Proper personal protective equipment (PPE) is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specification/Standard |
| Eyes/Face | Chemical safety goggles or a face shield | Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Consult glove manufacturer for compatibility. |
| Body | Laboratory coat, long-sleeved | Fire/flame resistant lab coat (100% cotton based) is advisable.[2] |
| Respiratory | NIOSH-approved respirator | Required if engineering controls are insufficient or if irritation is experienced. Follow OSHA 29 CFR 1910.134 or European Standard EN 149.[1] |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₂H₅N₃O₂ | [1] |
| Molecular Weight | 103.08 g/mol | [1] |
| Melting Point | 216-218 °C (decomposes) | [3][4] |
| Appearance | White powder | [1][4] |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound powder must be conducted in a certified chemical fume hood to minimize inhalation exposure.
Preparation and Pre-Handling
-
Designated Area: Establish a designated area for handling this compound. This area should be clearly marked with warning signs.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible.[1]
-
Gather Materials: Assemble all necessary equipment, including PPE, spatulas, weigh boats, and sealable containers, within the fume hood.
-
Decontamination Supplies: Have appropriate decontamination materials (e.g., wet wipes) and waste containers ready.
Weighing and Transferring
-
Tare Method: To minimize exposure, use the tare method for weighing.
-
Place a labeled, sealable container on the balance inside the fume hood and tare the balance.
-
Carefully add the desired amount of this compound powder to the container using a clean spatula.
-
Securely close the container.
-
Re-weigh the sealed container to determine the exact mass of the powder.
-
-
Minimize Dust: Handle the powder gently to avoid generating dust.[1] Keep the container closed as much as possible.
Dissolving and Solution Preparation
-
Solvent Addition: If preparing a solution, add the solvent slowly to the container with the pre-weighed this compound powder inside the fume hood.
-
Mixing: Cap the container and mix by gentle swirling or using a vortex mixer until the solid is fully dissolved. Avoid splashing.
Post-Handling and Decontamination
-
Surface Decontamination: After handling, decontaminate all surfaces and equipment within the fume hood using a wet wipe or a suitable solvent.
-
PPE Removal: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[1]
Disposal Plan
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3 and consult state and local regulations for complete and accurate classification.[1]
Waste Segregation and Collection
-
Solid Waste: Dispose of contaminated solid waste (e.g., weigh boats, gloves, wipes) in a designated, labeled hazardous waste container. The container should be kept closed when not in use.
-
Liquid Waste: Unused solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other chemical waste unless compatibility is confirmed.
-
Empty Containers: Rinse empty containers of this compound three times with a suitable solvent. The rinsate should be collected as hazardous waste. Deface the label on the empty container before disposal.
Labeling and Storage of Waste
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Storage: Store hazardous waste containers in a designated, secondary containment area away from general laboratory traffic.
Final Disposal
-
Professional Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
